Irinotecan
説明
Structure
3D Structure
特性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041051 | |
| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 1.07e-01 g/L | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Pale yellow powder | |
CAS No. |
97682-44-5, 100286-90-6 | |
| Record name | Irinotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97682-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irinotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097682445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | irinotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Irinotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-7-ethyl-10-hydroxycamptothecine 10-[1,4â??-bipiperidine]-1â??-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRINOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7673326042 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 222 - 223 °C | |
| Record name | Irinotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00762 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IRINOTECAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7607 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Irinotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
SN-38 active metabolite formation and function
An In-depth Technical Guide on the Formation and Function of SN-38
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SN-38, the highly potent active metabolite of the chemotherapeutic agent irinotecan (CPT-11). It covers the metabolic activation of the prodrug, the molecular mechanism of action of SN-38, key quantitative data on its potency, and detailed experimental protocols for its study.
Metabolic Formation of SN-38
This compound is a prodrug that requires bioactivation to exert its cytotoxic effects. This conversion is predominantly mediated by carboxylesterase (CES) enzymes, which hydrolyze the carbamate ester bond of this compound to form SN-38.[1][2][3][4][5][6] Human carboxylesterase 2 (hCE2), found in the liver, intestines, and tumor tissues, is considered the key enzyme in this activation, exhibiting higher efficiency than hCE1.[7][8]
Once formed, SN-38 is subject to detoxification through glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][2][9][10][11] This process conjugates a glucuronic acid moiety to SN-38, forming the inactive and more water-soluble metabolite, SN-38 glucuronide (SN-38G), which is then eliminated from the body, primarily via biliary excretion.[1][3] Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 variant, can lead to reduced enzyme activity, resulting in decreased SN-38 clearance and an increased risk of severe toxicity, including neutropenia and diarrhea.[1][2][3][9][11]
Figure 1: Metabolic pathway of this compound activation and detoxification.
Function: Mechanism of Action as a Topoisomerase I Inhibitor
SN-38 exerts its potent anticancer activity by targeting DNA topoisomerase I (Top1), a nuclear enzyme crucial for relieving DNA torsional strain during replication and transcription.[3][6][12][13]
Top1 functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break. SN-38 intercalates into the DNA helix and binds to the Top1-DNA complex, stabilizing this transient state.[3][12][13][14][15] This drug-stabilized structure is known as the "cleavable complex" and it prevents the re-ligation of the DNA strand.
The persistence of these single-strand breaks is not in itself highly toxic. However, when a DNA replication fork collides with a cleavable complex during the S-phase of the cell cycle, the single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break.[3][12][13][15] The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest (primarily in the S and G2 phases) and the induction of apoptosis (programmed cell death).[12][15][16][17]
Figure 2: Signaling pathway of SN-38-mediated Top1 inhibition and cell death.
Quantitative Data: Cytotoxicity
SN-38 is substantially more potent than its parent prodrug, this compound, with studies showing its activity to be 100 to 1000 times greater.[1][18] This is reflected in the half-maximal inhibitory concentration (IC50) values across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Fold Difference (Approx.) | Reference(s) |
| SN-38 | HCT-116 | Colon | 0.04 | 174x | [19] |
| This compound | HCT-116 | Colon | 6.94 | [19] | |
| SN-38 | HT-29 | Colon | 0.08 | 142x | [19] |
| This compound | HT-29 | Colon | 11.35 | [19] | |
| SN-38 | SW620 | Colon | 0.02 | 332x | [19] |
| This compound | SW620 | Colon | 6.63 | [19] | |
| SN-38 | MCF-7 | Breast | 0.27 | 16x | [19] |
| This compound | MCF-7 | Breast | 4.41 | [19] | |
| SN-38 | SKOV-3 | Ovarian | 0.032 | 204x | [19] |
| This compound | SKOV-3 | Ovarian | 6.53 | [19] |
Table 1. Comparative IC50 values of SN-38 and this compound in various human cancer cell lines. Note: Values are often reported in different units (µM, µg/mL, or nM) and can vary based on incubation time and assay conditions.
Experimental Protocols
Quantification of this compound and SN-38 in Plasma by UPLC-MS/MS
This protocol outlines a standard method for the simultaneous quantification of this compound and its metabolites in biological matrices, which is essential for pharmacokinetic studies.
Figure 3: General workflow for sample preparation and analysis of SN-38.
Methodology:
-
Reagents and Standards:
-
Reference standards for this compound, SN-38, and an appropriate internal standard (IS), such as camptothecin.
-
LC-MS grade acetonitrile, methanol, and formic acid.
-
Blank human plasma (K2EDTA anticoagulant).
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200-300 µL of ice-cold acetonitrile to precipitate proteins.[20][21]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[20]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
UPLC-MS/MS Analysis:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry operating in positive ion mode with Multiple Reaction Monitoring (MRM) for specific transitions of this compound, SN-38, and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound and SN-38 in the unknown samples by interpolation from the linear regression of the calibration curve.
-
In Vitro Cytotoxicity (WST-1 or MTT Assay)
This colorimetric assay measures cell viability and is a standard method for determining the IC50 of a cytotoxic compound.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., HCT-116, HT-29) in a 96-well microplate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of SN-38 (e.g., from 0.01 to 5.0 µg/mL) in complete cell culture medium.[17] A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the medium containing the various SN-38 concentrations.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of WST-1 or MTT reagent to each well.[17]
-
Incubate for 1.5 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a colored formazan product.
-
If using MTT, the formazan crystals must be solubilized by adding a solubilizing agent (e.g., DMSO). This step is not required for WST-1.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the drug concentration and use non-linear regression (sigmoid dose-response curve) to calculate the IC50 value.[22]
-
Topoisomerase I DNA Cleavage Assay
This in vitro assay directly visualizes the ability of SN-38 to stabilize the Top1-DNA cleavable complex.
Methodology:
-
Reaction Setup:
-
Substrate: Supercoiled plasmid DNA (e.g., pBR322).
-
Enzyme: Purified recombinant human Topoisomerase I.
-
In a microcentrifuge tube, combine the reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), ~200-500 ng of supercoiled plasmid DNA, and varying concentrations of SN-38.[12]
-
Add 1-2 units of Top1 enzyme to initiate the reaction.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes. Top1 will relax the supercoiled DNA (Form I) into a relaxed form (Form Ir). In the presence of SN-38, Top1 will be trapped on the DNA, creating a nicked circular form (Form II).
-
-
Reaction Termination:
-
Stop the reaction by adding Sodium Dodecyl Sulfate (SDS) to a final concentration of 0.5-1% and Proteinase K.[12]
-
The SDS denatures the Top1 enzyme, and the Proteinase K digests it, leaving a single-strand break (nick) in the DNA where the enzyme was trapped.
-
-
Analysis by Agarose Gel Electrophoresis:
-
Add loading dye to the samples and load them onto a 0.8-1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Visualize the DNA bands under UV light.
-
Form I (Supercoiled): Migrates fastest.
-
Form II (Nicked/Relaxed): Migrates slowest.
-
Form Ir (Relaxed): Migrates at an intermediate speed.
-
-
An increase in the intensity of the Form II band in the presence of SN-38 indicates stabilization of the Top1-DNA cleavable complex.
-
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Impacts of polymorphisms in drug-metabolizing enzyme and transporter genes on this compound toxicity and efficacy in Thai colorectal cancer patients | PLOS One [journals.plos.org]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacometabolomics Reveals this compound Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Genetic predisposition to the metabolism of this compound (CPT-11). Role of uridine diphosphate glucuronosyltransferase isoform 1A1 in the glucuronidation of its active metabolite (SN-38) in human liver microsomes. [jci.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 16. ClinPGx [clinpgx.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Development and validation of an UPLC-MS/MS method for the quantification of this compound, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Irinotecan discovery and chemical synthesis pathway
An In-depth Technical Guide to the Discovery and Chemical Synthesis of Irinotecan
Introduction
This compound (also known as CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer. It is a semi-synthetic analog of the natural plant alkaloid, camptothecin. This guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is aggregated from seminal publications, patents, and clinical trial data to offer a detailed technical perspective.
Discovery and Development Timeline
The journey of this compound from a natural product derivative to a globally approved anticancer drug is a testament to persistent scientific inquiry. The story begins with the isolation of its parent compound, camptothecin.
-
1966-1967 : The natural alkaloid camptothecin is first isolated from the bark and stem of the Chinese "happy tree," Camptotheca acuminata, by Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.[1][2] The compound demonstrates significant anti-tumor activity but also prohibitive toxicity and poor solubility in early studies.[3]
-
1983 : Scientists at Yakult Honsha Co., Ltd. in Japan synthesize this compound (CPT-11), a more water-soluble and less toxic prodrug derivative of camptothecin, aiming to improve its therapeutic index.[4]
-
1986 : The first Phase I clinical trials of this compound are initiated in Japan.[4]
-
1990-1991 : Clinical trials expand to Europe (1990) and the United States (1991).[4]
-
1994 : this compound receives its first approval in Japan for the treatment of non-small-cell lung cancer, small-cell lung cancer, and gynecologic malignancies.[4]
-
1995-1996 : France approves this compound for second-line treatment of colorectal cancer in 1995, followed by the U.S. Food and Drug Administration (FDA) in 1996 for the same indication.[2][3][4]
-
2000 : The FDA expands its approval for this compound to be used in combination with fluorouracil and leucovorin as a first-line treatment for metastatic colorectal cancer.[4]
Mechanism of Action: From Prodrug to Apoptosis
This compound itself is not directly cytotoxic; it requires metabolic activation to exert its anticancer effects.[5] Its mechanism is centered on the inhibition of a critical enzyme involved in DNA replication.
-
Prodrug Activation : this compound (CPT-11) is converted in the liver and within tumor tissues by carboxylesterase enzymes into its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[6][7][8] SN-38 is estimated to be up to 1,000 times more cytotoxic than this compound itself.
-
Topoisomerase I Inhibition : SN-38 targets DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[6][9]
-
DNA Damage : SN-38 binds to and stabilizes the transient complex formed between topoisomerase I and DNA. This stabilization prevents the enzyme from re-ligating the single-strand breaks it creates, leading to an accumulation of these breaks.[6][8]
-
Cell Cycle Arrest and Apoptosis : When the DNA replication machinery encounters these stabilized complexes during the S phase of the cell cycle, the single-strand breaks are converted into irreversible and highly cytotoxic double-strand breaks.[6][8][9] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[6][8]
References
- 1. Timeline of cancer treatment development - Wikipedia [en.wikipedia.org]
- 2. Evolution of Cancer Pharmacological Treatments at the Turn of the Third Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History of cancer chemotherapy - Wikipedia [en.wikipedia.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ClinPGx [clinpgx.org]
The Pharmacokinetics of Irinotecan in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of irinotecan (CPT-11), a pivotal chemotherapeutic agent, within various preclinical models. This compound, a prodrug, undergoes metabolic activation to its potent topoisomerase I inhibitor, SN-38, which is approximately 100 to 1,000 times more cytotoxic than the parent compound.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is fundamental for the rational design of clinical trials and the development of novel drug delivery strategies.
Absorption and Bioavailability
The administration of this compound in preclinical studies is predominantly intravenous, although oral formulations have also been investigated.[3][4] Following intravenous administration, this compound is readily available in the systemic circulation. However, the oral bioavailability of this compound can be variable, influenced by factors such as intestinal transport proteins. For instance, P-glycoprotein (P-gp) plays a significant role in the intestinal and biliary transport of both this compound and SN-38.[5] Co-administration with a P-gp inhibitor, such as quercetin, has been shown in rats to increase the maximum plasma concentration (Cmax) and area under the curve (AUC) of this compound, thereby enhancing its absolute bioavailability from 33% to 43%.[5]
Distribution
This compound and its metabolites distribute to various tissues. Pharmacokinetic studies in mice bearing P03 pancreatic ductal adenocarcinoma xenografts revealed that while initial tumor levels of this compound were similar to plasma concentrations, the drug's half-life was longer in the tumor (5.0 hours) compared to plasma (0.6 hours).[3] Similarly, SN-38 reached significant concentrations in the tumor and exhibited a prolonged half-life of 6.9 hours.[3] The volume of distribution (Vdss) of SN-38 has been reported to be 2.55 L/kg in mice and to range from 1.69 to 5.01 L/kg in dogs when administered as a liposomal formulation.[6][7][8]
Metabolism
The metabolic pathway of this compound is complex and crucial for both its efficacy and toxicity. The primary activation step is the conversion of this compound to SN-38, a reaction catalyzed by carboxylesterases (CE).[1][9] Human carboxylesterase-2 (hCE-2) has been identified as a high-affinity enzyme for this conversion.[10] The liver is a primary site for this bioactivation; however, intestinal carboxylesterases also contribute significantly, which may be a factor in the gastrointestinal toxicity observed with this compound.[9][11]
SN-38 is subsequently detoxified through glucuronidation to the inactive SN-38 glucuronide (SN-38G).[9] This reaction is primarily mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme.[12][13] The expression and activity of UGT1A1 in both the liver and intestine are critical in modulating the systemic exposure to active SN-38 and, consequently, the risk of toxicity.[14]
In addition to these major pathways, this compound can also be metabolized by cytochrome P450 3A4 (CYP3A4) to form inactive oxidation products, such as 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC).[9][15][16]
References
- 1. Clinical pharmacokinetics and metabolism of this compound (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Experimental antitumor activity and pharmacokinetics of the camptothecin analog this compound (CPT-11) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of this compound in patients with solid tumors: an open-label, phase I, dose escalating study evaluating safety, tolerability and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical evidence for altered absorption and biliary excretion of this compound (CPT-11) in combination with quercetin: possible contribution of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proficient metabolism of this compound by a human intestinal carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Predictive Value of UGT1A1 Polymorphisms in this compound-Induced Toxicity and Therapeutic Efficacy in Colorectal Cancer Patients [cancertreatmentjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In-Vitro Pharmacodynamics of Irinotecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of irinotecan and its active metabolite, SN-38. This compound, a semisynthetic derivative of camptothecin, is a prodrug that is converted by carboxylesterases to SN-38, a potent topoisomerase I inhibitor.[1] The inhibition of topoisomerase I leads to DNA damage and subsequent cell death, forming the basis of its anticancer activity.[2][3] This document details the cytotoxic effects of this compound and SN-38 across various cancer cell lines, outlines the experimental protocols for key in-vitro assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its active metabolite, SN-38, has been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following tables summarize the IC50 values for this compound and SN-38 in various human cancer cell lines, as determined by in-vitro cytotoxicity assays.
Table 1: In-Vitro IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| LoVo | Colorectal Cancer | 15.8[4][5] | Not Specified | Not Specified |
| HT-29 | Colorectal Cancer | 5.17[4][5] | Not Specified | Not Specified |
| HUVEC | Endothelial Cells | 1.3[5] | Not Specified | Proliferation Assay |
| HT29 | Colon Cancer | 200 (µg/mL) | 30 min | HTCA |
| NMG64/84 | Colon Cancer | 160 (µg/mL) | 30 min | HTCA |
| COLO-357 | Pancreatic Cancer | 100 (µg/mL) | 30 min | HTCA |
| MIA PaCa-2 | Pancreatic Cancer | 400 (µg/mL) | 30 min | HTCA |
| PANC-1 | Pancreatic Cancer | 150 (µg/mL) | 30 min | HTCA |
| T47D/SN150 | Breast Cancer | 3.7 times > parental | Not Specified | Not Specified |
| T47D/SN120 | Breast Cancer | 1.5 times > parental | Not Specified | Not Specified |
| S1-IR20 | Colon Cancer | ~47-fold > parental | Not Specified | MTT |
Table 2: In-Vitro IC50 Values for SN-38
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay |
| LoVo | Colorectal Cancer | 8.25[4] | Not Specified | Not Specified |
| HT-29 | Colorectal Cancer | 4.50[4] | Not Specified | Not Specified |
| HL60 | Acute Myeloid Leukemia | 0.1-1.0 (µmol/L) used | 2 hours | Not Specified |
| LoVo-R | Colorectal Cancer | 10,000 | Not Specified | Not Specified |
| LoVo (parental) | Colorectal Cancer | 1,500 | Not Specified | Not Specified |
| T47D/SN150 | Breast Cancer | 59.1 times > parental | Not Specified | Not Specified |
| T47D/SN120 | Breast Cancer | 14.5 times > parental | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 31 (µg/mL) | Not Specified | Not Specified |
| HepG2 | Liver Cancer | 76 (µg/mL) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro pharmacodynamic studies. The following sections provide step-by-step protocols for commonly used assays to evaluate the effects of this compound and SN-38.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified atmosphere of 5% CO2 at 37°C.[3]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or SN-38, including a vehicle control (e.g., DMSO).[3][6] Incubate for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following the incubation period, remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[3]
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[3]
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or SN-38 for the specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are late apoptotic or necrotic.[7]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment and Harvesting: Culture and treat cells with this compound or SN-38 as required for the experiment. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C or 4°C overnight.[7][9]
-
Washing and Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS to rehydrate.[9]
-
RNase Treatment: Resuspend the cell pellet in a staining buffer containing RNase A to degrade RNA and ensure that PI only binds to DNA. Incubate for at least 30 minutes.[7][9]
-
PI Staining: Add propidium iodide to the cell suspension and incubate on ice in the dark for at least 20 minutes.[7]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[7][9]
Molecular Mechanisms and Signaling Pathways
This compound's mechanism of action is initiated by its conversion to SN-38. SN-38 then targets topoisomerase I, a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription.[2][3]
Topoisomerase I Inhibition and DNA Damage
SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[3][10] When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break.[10] This significant DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).[10]
Figure 1: Mechanism of this compound activation and Topoisomerase I inhibition.
DNA Damage Response and Cell Cycle Arrest
The presence of double-strand breaks activates sensor proteins such as the ATM kinase.[10] Activated ATM then phosphorylates downstream effector kinases, primarily CHK2, which in turn phosphorylate and inactivate CDC25 phosphatases.[10] The inactivation of CDC25 prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression, leading to arrest in the S and G2 phases.[10] This pause provides the cell with an opportunity to repair the DNA damage. The tumor suppressor protein p53 is also activated in response to DNA damage and plays a crucial role in both cell cycle arrest and the induction of apoptosis.[10]
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 2. Overcoming this compound Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacology of Irinotecan: A Technical Guide to its Metabolic Pathway and Involved Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (CPT-11), a semi-synthetic analog of the natural alkaloid camptothecin, is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. As a prodrug, its therapeutic efficacy and toxicity profile are intricately linked to its complex metabolic journey within the body. A thorough understanding of the enzymatic pathways that govern the activation and detoxification of this compound is paramount for optimizing its clinical use, managing adverse events, and guiding the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the this compound metabolic pathway, the key enzymes involved, and the analytical methodologies used to study its biotransformation.
This compound Metabolic Pathway: A Dual-Edged Sword of Activation and Detoxification
The metabolism of this compound is a multifaceted process primarily occurring in the liver and intestines, involving a delicate balance between bioactivation to its potent anti-cancer form and detoxification to inactive metabolites. The pathway can be broadly categorized into three main routes: activation by carboxylesterases, detoxification by UDP-glucuronosyltransferases, and oxidative metabolism by cytochrome P450 enzymes.
Activation Pathway: The Genesis of the Active Metabolite SN-38
This compound itself possesses minimal cytotoxic activity. Its potent anti-tumor effects are exerted by its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[1][2] This conversion is catalyzed by carboxylesterases (CES), which hydrolyze the carbamate linkage in the this compound molecule.[3][4] Two main isoforms, CES1 and CES2, are involved in this critical activation step.[4][5] Notably, SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than its parent compound, this compound.[1][6][7]
Detoxification Pathway: Taming the Potency of SN-38
The high cytotoxicity of SN-38 necessitates an efficient detoxification mechanism to prevent excessive damage to healthy tissues. This is primarily achieved through glucuronidation, a process mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes.[2][7] Specifically, UGT1A1 is the principal enzyme responsible for conjugating a glucuronic acid moiety to the hydroxyl group of SN-38, forming the inactive and water-soluble metabolite, SN-38 glucuronide (SN-38G).[1][8][9] Genetic variations in the UGT1A1 gene, such as the UGT1A1*28 polymorphism, can lead to reduced enzyme activity, resulting in impaired SN-38 clearance and an increased risk of severe toxicities like neutropenia and diarrhea.[10][11][12] Other UGT isoforms, including UGT1A7 and UGT1A9, also contribute to SN-38 glucuronidation.[4][13]
Oxidative Metabolism Pathway: An Alternative Route of Inactivation
In addition to the CES-mediated activation, this compound can undergo oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP3A5.[2][5][14] This pathway leads to the formation of several inactive metabolites, with the most prominent being APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin).[2][5][15] Interestingly, NPC can be subsequently converted to SN-38 by carboxylesterases, representing a minor indirect activation pathway.[4][5] Inhibition or induction of CYP3A4 activity by co-administered drugs can significantly alter this compound's pharmacokinetic profile, impacting both its efficacy and toxicity.[16][17]
The intricate interplay of these metabolic pathways is visually summarized in the following diagram:
Quantitative Data on this compound Metabolism
A quantitative understanding of the enzymatic reactions and the pharmacokinetic profiles of this compound and its metabolites is crucial for predictive modeling and personalized medicine approaches.
Table 1: Enzyme Kinetic Parameters for Key Metabolic Reactions
| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| hCE-1 | This compound | SN-38 | 43 | 0.53 | [18] |
| hCE-2 | This compound | SN-38 | 3.4 | 2.5 | [18] |
| Plasma CES | This compound | SN-38 | 207 ± 56 | 0.0899 ± 0.0227 (pmol/h/mL plasma) | [19] |
| UGT1A1 | SN-38 | SN-38G | Varies with allozyme | Varies with allozyme | [13] |
| CYP3A4 | This compound | APC, NPC | Data not readily available | Data not readily available |
Note: Enzyme kinetics can vary significantly depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma
| Compound | Clearance (L/h/m²) | Volume of Distribution (Vss, L/m²) | Terminal Half-life (h) | AUC (ng·h/mL) | Source |
| This compound | 14.3 - 31.6 | 211 - 263 | 5 - 27 | Varies with dose | [6][7][20] |
| SN-38 | 712 (CL/Fm) | 72,000 (Vss/Fm) | 6 - 30 | ~100-fold lower than this compound | [7][20] |
| SN-38G | 66.8 (CL/Fm) | 85.4 (Vss/Fm) | ~13.9 | ~7-fold higher than SN-38 | [3][7] |
| APC | Data not readily available | Data not readily available | Data not readily available | Varies | [5] |
CL/Fm and Vss/Fm represent clearance and volume of distribution divided by the fraction of the parent drug that is converted to the metabolite.
Table 3: Excretion of this compound and its Metabolites
| Excretion Route | This compound (% of dose) | SN-38 (% of dose) | SN-38G (% of dose) | APC (% of dose) | Source |
| Urine (24h) | 17 - 25 | < 1 | 1 - 3 | Significant | [8][20] |
| Bile (48h) | ~25 | ~1 | ~2 | Significant | [20][21] |
| Feces | Major excretion route | Present (from SN-38G hydrolysis) | Present | [8] |
Experimental Protocols
The study of this compound metabolism relies on robust and sensitive analytical methods to quantify the parent drug and its various metabolites in biological matrices.
Protocol 1: Quantification of this compound and Metabolites in Human Plasma by HPLC with Fluorescence Detection
This protocol outlines a general procedure for the simultaneous determination of this compound, SN-38, SN-38G, APC, and NPC in human plasma.
1. Sample Preparation: a. To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., camptothecin). b. Precipitate proteins by adding 800 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v). c. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and acidify with 50 µL of 1 M hydrochloric acid to convert the carboxylate forms to the lactone forms. e. Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Fluorescence Detection: i. Excitation: 370 nm. ii. Emission: 534 nm for this compound and its metabolites.
3. Data Analysis: a. Construct calibration curves for each analyte using standards of known concentrations. b. Quantify the concentrations of this compound and its metabolites in the plasma samples by comparing their peak areas to the calibration curves.
The workflow for this analytical method can be visualized as follows:
Protocol 2: In Vitro Carboxylesterase Activity Assay
This protocol describes a method to determine the rate of SN-38 formation from this compound by carboxylesterases in a biological matrix (e.g., liver microsomes or cell lysates).
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). c. Prepare the enzyme source (e.g., human liver microsomes, recombinant CES1 or CES2).
2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the reaction buffer, the enzyme source (e.g., 0.1 mg/mL of microsomal protein), and pre-incubate at 37°C for 5 minutes. b. Initiate the reaction by adding this compound to a final concentration within the desired range (e.g., 1-100 µM). c. Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
3. Sample Analysis: a. Centrifuge the mixture to pellet the precipitated protein. b. Analyze the supernatant for the formation of SN-38 using a validated HPLC or LC-MS/MS method as described in Protocol 1.
4. Data Analysis: a. Calculate the rate of SN-38 formation (e.g., in pmol/min/mg protein). b. To determine kinetic parameters (Km and Vmax), perform the assay with a range of this compound concentrations and fit the data to the Michaelis-Menten equation.
The logical flow of this enzymatic assay is depicted below:
Conclusion
The metabolic pathway of this compound is a complex and fascinating area of research with direct clinical implications. The interplay between the activating carboxylesterases, the detoxifying UGT1A1, and the oxidative CYP3A4 enzymes dictates the therapeutic window of this important anti-cancer agent. A deep understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the scientific community to advance the field of personalized oncology and improve patient outcomes with this compound therapy. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of this compound pharmacology.
References
- 1. Sensitive HPLC-fluorescence method for this compound and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The in vitro metabolism of this compound (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetics and pharmacodynamics of this compound and its metabolites from plasma and saliva data in patients with metastatic digestive cancer receiving Folfiri regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of this compound and its metabolites in relation with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism, and excretion of this compound (CPT-11) following I.V. infusion of [(14)C]CPT-11 in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The UGT1A1*28 polymorphism correlates with erlotinib's effect on SN-38 glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A CYP3A4 phenotype-based dosing algorithm for individualized treatment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound and its metabolites SN-38 and APC in children with recurrent solid tumors after protracted low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human plasma carboxylesterase and butyrylcholinesterase enzyme activity: correlations with SN-38 pharmacokinetics during a prolonged infusion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of this compound and its metabolites in human blood, bile, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Irinotecan as a Prodrug for SN-38 Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of irinotecan, a pivotal prodrug in oncology, and its conversion to the highly potent active metabolite, SN-38. It delves into the core mechanisms of action, pharmacokinetic profiles, and the critical enzymatic processes governing its efficacy and toxicity. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this important chemotherapeutic agent.
Introduction
This compound (CPT-11) is a semi-synthetic analog of the natural alkaloid camptothecin, widely used in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1] It functions as a prodrug, requiring in vivo enzymatic conversion to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[1][2] SN-38 is approximately 100 to 1,000 times more potent as a topoisomerase I inhibitor than this compound itself.[3] This conversion is a critical determinant of both the therapeutic efficacy and the toxicity profile of this compound, making a thorough understanding of its pharmacology essential for its optimal clinical use and for the development of novel drug delivery strategies.
Mechanism of Action
The anticancer activity of this compound is fundamentally dependent on its metabolic activation to SN-38 and the subsequent inhibition of DNA topoisomerase I by this active metabolite.
Enzymatic Conversion of this compound to SN-38
This compound is hydrolyzed to SN-38 by carboxylesterase (CES) enzymes, primarily CES2, which is found in the liver and various tumor tissues.[2][4] This conversion is a crucial activation step. The efficiency of this process can vary among individuals, contributing to inter-patient variability in drug response and toxicity.[5]
Inhibition of Topoisomerase I by SN-38
SN-38 exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme that relieves torsional strain in DNA during replication and transcription.[6] SN-38 binds to the covalent complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[7] This leads to the accumulation of these "cleavable complexes."
Induction of DNA Damage and Apoptosis
During the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized topoisomerase I-DNA-SN-38 ternary complexes results in the conversion of single-strand breaks into lethal double-strand DNA breaks.[8] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways, ultimately leading to cancer cell death.[9][10]
Pharmacokinetics and Metabolism
The clinical activity and toxicity of this compound are heavily influenced by its complex pharmacokinetic profile and metabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is administered intravenously. It is extensively metabolized in the liver, not only to its active form SN-38 but also to inactive metabolites. The primary route of elimination for this compound and its metabolites is through both bile and urine.
Metabolic Pathways
The metabolism of this compound is multifaceted, involving both activation and detoxification pathways.
-
Activation: As previously mentioned, carboxylesterases (primarily CES2) convert this compound to the active SN-38.[2]
-
Inactivation of SN-38: The potent SN-38 is detoxified through glucuronidation, primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), to form the inactive SN-38 glucuronide (SN-38G).[11] This process is crucial for eliminating SN-38 from the body.
-
CYP3A4-mediated Metabolism: The cytochrome P450 enzyme CYP3A4 metabolizes this compound to inactive oxidative metabolites, such as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin).[12]
dot
Caption: Metabolic pathway of this compound.
Pharmacogenomics
Genetic polymorphisms in the genes encoding the metabolizing enzymes can significantly impact the pharmacokinetics and, consequently, the efficacy and toxicity of this compound. The most well-characterized of these is the polymorphism in the UGT1A1 gene. Individuals with certain UGT1A1 variants, such as UGT1A1*28, have reduced enzyme activity, leading to decreased glucuronidation of SN-38.[13] This results in higher systemic exposure to the active metabolite, increasing the risk of severe toxicities like neutropenia and diarrhea.[14]
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and SN-38
| Parameter | This compound | SN-38 | Reference |
| Clearance (L/h/m²) | 13.3 - 32.1 | - | [5] |
| Volume of Distribution (L/m²) | 110 - 264 | - | [5] |
| Terminal Half-life (h) | 5.8 - 11.5 | 9.8 - 20.9 | [5] |
| AUC₀-₂₄ (ng·h/mL) | 7880 ± 2450 | 239 ± 98 | |
| Cₘₐₓ (ng/mL) | 2220 ± 620 | 58.1 ± 21.4 |
Data are presented as mean ± SD or range and can vary depending on the dosing regimen and patient population.
Table 2: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | SN-38 IC₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | 0.04 | |
| HT-29 | Colon Cancer | 0.08 | |
| SW620 | Colon Cancer | 0.02 | |
| A549 | Lung Cancer | 0.091 ± 0.002 | |
| MCF-7 | Breast Cancer | 0.27 (µg/mL) | |
| SKOV-3 | Ovarian Cancer | 0.032 (µg/mL) |
Table 3: Carboxylesterase-Mediated Conversion of this compound to SN-38
| Substrate Form | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Reference |
| This compound (Lactone) | 23.3 ± 5.3 | 1.43 ± 0.15 | |
| This compound (Carboxylate) | 48.9 ± 5.5 | 1.09 ± 0.06 |
Table 4: Impact of UGT1A1 Genotype on SN-38 Glucuronidation
| UGT1A1 Genotype | Relative SN-38G/SN-38 AUC Ratio | Reference |
| 1/1 (Wild Type) | 7.00 (Median) | |
| 1/28 (Heterozygous) | 6.26 (Median) | |
| 28/28 (Homozygous) | 2.51 (Median) |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of SN-38 on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SN-38 stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of SN-38 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of SN-38 to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
dot
Caption: Workflow for the MTT cytotoxicity assay.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of SN-38 to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
SN-38 stock solution (in DMSO)
-
Stop buffer/gel loading dye
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 1x topoisomerase I reaction buffer and supercoiled plasmid DNA (e.g., 200 ng).
-
Add varying concentrations of SN-38 or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I enzyme. Include a control reaction with no enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA.[2]
Carboxylesterase Activity Assay
This fluorometric assay determines the rate of this compound conversion to SN-38 by carboxylesterases in a sample (e.g., cell lysate or tissue homogenate).
Materials:
-
Cell or tissue sample
-
Carboxylesterase (CE) Assay Buffer
-
This compound stock solution
-
Fluorometric substrate for carboxylesterase (as a positive control)
-
96-well black plate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates or tissue homogenates in CE Assay Buffer and determine the protein concentration.
-
In a 96-well black plate, add a specific amount of protein from the sample to each well.
-
Add the CE Assay Buffer to bring the volume to 50 µL.
-
Initiate the reaction by adding 50 µL of a reaction mix containing the this compound substrate.
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for SN-38 for a set period (e.g., 60 minutes).
-
The rate of increase in fluorescence corresponds to the rate of SN-38 production and thus the carboxylesterase activity. A standard curve of known SN-38 concentrations should be used for quantification.
In Vitro UGT1A1-Mediated SN-38 Glucuronidation Assay
This assay measures the formation of SN-38G from SN-38 in the presence of human liver microsomes, which are a source of UGT1A1.
Materials:
-
Human liver microsomes (HLMs)
-
SN-38 stock solution (in DMSO)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Acetonitrile (for reaction termination)
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, and HLMs.
-
Activate the microsomes by adding alamethicin and pre-incubating on ice.
-
Add SN-38 at various concentrations to the incubation mixture.
-
Initiate the glucuronidation reaction by adding UDPGA.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of SN-38G using a validated HPLC method.
-
Calculate the rate of SN-38G formation to determine the UGT1A1 activity.[9]
Signaling Pathways
dot
Caption: SN-38 mechanism of action.
dot
Caption: SN-38 induced apoptotic signaling.
Conclusion
This compound's role as a prodrug for the potent topoisomerase I inhibitor SN-38 underscores the importance of understanding its complex pharmacology. The enzymatic conversion by carboxylesterases and the subsequent detoxification of SN-38 by UGT1A1 are critical determinants of its therapeutic window. The significant inter-individual variability in these metabolic pathways, often linked to genetic polymorphisms, highlights the need for personalized medicine approaches to optimize this compound therapy. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to enhance the efficacy and safety of this compound and to develop next-generation topoisomerase I inhibitors and novel delivery systems.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phenotype-genotype correlation of in vitro SN-38 (active metabolite of this compound) and bilirubin glucuronidation in human liver tissue with UGT1A1 promoter polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The UGT1A1*28 Polymorphism Correlates with Erlotinib's Effect on SN-38 Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UGT1A1 genotypes and glucuronidation of SN-38, the active metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGT1A1 gene variations and this compound treatment in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UGT1A1*28 polymorphism as a determinant of this compound disposition and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With this compound: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of UGT1A1*28 genotype and SN-38 pharmacokinetics for this compound-based chemotherapy in patients with advanced colorectal cancer: results from a multicenter, retrospective study in Shanghai - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Influence of genetic variants in UGT1A1 and UGT1A9 on the in vivo glucuronidation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucuronidation of SN-38, the active metabolite of this compound, by human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Investigation of this compound Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport Mechanisms of Irinotecan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan (CPT-11), a cornerstone in the treatment of various solid tumors, particularly metastatic colorectal cancer, is a prodrug that requires intracellular activation to its active metabolite, SN-38. The clinical efficacy and toxicity of this compound are profoundly influenced by its cellular uptake, distribution, and efflux, which are governed by a complex interplay of passive diffusion and active transport mediated by a host of influx and efflux transporters. This technical guide provides a comprehensive overview of the cellular transport mechanisms of this compound and SN-38, with a focus on the key transporters involved, their kinetic parameters, and the experimental methodologies used to elucidate these processes. Furthermore, we present diagrams of the core signaling pathways that regulate transporter expression, offering insights into potential strategies for modulating this compound's therapeutic index.
Introduction
This compound's pharmacological activity is contingent upon its conversion to SN-38, a potent topoisomerase I inhibitor. The cellular concentration of both this compound and SN-38 is a critical determinant of therapeutic outcome and is tightly regulated by transport proteins. Understanding these transport mechanisms is paramount for optimizing drug delivery, overcoming chemoresistance, and mitigating adverse drug reactions.
Mechanisms of Cellular Uptake and Efflux
The transport of this compound and its metabolites across cellular membranes is a multifaceted process involving both passive and active transport systems.
Passive Diffusion
This compound and SN-38 exist in a pH-dependent equilibrium between a lipophilic lactone form and a hydrophilic carboxylate form. The uncharged lactone form is capable of passive diffusion across the cell membrane, a process that is significantly influenced by the pH gradient between the extracellular and intracellular environments.[1] An acidic extracellular environment favors the lactone form, thereby enhancing passive uptake.
Active Transport
A number of ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters actively participate in the influx and efflux of this compound and its metabolites.
The primary influx transporters responsible for the uptake of this compound and SN-38 into cells, particularly hepatocytes, are members of the Organic Anion Transporting Polypeptide (OATP) family.
-
SLCO1B1 (OATP1B1): This transporter is predominantly expressed on the basolateral membrane of hepatocytes and plays a crucial role in the hepatic uptake of SN-38 from the bloodstream.[2][3] Genetic polymorphisms in the SLCO1B1 gene can significantly alter SN-38 plasma concentrations and are associated with variability in this compound-related toxicities.[2]
-
OATP2B1: Expressed in enterocytes, OATP2B1 is involved in the absorption of SN-38 from the intestinal lumen.[4]
Efflux transporters are major contributors to this compound resistance by actively pumping the drug and its metabolites out of cancer cells. They also play a critical role in the excretion of these compounds from normal tissues, such as the liver and intestines.
-
ABCB1 (P-glycoprotein, P-gp): ABCB1 is a well-characterized efflux pump that transports a wide range of xenobiotics, including both this compound and SN-38.[5][6] Its expression in cancer cells is a significant mechanism of multidrug resistance. ABCB1 is also involved in the biliary excretion of this compound and SN-38.[7]
-
ABCC1 (MRP1) and ABCC2 (MRP2/cMOAT): These transporters are also implicated in the efflux of this compound and its glucuronidated metabolite, SN-38G.[6][8] ABCC2, located on the apical membrane of hepatocytes and enterocytes, is particularly important for the biliary and intestinal excretion of SN-38G.[4][9]
-
ABCG2 (BCRP): The breast cancer resistance protein (BCRP) is a key transporter involved in the efflux of this compound and, most notably, SN-38.[6][10] Overexpression of ABCG2 in cancer cells is a major mechanism of acquired resistance to this compound.[10] It also contributes to the transport of SN-38 and SN-38G into the intestinal lumen.[4]
Quantitative Data on this compound and SN-38 Transport
The following tables summarize the available quantitative data for the transport of this compound and its active metabolite, SN-38, by various transporters.
Table 1: Kinetic Parameters of SN-38 Influx Transporters
| Transporter | Substrate | Km (μM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| OATP1B1 | SN-38 | 132 | 300 | OATP1B1-expressing cells | [8] |
| OATP2B1 | SN-38 | 2 | 1 | OATP2B1-expressing cells | [8] |
Table 2: Kinetic Parameters of this compound Efflux Transporters
| Transporter | Substrate | IC50 (μM) | Cell System | Reference |
| P-glycoprotein (P-gp) | This compound | 234 (Verapamil inhibition) | MDCK II/Pgp cells | [11] |
| P-glycoprotein (P-gp) | This compound | 0.38 (Elacridar inhibition) | MDCK II/Pgp cells | [11] |
| cMOAT (MRP2) | This compound | 469 (MK571 inhibition) | MDCK II/cMOAT cells | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular uptake and transport of this compound.
Cellular Uptake and Accumulation Assay
This protocol is designed to quantify the intracellular concentration of this compound and SN-38 in cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Caco-2, S1) in 6-well plates at a density of 1 x 106 cells per well and incubate overnight to allow for attachment.[1]
-
Drug Incubation: Treat the cells with this compound or SN-38 at the desired concentration and for a specified time course (e.g., 2 hours). For inhibition studies, pre-incubate the cells with a transporter inhibitor (e.g., Ko143 for ABCG2) for 2 hours prior to the addition of this compound.[1]
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysates.
-
Quantification: Determine the intracellular concentrations of this compound and SN-38 in the cell lysates using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection.[4]
Vesicular Transport Assay
This assay is used to directly measure the transport of this compound and its metabolites by specific ABC transporters using inside-out membrane vesicles.
-
Vesicle Preparation: Use commercially available membrane vesicles prepared from cells overexpressing a specific transporter (e.g., ABCG2, ABCB1) or mock-transfected cells as a control.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles (50 µg protein), the test substrate (this compound or SN-38), and either 4 mM ATP (to initiate transport) or 4 mM AMP (as a negative control) in a transport buffer.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 20-30 seconds) to measure the initial rate of transport.[8]
-
Stopping the Reaction: Stop the transport reaction by adding a large volume of ice-cold wash buffer.
-
Filtration: Rapidly filter the reaction mixture through a filter plate to separate the vesicles from the reaction buffer.
-
Quantification: Quantify the amount of substrate trapped inside the vesicles using liquid scintillation counting (if using a radiolabeled substrate) or LC-MS/MS. The ATP-dependent transport is calculated as the difference between the amount of substrate in the ATP-containing and AMP-containing samples.
Ussing Chamber Assay for Intestinal Transport
This ex vivo method allows for the study of drug transport across intact intestinal tissue.
-
Tissue Preparation: Obtain fresh intestinal tissue (e.g., from rat ileum or jejunum) and mount it in Ussing chambers, separating the mucosal and serosal sides.[12]
-
Buffer and Drug Addition: Fill both chambers with an appropriate physiological buffer and add the test compound (this compound or SN-38) to either the mucosal (for absorption studies) or serosal (for secretion studies) chamber.
-
Sampling: At designated time points, collect samples from the receiver chamber to determine the amount of drug that has been transported across the tissue.
-
Analysis: Analyze the concentration of the drug in the collected samples using HPLC or LC-MS/MS to calculate the apparent permeability coefficient (Papp).
HPLC Quantification of this compound and SN-38
A reliable analytical method is crucial for the accurate quantification of this compound and SN-38 in biological samples.
-
Sample Preparation: For cell lysates or culture media, perform a protein precipitation step using acetonitrile or methanol, followed by acidification.[13]
-
Chromatographic Separation: Use a C18 reverse-phase HPLC column. A typical mobile phase consists of an acetonitrile and phosphate buffer gradient.[4]
-
Detection: Employ a fluorescence detector with excitation and emission wavelengths set to approximately 380 nm and 540 nm, respectively, for sensitive detection of both this compound and SN-38.[4]
-
Quantification: Use a standard curve generated with known concentrations of this compound and SN-38 to quantify the compounds in the samples. An internal standard, such as camptothecin, should be used to ensure accuracy.[4]
Regulation of Transporter Expression: Signaling Pathways
The expression and activity of influx and efflux transporters are regulated by complex signaling pathways. Dysregulation of these pathways in cancer cells can lead to altered drug transport and contribute to chemoresistance.
Regulation of ABCB1 (P-gp) Expression
Several developmental signaling pathways, when reactivated in cancer, can upregulate the expression of ABCB1.
Caption: Regulation of ABCB1 expression by developmental signaling pathways.
Regulation of ABCG2 (BCRP) Expression
The expression of ABCG2 is also under the control of various signaling pathways, including the MAPK/JNK pathway.
Caption: MAPK/JNK pathway-mediated regulation of ABCG2 expression.
Experimental Workflow for Investigating this compound Transport
The following diagram illustrates a typical experimental workflow for characterizing the transport of this compound in a cancer cell line.
Caption: Experimental workflow for this compound transport studies.
Conclusion
The cellular uptake and transport of this compound are complex processes mediated by a variety of influx and efflux transporters, in addition to passive diffusion. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the rational design of novel drug delivery strategies, the development of therapies to overcome chemoresistance, and the personalization of this compound treatment to maximize efficacy and minimize toxicity. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABC Transporter Polymorphisms are Associated with this compound Pharmacokinetics and Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound (CPT-11) and SN-38 in tissue culture media and cancer cells by high performance liquid chromatography: application to cellular metabolism and accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Pharmacogenetics of this compound metabolism and transport: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of organic anion transporting polypeptides in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Investigation of this compound Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transporter and metabolic enzyme-mediated intra-enteric circulation of SN-38, an active metabolite of this compound: A new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. | Semantic Scholar [semanticscholar.org]
- 11. Intestinal transport of this compound in Caco-2 cells and MDCK II cells overexpressing efflux transporters Pgp, cMOAT, and MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Secretory transport of this compound metabolite SN-38 across isolated intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Molecular Basis of Irinotecan-Induced DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan, a cornerstone chemotherapeutic agent, exerts its cytotoxic effects through the induction of catastrophic DNA damage in rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, from its metabolic activation to the intricate cellular responses to the ensuing DNA lesions. Detailed experimental protocols for key assays, quantitative data on drug efficacy, and visualizations of the critical signaling pathways are presented to equip researchers with a comprehensive understanding of this potent topoisomerase I inhibitor.
Mechanism of Action: From Prodrug to DNA Damage
This compound (CPT-11) is a semi-synthetic derivative of the natural alkaloid camptothecin.[1][2] As a prodrug, it requires enzymatic activation to exert its therapeutic effect.[3][4] The primary mechanism of this compound-induced cytotoxicity involves the inhibition of DNA topoisomerase I (Top1), a critical enzyme responsible for relieving torsional stress during DNA replication and transcription.[1][3][5]
Metabolic Activation to SN-38
In the liver and other tissues, this compound is hydrolyzed by carboxylesterase enzymes into its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38).[3][4][6] SN-38 is approximately 100 to 1,000 times more potent than its parent compound in inhibiting Top1.[4][7] The efficiency of this conversion is a key determinant of both the efficacy and toxicity of this compound treatment.[3]
Trapping the Topoisomerase I-DNA Cleavage Complex
Topoisomerase I functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[3][5] SN-38 exerts its cytotoxic effect by binding to the covalent binary complex formed between Top1 and DNA, creating a stable ternary "cleavable complex".[6][8][9] This stabilization prevents the re-ligation of the single-strand break.[3][8]
Generation of DNA Double-Strand Breaks
The persistence of these Top1-DNA-SN-38 complexes becomes lethal during the S-phase of the cell cycle.[4] When the advancing DNA replication fork collides with a trapped complex, the transient single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break (DSB).[9][10][11][12] It is the accumulation of these DSBs that ultimately triggers cell cycle arrest and apoptosis.[9][10]
Quantitative Analysis of this compound and SN-38 Cytotoxicity
The sensitivity of cancer cells to this compound and its active metabolite SN-38 varies across different cell lines. This variability can be attributed to factors such as the expression levels of carboxylesterases, Top1, and drug efflux pumps.[3][13] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potency of these compounds.
Table 1: IC50 Values of this compound and SN-38 in Human Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | SN-38 IC50 (nM) | Reference |
| LoVo | 15.8 | 8.25 | [13] |
| HT-29 | 5.17 | 4.50 | [13] |
| HCT-116 | 6.94 ± 2.51 | - | [7] |
| SW620 | 6.63 ± 3.64 | - | [7] |
| Caco-2 | >30 (at 48h) | - | [14] |
| CW2 | >30 (at 48h) | - | [14] |
Cellular Response to this compound-Induced DNA Damage
The generation of DNA double-strand breaks by this compound treatment triggers a complex and highly orchestrated cellular response known as the DNA Damage Response (DDR). The DDR's primary functions are to halt cell cycle progression, allowing time for DNA repair, and to initiate programmed cell death (apoptosis) if the damage is too extensive to be repaired.
Cell Cycle Arrest
A hallmark of the cellular response to this compound is the arrest of the cell cycle, primarily at the S and G2/M phases.[15] This arrest prevents cells from attempting to replicate or segregate damaged DNA, which would lead to further genomic instability.
Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| MCF-7 | Control | 60 | 22 | 19 | [16] |
| MCF-7 | 160 µg/mL this compound | 53 | 38 | 8 | [16] |
| Caco-2 | Control | - | - | - | [15] |
| Caco-2 | 30 µmol/l this compound | Decreased | Increased | Increased | [15] |
| CW2 | Control | - | - | - | [15] |
| CW2 | 30 µmol/l this compound | Decreased | Increased | Increased | [15] |
Activation of DNA Damage Signaling Pathways
The DDR is mediated by a network of signaling pathways orchestrated by the master kinases Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[17][18]
-
ATM-Chk2 Pathway: Primarily activated by DNA double-strand breaks, ATM phosphorylates and activates the checkpoint kinase Chk2, which in turn targets downstream effectors to induce cell cycle arrest and promote DNA repair.[19][20]
-
ATR-Chk1 Pathway: Activated in response to single-stranded DNA, which can arise from stalled replication forks, the ATR-Chk1 pathway plays a crucial role in the intra-S and G2/M checkpoints.[2][21][22]
The activation of these pathways leads to the phosphorylation of numerous downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a sensitive biomarker for DNA double-strand breaks.[19][23]
Visualization of Key Pathways and Workflows
This compound Activation and Mechanism of Action
Caption: this compound is converted to SN-38, which traps the Top1-DNA complex, leading to DSBs.
DNA Damage Response Signaling
Caption: ATM and ATR pathways are activated by this compound-induced DNA damage.
Experimental Workflow for Assessing DNA Damage
Caption: Workflow for analyzing this compound's effects on cancer cells.
Experimental Protocols
Alkaline Comet Assay for DNA Damage Detection
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][24]
Materials:
-
Low melting point agarose
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., propidium iodide)
-
Microscope slides
-
Electrophoresis tank
Procedure:
-
Harvest cells treated with this compound/SN-38 and a vehicle control.
-
Embed the cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nucleoid.
-
Immerse the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.[8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[25]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Fix the cells by slowly adding them to cold 70% ethanol while vortexing. Incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[3][25]
-
Incubate at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[14]
Western Blotting for DNA Damage Response Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the DNA damage response pathway, such as γH2AX, phospho-ATM, phospho-Chk1, and phospho-Chk2.[19]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the proteins and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., actin or tubulin).[26]
Conclusion
This compound's clinical efficacy is fundamentally rooted in its ability to induce lethal DNA double-strand breaks in cancer cells. This is achieved through the metabolic activation to SN-38 and the subsequent stabilization of the Topoisomerase I-DNA cleavage complex. The resulting DNA damage activates a robust cellular response, leading to cell cycle arrest and apoptosis. A thorough understanding of these molecular mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is paramount for the rational design of combination therapies and the development of strategies to overcome this compound resistance.
References
- 1. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Comet assay measures of DNA damage as biomarkers of this compound response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Determinants of the cytotoxicity of this compound in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. This compound induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiosensitization by this compound is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for Irinotecan Dosage Calculation in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irinotecan (also known as CPT-11) is a topoisomerase I inhibitor widely used in cancer chemotherapy, particularly for colorectal cancer.[1][2][3] It is a prodrug that is converted in vivo to its active metabolite, SN-38, which is 100 to 1,000 times more potent.[1][3] SN-38 exerts its cytotoxic effects by stabilizing the complex between topoisomerase I and DNA, leading to single-strand breaks that, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately inducing apoptosis.[1][2][4] The efficacy and toxicity of this compound are highly dependent on the dose and schedule of administration.[5] Therefore, careful dose calculation and selection of an appropriate administration protocol are critical for obtaining reliable and reproducible results in preclinical in vivo mouse models.
These application notes provide a comprehensive guide to this compound dosage calculation, preparation, and administration for researchers utilizing mouse models in cancer research.
Data Presentation: this compound Dosage and Efficacy in Mouse Models
The following tables summarize quantitative data from various studies on the administration of this compound in different mouse cancer models.
| Tumor Model | Mouse Strain | Administration Route | This compound Dose (mg/kg) | Dosing Schedule | Observed Efficacy | Toxicity/Remarks | Reference |
| HL60 Human Myeloid Leukemia Xenograft | Athymic Nude Mice | Intravenous (IV) | 50 | Daily for 5 days | 100% complete tumor regression.[5] | Maximum Tolerated Dose (MTD) for this schedule.[5] | [5] |
| HL60 Human Myeloid Leukemia Xenograft | Athymic Nude Mice | Intravenous (IV) | 100 | Daily for 3 days | Not specified, but established as MTD. | Maximum Tolerated Dose (MTD) for this schedule.[5] | [5] |
| C26 Colon Cancer | BALB/c Mice | Intraperitoneal (IP) | 100 | Not specified | Equivalent increase in life span to 300 mg/kg IV.[6] | Less toxic than IV administration.[6] | [6] |
| C26 Colon Cancer | BALB/c Mice | Intravenous (IV) | 300 | Not specified | Equivalent increase in life span to 100 mg/kg IP.[6] | More toxic than IP administration; toxic deaths observed at 400 mg/kg.[6] | [6] |
| Human Neuroblastoma Xenograft | Nude Mice | Intraperitoneal (IP) | 59 | Three doses at 4-day intervals | Effective tumor inhibition. | One-third of the LD50.[7] | [7] |
| Human Neuroblastoma Xenograft | Nude Mice | Oral | 404 | Three doses at 4-day intervals | Superior tumor inhibition compared to IP administration.[7] | One-third of the LD50.[7] | [7] |
| Human Colon Tumor Xenografts | Not Specified | Intraperitoneal (IP) | 40 | Every 5 days for 5 doses | Inhibited tumor growth or induced tumor shrinkage in all xenografts.[8] | Not specified. | [8] |
| Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia PDX | Not Specified | Intraperitoneal (IP) | 40 | Three times per week | Potent anti-leukemic effects.[9] | Not specified. | [9] |
| FaDu HNSCC Xenografts | Nude Mice | Intravenous (IV) | 100 | Once a week for 4 weeks | ~40% complete tumor regression.[10] | Not specified. | [10] |
| HT29 & HCT116 Colorectal Cancer Xenografts | Not Specified | Intravenous (IV) | 10 | Once weekly | Significant tumor growth inhibition alone and in combination with everolimus.[11] | Well tolerated with no significant bodyweight changes.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of this compound solution for intravenous or intraperitoneal administration in mice.
Materials:
-
This compound hydrochloride trihydrate powder
-
Sterile 0.9% Sodium Chloride Injection (Saline) or 5% Dextrose Injection
-
Sterile vials
-
Sterile syringes and needles
-
Laminar flow hood
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility. Wear appropriate PPE.
-
Reconstitution: If starting with a lyophilized powder, reconstitute the this compound hydrochloride trihydrate to a known stock concentration. For example, a sterile solution of 20 mg/mL in 0.9% saline has been previously used.[5]
-
Dilution: Dilute the this compound stock solution to the final desired concentration using sterile 0.9% saline or 5% dextrose solution.[11][12] The final concentration should be calculated based on the desired dose (in mg/kg) and the injection volume for the mice (typically 100-200 µL).
-
Calculation Example:
-
Desired dose: 50 mg/kg
-
Average mouse weight: 20 g (0.02 kg)
-
Injection volume: 100 µL (0.1 mL)
-
Required amount of this compound per mouse: 50 mg/kg * 0.02 kg = 1 mg
-
Required concentration of injection solution: 1 mg / 0.1 mL = 10 mg/mL
-
-
-
Visual Inspection: Visually inspect the final solution for any particulate matter or discoloration. Do not use if any particles are observed.[12]
-
Storage: Store the prepared solution according to the manufacturer's instructions, typically protected from light. If not used immediately, storage conditions should be validated to ensure stability.
Protocol 2: Administration of this compound to Mice
This protocol outlines the procedure for administering the prepared this compound solution to mice via intravenous or intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restraint device
-
70% ethanol for disinfection
-
Sharps container
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh each mouse before treatment to calculate the precise volume of this compound solution to be administered.
-
Properly restrain the mouse using a suitable restraint device for the chosen injection route.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Intraperitoneal (IP) Injection:
-
Position the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol, avoiding the midline to prevent injury to the bladder or other organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate improper needle placement.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle.
-
-
Post-injection Monitoring:
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General workflow for an in vivo this compound efficacy study.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ClinPGx [clinpgx.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Comparison of the pharmacokinetics and efficacy of this compound after administration by the intravenous versus intraperitoneal route in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral versus intraperitoneal administration of this compound in the treatment of human neuroblastoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bevacizumab Enhances the Therapeutic Efficacy of this compound against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and this compound in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Dose-Limiting Toxicities and the Maximum Tolerated Dose of this compound Based on UGT1A1 Genotypes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal microflora and digestive toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Irinotecan Solution for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irinotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid. It is a prodrug that is converted by carboxylesterases to its active metabolite, SN-38.[1][2] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which leads to the accumulation of double-strand DNA breaks during DNA replication.[1][3][4] This damage ultimately triggers cell cycle arrest, primarily in the S and G2/M phases, and induces apoptosis.[3][5] Due to its potent cytotoxic effects on rapidly dividing cells, this compound is widely used as a chemotherapeutic agent in the treatment of various cancers, particularly metastatic colorectal cancer.[1][6]
These application notes provide a detailed protocol for the preparation of this compound solutions for in vitro cell culture experiments, ensuring reproducibility and accuracy in research settings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active metabolite, SN-38, relevant to cell culture experiments.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [7] |
| DMSO | >29.4 mg/mL | [8] |
| DMSO | 25 mg/mL (42.61 mM) | [9][10] |
| DMSO | 100 mg/mL (160.47 mM) | [11] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL (after initial dissolution in DMSO) | [7] |
| Water | Insoluble/Slightly soluble | [9][10][12] |
| Ethanol | Insoluble | [9][10] |
Table 2: Cytotoxicity of this compound and SN-38 in Various Cancer Cell Lines (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time | Source |
| This compound | LoVo | Colorectal | 15.8 µM | Not Specified | [9][11] |
| This compound | HT-29 | Colorectal | 5.17 µM | Not Specified | [9][11] |
| This compound | HCT116 | Colorectal | 540 nM | Not Specified | [9] |
| This compound | Caco-2 | Colorectal | >30 µM | 24-48 h | [5] |
| This compound | CW2 | Colorectal | >30 µM | 24-48 h | [5] |
| This compound | S1 | Colon | 0.668 µM | Not Specified | [13] |
| SN-38 | HCT116 | Colorectal | 5 nM | Not Specified | [14] |
| SN-38 | MCF-7 | Breast | 0.515 µM | 72 h | [15] |
| SN-38 | U87-MG | Glioblastoma | 26.41 nM | 72 h | [16] |
| SN-38 | U251-MG | Glioblastoma | ~5 nM | Not Specified | [16] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, assay type, and serum concentration.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (crystalline solid)[7]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
37°C water bath or incubator
-
Ultrasonic bath (optional)
Preparation of this compound Stock Solution (10 mM in DMSO)
Safety Precaution: this compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a designated fume hood or biological safety cabinet.
-
Calculate the required mass: Determine the mass of this compound hydrochloride needed to prepare the desired volume of a 10 mM stock solution. The formula weight of this compound hydrochloride trihydrate is 677.19 g/mol .[12]
-
Calculation Example: For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 677.19 g/mol * (1000 mg / 1 g) = 6.77 mg
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage (≥4 years).[7]
Preparation of Working Solutions
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in cell culture medium: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Immediate use: It is recommended to prepare fresh working solutions for each experiment and use them immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[7] The stability of this compound is pH-dependent, with the active lactone form being more stable in acidic conditions.[17][18]
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of this compound solutions for cell culture experiments.
Signaling Pathway of this compound Action
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. This compound induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. Stability of this compound hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Quantification of SN-38 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of SN-38 in plasma samples. SN-38 is the active metabolite of the anticancer drug irinotecan, and its therapeutic drug monitoring is crucial for optimizing treatment and minimizing toxicity.[1][2][3][4][5] The described protocol utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6][7] This method is suitable for pharmacokinetic and pharmacodynamic studies in drug development and clinical research settings.
Introduction
This compound (CPT-11) is a widely used chemotherapeutic agent for the treatment of various solid tumors, including colorectal cancer.[1][4] Its therapeutic efficacy is primarily attributed to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). SN-38 is formed by the enzymatic conversion of this compound and is subsequently metabolized to an inactive glucuronide form (SN-38G).[3][8] The plasma concentrations of SN-38 can vary significantly among patients, leading to differences in both treatment response and toxicity.[3] Therefore, accurate and reliable quantification of SN-38 in plasma is essential for therapeutic drug monitoring and pharmacokinetic studies.[1][2] This application note provides a detailed protocol for a validated LC-MS/MS method to measure SN-38 concentrations in plasma.
Experimental
Materials and Reagents
-
SN-38 standard (analytical grade)
-
SN-38-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (UPLC or HPLC system)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of SN-38 from plasma samples.[1][2][4]
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (SN-38-d3 in methanol).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% mobile phase A, 10% mobile phase B).[6]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 column to resolve SN-38 from other plasma components.[1][2][4][6][7]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.4 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the detection of SN-38 and its internal standard.[1][2][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 500 °C[6]
-
MRM Transitions:
-
SN-38: 393.2 -> 349.2[9]
-
SN-38-d3: 396.2 -> 352.2
-
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, and precision.
Linearity: The calibration curve for SN-38 in plasma was linear over the concentration range of 0.5 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.[4][7]
Sensitivity: The lower limit of quantification (LLOQ) for SN-38 in plasma was determined to be 0.5 ng/mL.[7][9]
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| SN-38 | Low | 1.5 | ≤ 8.7 | ≤ 8.3 | 99.5 - 101.7 |
| Medium | 15 | ≤ 8.7 | ≤ 8.3 | 99.5 - 101.7 | |
| High | 750 | ≤ 8.7 | ≤ 8.3 | 99.5 - 101.7 |
Data adapted from representative studies.[4][9]
Quantitative Data Summary
The following table summarizes the quantitative performance of various published LC-MS/MS methods for SN-38 in plasma.
| Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Sample Preparation |
| [7] | 0.5 - 1000 | 0.5 | Camptothecin | Protein Precipitation |
| [9] | 0.5 - 100 | 0.5 | Tolbutamide | Solid-Phase Extraction |
| [4] | 5 - 1000 | 5 | Not Specified | Protein Precipitation |
| [6] | 4.88 - 10000 nM | 2.44 nM | Camptothecin | Protein Precipitation |
Visualizations
Experimental Workflow
Caption: Experimental workflow for SN-38 quantification in plasma.
This compound Metabolism Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and kinetics of a beta-glucuronide metabolite of SN-38 in human plasma after administration of the camptothecin derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of this compound and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of this compound, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and sensitive LC/MS/MS assay for 7-ethyl-10-hydroxycamptothecin (SN-38) in mouse plasma and tissues: application to pharmacokinetic study of liposome entrapped SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid deconjugation of SN-38 glucuronide and adsorption of released free SN-38 by intestinal microorganisms in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of this compound, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Development of Irinotecan-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of colorectal cancer. It functions as a prodrug, converted by intracellular carboxylesterases (CES) to its active metabolite, SN-38.[1][2][3] SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I (Top1), an enzyme crucial for relieving DNA torsional stress during replication and transcription.[2][3] This inhibition leads to the accumulation of single and double-strand DNA breaks, ultimately triggering cell death.[1][3] However, the clinical efficacy of this compound is often hampered by the development of drug resistance, a multifactorial process that remains a significant challenge in oncology.
These application notes provide a comprehensive guide for establishing and characterizing this compound-resistant cancer cell lines in vitro. Such models are invaluable tools for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and evaluating strategies to overcome treatment failure.
Mechanisms of this compound Resistance
The development of resistance to this compound is a complex process involving multiple cellular adaptations. Understanding these mechanisms is critical for designing effective resistance-induction protocols and for the subsequent characterization of the resistant cell lines. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major mechanism of multidrug resistance.[4] Specifically, ABCG2 (also known as BCRP, breast cancer resistance protein) has been frequently implicated in this compound resistance by actively pumping the drug and its active metabolite, SN-38, out of the cancer cells, thereby reducing their intracellular concentration.[5][6][7][8][9][10] While ABCB1 and ABCC1 have also been studied, their role in this compound resistance is less consistently observed.[11][12][13]
-
Alterations in Drug Target (Topoisomerase I): Resistance can arise from both quantitative and qualitative changes in Top1. This includes reduced expression of the Top1 enzyme at both the mRNA and protein levels, which decreases the number of available drug targets.[5][14] Additionally, mutations in the TOP1 gene can alter the protein's structure, preventing the stable binding of SN-38 to the Top1-DNA complex.[1][2][15][16]
-
Modified Drug Metabolism: The conversion of the prodrug this compound to the active SN-38 is mediated by carboxylesterases (CES), with CES2 being particularly efficient.[17][18][19][20] Reduced expression or activity of CES can lead to decreased activation of this compound and consequently, lower levels of cytotoxic SN-38.[14][17] Conversely, increased glucuronidation of SN-38 to its inactive form, SN-38G, by UDP-glucuronosyltransferases (UGTs), can also contribute to resistance.[3][5]
-
Enhanced DNA Damage Repair and Altered Cell Cycle: Cells can develop resistance by upregulating their DNA damage repair pathways, allowing them to more efficiently repair the DNA breaks induced by SN-38.[14] Furthermore, alterations in cell cycle dynamics, such as a decreased S-phase fraction, can reduce the cells' vulnerability to S-phase specific drugs like this compound.[21]
-
Activation of Pro-Survival Signaling Pathways: Activation of pathways such as the NF-κB and EGFR signaling cascades can promote cell survival and suppress apoptosis, thereby counteracting the cytotoxic effects of this compound.[14][22]
Experimental Protocols
The following protocols outline the methodologies for establishing and characterizing this compound-resistant cancer cell lines.
Protocol 1: Development of this compound-Resistant Cell Lines
Two primary methods are commonly employed to generate drug-resistant cell lines in vitro: stepwise dose escalation and pulsed exposure.[23] The choice of method can influence the resulting resistance mechanisms.
Method A: Stepwise Dose Escalation
This is the most common method and involves a gradual increase in the concentration of the selective agent.[24][25][26]
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cancer cell line in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of this compound or SN-38 concentrations for 72-144 hours.[27]
-
Assess cell viability using an appropriate method (e.g., MTT, CCK-8 assay).[6][28]
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[27][29]
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a low concentration of this compound or SN-38, typically starting at the IC10 or IC20.
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration (usually after 2-3 passages), gradually increase the drug concentration.[24][25] A 1.5 to 2-fold increase is generally recommended.[25]
-
If significant cell death occurs, maintain the cells at the current concentration until a stable population emerges, or revert to the previous lower concentration for a period.[24]
-
Continue this process of stepwise dose escalation until the cells can tolerate a clinically relevant or desired high concentration of the drug. This process can take several months.[1][30]
-
-
Cryopreservation:
Method B: Pulsed Exposure
This method mimics the intermittent dosing schedules often used in clinical settings.
-
Initial Treatment:
-
Recovery Phase:
-
Subsequent Cycles:
-
Repeat the cycle of drug exposure and recovery. The concentration and/or duration of the drug pulse can be gradually increased in subsequent cycles.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and investigate the underlying resistance mechanisms.
-
Confirmation of Resistance:
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 of the resistant cell line and compare it to the parental cell line.
-
Calculate the Resistance Index (RI) or Fold Resistance: RI = IC50 (resistant line) / IC50 (parental line).[24] A significantly higher RI confirms the resistant phenotype.
-
-
Stability of the Resistant Phenotype:
-
Cross-Resistance Profile:
-
Assess the sensitivity of the resistant cell line to other chemotherapeutic agents, including other topoisomerase I inhibitors (e.g., topotecan), topoisomerase II inhibitors, and drugs that are known substrates of specific ABC transporters.[6][25] This can provide initial clues about the resistance mechanisms.
-
-
Molecular and Cellular Analysis:
-
Gene and Protein Expression of ABC Transporters:
-
Topoisomerase I Analysis:
-
Measure Top1 protein levels by Western blotting.[9]
-
Sequence the TOP1 gene to identify potential mutations.
-
Assess Top1 enzymatic activity using a DNA relaxation assay.
-
-
Drug Metabolism Enzymes:
-
Determine the expression levels of carboxylesterases (especially CES2) and UGTs by qRT-PCR and Western blotting.
-
Measure the enzymatic activity of CES by monitoring the conversion of this compound to SN-38 using HPLC.
-
-
Cell Cycle Analysis:
-
Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of the parental and resistant cells.
-
-
DNA Damage and Repair:
-
Assess the levels of DNA damage markers, such as γH2AX, by Western blotting or immunofluorescence.
-
-
Signaling Pathway Analysis:
-
Investigate the activation status of key pro-survival signaling pathways (e.g., EGFR, NF-κB) using phosphospecific antibodies in Western blotting.
-
-
Data Presentation
Table 1: Example of IC50 Values and Resistance Indices for this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (Fold) | Reference |
| Colon Cancer | ||||
| S1 | 0.668 | 31.78 | ~47 | [6][7] |
| LoVo | 1.5 | 10 | ~6.7 | [31] |
| HT-29 | 5.17 | - | - | [32] |
| HCT-116 | - | - | - | [21] |
| Breast Cancer | ||||
| MCF-7 | - | - | 9-14 | [26][33] |
| MDA-MB-231 | - | - | 7-95 | [26][33] |
| Non-Small Cell Lung Cancer | ||||
| H1299 | 16.64 | - | - | [34] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., cell line, drug exposure time, viability assay used). The data presented here is for illustrative purposes and is derived from the cited literature.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound metabolism and mechanism of action.
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Workflow for developing this compound-resistant cell lines.
References
- 1. Evolution of Resistance to this compound in Cancer Cells Involves Generation of Topoisomerase-Guided Mutations in Non-Coding Genome That Reduce the Chances of DNA Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 5. Cellular this compound resistance in colorectal cancer and overcoming this compound refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of ABCG2 Expression on this compound Treatment of Colorectal Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 10. oaepublish.com [oaepublish.com]
- 11. ABC Transporter Polymorphisms are Associated with this compound Pharmacokinetics and Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC-Transporter Expression Does Not Correlate with Response to this compound in Patients with Metastatic Colorectal Cancer [jcancer.org]
- 13. ABC-Transporter Expression Does Not Correlate with Response to this compound in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Evolution of Resistance to this compound in Cancer Cells Involves Generation of Topoisomerase-Guided Mutations in Non-Coding Genome That Reduce the Chances of DNA Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Carboxylesterase 2 as a Determinant of Response to this compound and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound activation by human carboxylesterases in colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acquired this compound resistance is accompanied by stable modifications of cell cycle dynamics independent of MSI status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Resistance is Accompanied by Upregulation of EGFR and ...: Ingenta Connect [ingentaconnect.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 25. benchchem.com [benchchem.com]
- 26. Molecular characterization of this compound (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RNA-seq reveals determinants for this compound sensitivity/resistance in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. e-century.us [e-century.us]
- 30. researchgate.net [researchgate.net]
- 31. Identification of Sestrin3 Involved in the In vitro Resistance of Colorectal Cancer Cells to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 32. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 33. repub.eur.nl [repub.eur.nl]
- 34. researchgate.net [researchgate.net]
Liposomal Irinotecan Formulation for Animal Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of liposomal irinotecan in animal research studies. It covers the formulation, characterization, and in vivo application of this drug delivery system, offering researchers a comprehensive guide for preclinical evaluation.
Introduction to Liposomal this compound
This compound is a potent topoisomerase I inhibitor used in cancer chemotherapy. Its clinical utility can be limited by a short half-life and significant side effects. Liposomal encapsulation of this compound offers a solution to these challenges by altering the pharmacokinetic profile of the drug, leading to prolonged circulation, enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, and a greater therapeutic index.[1][2] The liposomal formulation protects this compound from premature conversion to its active but more toxic metabolite, SN-38, in the bloodstream, thereby concentrating its cytotoxic effects within the tumor microenvironment.[2][3]
Formulation Characteristics
Liposomal this compound formulations are typically composed of phospholipids and cholesterol, which self-assemble into bilayer vesicles encapsulating the aqueous drug core. The specific lipid composition and preparation method significantly influence the physicochemical properties and in vivo behavior of the liposomes.
Table 1: Physicochemical Properties of Liposomal this compound Formulations
| Formulation Composition | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC/Cholesterol (55:45 molar ratio) | Ionophore-generated proton gradient | ~100 | Not Reported | >95% | [4] |
| DSPC/Cholesterol/DSPE-mPEG-2000 (8.6:5.7:0.7 molar ratio) | Thin-film hydration | ~110 | Not Reported | ~81% | [5] |
| DSPC/Cholesterol (55:45 molar ratio) | Copper sulfate and ionophore A23187 | Not Reported | Not Reported | >98% | [6] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-mPEG-2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted by carboxylesterases, which are abundant in the liver and tumor tissues, to its active metabolite, SN-38.[7] SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[2]
Caption: this compound Signaling Pathway.
Preclinical Efficacy in Animal Models
Liposomal this compound has demonstrated superior efficacy compared to free this compound in various preclinical cancer models. The enhanced therapeutic effect is attributed to its improved pharmacokinetic profile and increased drug accumulation at the tumor site.
Table 2: In Vivo Efficacy of Liposomal this compound in Murine Cancer Models
| Cancer Model | Animal Strain | Treatment Regimen | Key Efficacy Outcome | Reference |
| Colorectal Cancer (LS180 xenograft) | SCID/Rag-2M mice | 50 mg/kg, single i.v. injection | Time to 400 mg tumor: 34 days (Liposomal) vs. 22 days (Free) | [4] |
| Colorectal Cancer (LS174T liver metastases) | SCID/Rag-2M mice | 50 mg/kg, i.v., every 4 days for 3 doses | Median Survival: 79 days (Liposomal) vs. 53 days (Free) | [4] |
| Pancreatic Cancer (IM-PAN-001 PDX) | Nude mice | 50 mg/kg/week, i.v. for 3 cycles | 4-fold broader therapeutic index than non-liposomal this compound | [1][8] |
| Gastric Cancer (Peritoneal dissemination) | Nude mice | Not specified | Animal survival extension: >156% (Liposomal) vs. >94% (Free) | [9] |
| Colorectal Cancer (HCT 116 xenograft) | Nude mice | 5 mg/kg, i.v., twice weekly | Tumor Growth Inhibition: 88.6% | [7] |
| Pancreatic Cancer (BxPC3 xenograft) | SCID mice | 20 mg/kg, i.v., twice a week for 3 weeks | Tumor growth suppressed significantly compared to free this compound | [5] |
Experimental Protocols
Preparation of Liposomal this compound via Thin-Film Hydration and Remote Loading
This protocol describes the preparation of liposomes followed by the active loading of this compound using a transmembrane ammonium sulfate gradient.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Ammonium sulfate solution (e.g., 250 mM)
-
This compound hydrochloride solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Lipid Film Formation: Dissolve DSPC and cholesterol in chloroform in a round-bottom flask.[5]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the ammonium sulfate solution by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60-65°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
Size Extrusion: Subject the MLV suspension to sequential extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.
-
Creation of Transmembrane Gradient: Remove the external ammonium sulfate by dialysis against PBS (pH 7.4). This creates an ammonium sulfate concentration gradient between the inside and outside of the liposomes.
-
Remote Loading of this compound: Add the this compound hydrochloride solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Store the final liposomal this compound formulation at 4°C.
Characterization of Liposomal this compound
5.2.1. Particle Size and Zeta Potential Analysis
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the liposomal this compound suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform the measurement to obtain the mean particle size (Z-average), polydispersity index (PDI), and zeta potential.
5.2.2. Encapsulation Efficiency Determination
Procedure:
-
Separate the unencapsulated this compound from the liposomal formulation using size exclusion chromatography or dialysis.
-
Quantify the amount of this compound in the original formulation and in the unencapsulated fraction using a validated analytical method such as HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
Quantification of this compound and SN-38 in Plasma and Tissue by HPLC
This protocol provides a general procedure for the analysis of this compound and its active metabolite SN-38 in biological matrices.
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
Acetonitrile (ACN)
-
Methanol
-
Formic acid or other suitable buffer
-
Internal standard (e.g., camptothecin)
-
Plasma and tissue homogenate samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or tissue homogenate, add a solution of the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., a mixture of acetonitrile and a buffered aqueous solution).
-
Detect this compound and SN-38 using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: ~370 nm, Em: ~530 nm for SN-38).
-
Quantify the concentrations of this compound and SN-38 by comparing their peak areas to those of a standard curve prepared in the same biological matrix.
-
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical animal study evaluating the efficacy of liposomal this compound.
References
- 1. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal this compound (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Liposomal this compound: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of this compound Liposome Armed with Dual-Target Anti-Epidermal Growth Factor Receptor and Anti-Fibroblast Activation Protein-Specific Antibody for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposomal this compound for Treatment of Colorectal Cancer in a Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Augmenting Experimental Gastric Cancer Activity of this compound through Liposomal Formulation and Antiangiogenic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models in Irinotecan Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irinotecan (also known as CPT-11) is a topoisomerase I inhibitor widely used in the treatment of various cancers, most notably metastatic colorectal cancer.[1][2][3] Its cytotoxic effect is primarily mediated by its active metabolite, SN-38, which stabilizes the topoisomerase I-DNA complex, leading to DNA single-strand breaks that convert to double-strand breaks during DNA replication, ultimately inducing apoptosis.[1][2] Preclinical evaluation of this compound's efficacy, both as a monotherapy and in combination with other agents, heavily relies on in vivo xenograft models. These models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform to assess anti-tumor activity, optimize dosing schedules, and investigate mechanisms of action and resistance.[4][5][6]
This document provides detailed application notes and protocols for establishing and utilizing xenograft models to test the efficacy of this compound. It includes a summary of quantitative data from various studies, detailed experimental procedures, and diagrams illustrating the experimental workflow and the drug's mechanism of action.
Data Presentation: this compound Efficacy in Xenograft Models
The following table summarizes the anti-tumor efficacy of this compound in various human cancer xenograft models as a single agent and in combination therapies.
| Xenograft Model | Cancer Type | Treatment Regimen | Key Efficacy Results | Reference |
| HT29 | Colorectal Cancer | This compound (10 mg/kg, i.v., once weekly) + Everolimus | Significant tumor growth inhibition with the combination being more beneficial than single agents. | [4][7] |
| HCT116 | Colorectal Cancer | This compound (10 mg/kg, i.v., once weekly) + Everolimus | Significant tumor growth inhibition with the combination having a less than additive effect compared to HT29. | [4][7] |
| HCT-8 | Colon Carcinoma | This compound (50 mg/kg, i.v., weekly x 4) 24h before 5-FU | 80% complete response (CR) rate. | [8] |
| HT-29 | Colon Carcinoma | This compound (50 mg/kg, i.v., weekly x 4) 24h before 5-FU | 0% complete response (CR) rate. | [8] |
| FaDu | Head and Neck Squamous Cell Carcinoma | This compound (50 mg/kg, i.v., weekly x 4) 24h before 5-FU | 100% complete response (CR) rate. | [8] |
| A253 | Head and Neck Squamous Cell Carcinoma | This compound (50 mg/kg, i.v., weekly x 4) 24h before 5-FU | 10% complete response (CR) rate. | [8] |
| HC1 | Colon Adenocarcinoma | This compound (25 mg/kg, p.o., (dx5)12) | Achieved complete response. | [5][6] |
| ELC2 | Colon Adenocarcinoma | This compound (p.o.) | A resistant xenograft model. | [5][6] |
| VRC5/TOPO | Topotecan-Resistant Colon Adenocarcinoma | This compound (p.o.) | Demonstrated significant activity. | [5][6] |
| MLL-rearranged ALL PDX | Pediatric Acute Lymphoblastic Leukemia | This compound (40 mg/kg, i.p., 3 times per week for 10 doses) | Induced complete remission. | [9][10][11] |
| IM-PAN-001 PDX | Pancreatic Cancer | Liposomal this compound (2.5, 10, 50 mg/kg/week) vs. Non-liposomal this compound (10, 25, 50 mg/kg/week) | Liposomal this compound showed a fourfold broader therapeutic index. | [12] |
| LS180 | Colorectal Cancer | Liposomal this compound (50 mg/kg, single injection) | Time to progress to a 400-mg tumor was 34 days vs. 22 days for free drug. | [13] |
| LS174T (orthotopic) | Colorectal Metastases | Liposomal this compound (50 mg/kg, q4d x 3) | Median survival of 79 days vs. 53 days for free drug. | [13] |
| HL60 | Human Myeloid Leukemia | This compound (50 mg/kg/d, i.v., daily x 5) | 100% complete tumor regression. | [14] |
| Neuroblastoma Xenografts (panel of 6) | Neuroblastoma | This compound (50 mg/kg, p.o., (d x 5)12) | Caused complete regressions in all six lines. | [15] |
Experimental Protocols
Cell Culture and Implantation
Materials:
-
Human cancer cell line of interest (e.g., HT29, HCT116)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HT29, DMEM for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be measured 2-3 times weekly using calipers.[4] The formula Tumor Volume = (Length x Width^2) / 2 is commonly used.[14]
This compound Administration
Materials:
-
This compound hydrochloride (Camptosar® or equivalent)
-
Sterile 0.9% saline or 5% dextrose in water (D5W) for dilution
-
Appropriate administration equipment (e.g., i.v. catheters, oral gavage needles, i.p. syringes)
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare a fresh solution of this compound on each day of treatment by diluting it in sterile saline or D5W to the desired concentration.[4]
-
Administer this compound according to the planned dosing schedule and route. Common administration routes and schedules include:
-
The control group should receive the vehicle (e.g., sterile saline) following the same administration schedule.
Monitoring and Efficacy Evaluation
Materials:
-
Calipers
-
Animal scale
Protocol:
-
Measure tumor volumes and body weights 2-3 times weekly throughout the study.[4]
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or diarrhea.
-
The primary efficacy endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Other endpoints can include the number of complete or partial tumor regressions and survival analysis.
-
At the end of the study, mice are euthanized, and tumors can be harvested for further analysis (e.g., histology, biomarker analysis).
Visualizations
This compound Mechanism of Action
Caption: this compound is converted to SN-38, which stabilizes the Topoisomerase I-DNA complex, leading to DNA double-strand breaks and apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of a typical in vivo xenograft study for evaluating this compound efficacy.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | The effective combination therapies with this compound for colorectal cancer [frontiersin.org]
- 4. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and this compound in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 5. Studies of the efficacy and pharmacology of this compound against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and this compound in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposomal this compound: formulation development and therapeutic assessment in murine xenograft models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. Bevacizumab Enhances the Therapeutic Efficacy of this compound against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Irinotecan with 5-Fluorouracil in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting xenograft studies to evaluate the combination therapy of irinotecan and 5-fluorouracil (5-FU). The provided information is collated from peer-reviewed research to guide the design and execution of preclinical efficacy and toxicity studies.
Introduction
The combination of this compound, a topoisomerase I inhibitor, and 5-fluorouracil, a thymidylate synthase inhibitor, is a clinically relevant regimen for treating advanced colorectal cancer. Preclinical xenograft models are crucial for optimizing dosing schedules, understanding mechanisms of synergy, and identifying predictive biomarkers for this combination therapy. Studies have consistently demonstrated that the sequence and timing of drug administration are critical parameters for maximizing therapeutic efficacy and minimizing host toxicity.
A key finding from multiple xenograft studies is that the administration of this compound 24 hours prior to 5-FU results in optimal therapeutic synergy. This sequence is associated with higher cure rates and is thought to be linked to the recruitment of tumor cells into the S phase of the cell cycle by this compound, making them more susceptible to the subsequent administration of 5-FU.
Quantitative Data Summary
The following tables summarize quantitative data from key xenograft studies investigating the combination of this compound and 5-FU.
Table 1: Maximum Tolerated Dose (MTD) in Nude Mice
| Drug(s) | Dose | Schedule | Toxicity Outcome | Reference |
| This compound | 100 mg/kg | i.v., weekly x 4 | No toxicity-related deaths | |
| 5-Fluorouracil | 100 mg/kg | i.v., weekly x 4 | No toxicity-related deaths | |
| This compound + 5-FU | 50 mg/kg of each | i.v., weekly x 4 | MTD of the combination | |
| This compound + 5-FU | 2/3 of individual MTDs | i.v., weekly x 4 | 80% lethality | |
| This compound + 5-FU | Individual MTDs | i.v., weekly x 4 | 100% lethality |
Table 2: Therapeutic Efficacy of this compound and 5-FU Combination in Human Tumor Xenografts
| Xenograft Model | Treatment Schedule | Cure Rate (%) | Reference |
| HCT-8 (Colon) | This compound alone (MTD) | ≤ 30 | |
| HCT-8 (Colon) | 5-FU alone | 0 | |
| HCT-8 (Colon) | Concurrent this compound + 5-FU | < 20 | |
| HCT-8 (Colon) | 5-FU 24h before this compound | < 20 | |
| HCT-8 (Colon) | This compound 24h before 5-FU | 80 | |
| HT-29 (Colon) | This compound 24h before 5-FU | 0 | |
| FaDu (Head & Neck) | Concurrent this compound + 5-FU | 60 | |
| FaDu (Head & Neck) | This compound 24h before 5-FU | 100 | |
| A253 (Head & Neck) | This compound 24h before 5-FU | 10 | |
| GC3/TK- (Colon) | This compound alone | 30 | |
| GC3/TK- (Colon) | 5-FU alone | < 10 | |
| GC3/TK- (Colon) | This compound + 5-FU + Leucovorin | > 90 |
Experimental Protocols
Animal Models and Tumor Implantation
-
Animals: 8- to 12-week-old female athymic nude mice (nu/nu), with a body weight of 20-25 grams, are commonly used.
-
Housing: Mice should be housed in specific pathogen-free conditions with ad libitum access to food and water, following institutionally approved protocols.
-
Tumor Cell Lines: Human colon carcinoma cell lines (e.g., HCT-8, HT-29) and head and neck squamous cell carcinoma cell lines (e.g., FaDu, A253) are frequently used. Cells should be maintained in appropriate culture media (e.g., RPMI 1640 with 10% fetal bovine serum) and regularly tested for mycoplasma.
-
Xenograft Establishment:
-
Subcutaneously implant 1 x 10^6 cultured tumor cells into the flank of each mouse.
-
Alternatively, for established tumors, transplant approximately 50 mg of non-necrotic tumor tissue from donor mice.
-
Allow tumors to reach a size of approximately 200 mg before initiating treatment (typically around 1 week after implantation).
-
Drug Preparation and Administration
-
This compound: Supplied as a clinical formulation (e.g., 20 mg/ml). Dilute in sterile 0.9% NaCl for injection.
-
5-Fluorouracil: Typically available as a solution (e.g., 50 mg/ml). Dilute in sterile 0.9% NaCl for injection.
-
Administration: Administer drugs intravenously (i.v.) via the tail vein.
Dosing and Scheduling
-
Maximum Tolerated Dose (MTD) Determination:
-
Treat non-tumor-bearing or tumor-bearing mice with varying doses of this compound and 5-FU, both as single agents and in combination.
-
Administer drugs on a weekly schedule for 4 weeks (days 0, 7, 14, and 21).
-
Monitor mice for signs of toxicity, including weight loss and mortality. The MTD is defined as the highest dose that does not cause significant toxicity-related deaths.
-
-
Therapeutic Efficacy Studies:
-
Single Agent Arms:
-
This compound: Administer at its MTD (e.g., 100 mg/kg) i.v. weekly x 4.
-
5-FU: Administer at its MTD (e.g., 100 mg/kg) i.v. weekly x 4.
-
-
Combination Arms:
-
Use doses at 50% of the single-agent MTD for each drug in combination (e.g., 50 mg/kg this compound and 50 mg/kg 5-FU).
-
Schedule 1 (Concurrent): Administer this compound and 5-FU simultaneously.
-
Schedule 2 (5-FU First): Administer 5-FU 24 hours before this compound.
-
Schedule 3 (this compound First): Administer this compound 24 hours before 5-FU.
-
-
Endpoint Analysis
-
Tumor Growth Inhibition: Measure tumor volume 2-3 times weekly.
-
Cure Rate: Defined as no detectable tumor at the site of transplantation after the termination of treatment.
-
Molecular Analyses:
-
At specified time points, euthanize a subset of mice from each group.
-
Excise tumors for immunohistochemical analysis of proteins related to the cell cycle (e.g., Cyclin A) and apoptosis (e.g., Bax).
-
Perform flow cytometry to analyze cell cycle distribution (S phase fraction).
-
Visualizations
Signaling Pathway of this compound and 5-Fluorouracil
Optimizing Irinotecan Efficacy: Application Notes and Protocols for Schedule-Dependent Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the schedule-dependent administration of irinotecan in preclinical cancer models. Understanding how the timing and dosage of this compound influence its therapeutic index is critical for designing more effective and less toxic cancer therapies. These guidelines are based on established preclinical research and aim to facilitate the rational design of this compound-based treatment regimens.
Introduction to Schedule-Dependent Effects of this compound
This compound (CPT-11) is a prodrug that is converted by carboxylesterases (CES) into its highly potent active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to cell death.[1] The efficacy and toxicity of this compound are not solely dependent on the dose but are profoundly influenced by the administration schedule.[2][3] Different schedules, such as the conventional maximum tolerated dose (MTD), metronomic (low-dose, frequent) regimens, and various combination strategies, have been explored to optimize the therapeutic window of this agent.[4][5]
Preclinical studies have demonstrated that protracted or metronomic schedules can offer superior anti-tumor activity with reduced toxicity compared to traditional MTD regimens.[4][6] These alternative schedules may exert their effects not only through direct cytotoxicity but also by modulating the tumor microenvironment, particularly through anti-angiogenic mechanisms.[4][7] This document summarizes key preclinical findings and provides detailed protocols to enable researchers to investigate and harness the schedule-dependent properties of this compound.
Data Presentation: Efficacy and Toxicity of Different this compound Schedules
The following tables summarize quantitative data from various preclinical studies, comparing different administration schedules of this compound in terms of anti-tumor efficacy and toxicity.
Table 1: Comparison of Maximum Tolerated Dose (MTD) vs. Metronomic this compound Schedules in Human Colorectal Cancer Xenografts
| Parameter | MTD Schedule | Metronomic Schedule | Reference |
| Animal Model | CD nu/nu mice with HT-29 xenografts | CD nu/nu mice with HT-29 xenografts | [4] |
| This compound Dose & Schedule | 100 mg/kg, i.p., every week | 4 mg/kg, i.p., daily | [4] |
| Tumor Growth Inhibition (% T/C) | Significant inhibition vs. control | Significant inhibition vs. control | [4] |
| Toxicity | Not specified | No toxic effect on mice | [4] |
| Mechanism of Action | Cytotoxicity | Anti-angiogenic, increased TSP-1 gene expression | [4] |
Table 2: Efficacy of Different Intravenous this compound Schedules in Human Myeloid Leukemia Xenografts
| Parameter | Daily x 3 Schedule | Daily x 5 Schedule | Reference |
| Animal Model | Nude mice with HL60 xenografts | Nude mice with HL60 xenografts | [8] |
| Maximum Tolerated Dose (MTD) | 100 mg/kg/day | 50 mg/kg/day | [8] |
| Antitumor Activity (at MTD) | Not specified | 100% Complete Regressions | [8] |
| Toxicity | Dose-limiting | Tolerated at 50 mg/kg/day | [8] |
Table 3: Comparison of Free this compound vs. Nanoliposomal this compound (nal-IRI) in Human Colorectal Cancer Xenografts
| Parameter | Free this compound | Nanoliposomal this compound (nal-IRI) | Reference |
| Animal Model | NOD/SCID mice with HT-29 xenografts | NOD/SCID mice with HT-29 xenografts | [9] |
| Dose for Comparable SN-38 Exposure | 50 mg/kg | 10 mg/kg | [9] |
| Tumor Growth Inhibition (TGI) | ~40% TGI at 50 mg/kg | ~40% TGI at 5 mg/kg; ~110-130% TGI at 10-20 mg/kg | [9] |
| SN-38 Tumor Exposure | < 48 hours | Up to 168 hours | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the schedule-dependent effects of this compound.
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
Objective: To evaluate the antitumor activity of different this compound administration schedules in a subcutaneous tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., HT-29, A549, SK-ES-1)[9]
-
This compound hydrochloride (CPT-11)
-
Vehicle for this compound (e.g., sterile saline or PBS)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5-10 million cells into the right flank of 5-week-old female mice.[9]
-
Tumor Growth Monitoring: Measure tumor volume twice a week using calipers. Calculate tumor volume using the formula: (width)^2 × length × 0.52.[9]
-
Randomization: When the average tumor volume reaches approximately 200 mm³, randomize the mice into treatment groups (n = 5–8 per group).[9]
-
Drug Preparation and Administration:
-
Prepare this compound solution in the appropriate vehicle.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal) according to the planned schedules. Examples of schedules to compare:
-
Include a control group receiving vehicle only.
-
-
Data Collection:
-
Continue to monitor tumor volume twice weekly.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistically analyze the differences in tumor volume between groups.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of SN-38 (the active metabolite of this compound) on cancer cells under different exposure durations.
Materials:
-
SN-38
-
Cell culture medium and supplements
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, SRB)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Exposure:
-
Prepare a serial dilution of SN-38.
-
Expose cells to varying concentrations of SN-38 for different durations to mimic different in vivo schedules (e.g., short-term high concentration vs. long-term low concentration). For example, a 6-hour exposure to a high concentration versus a 24-96 hour exposure to a lower concentration.[11]
-
-
Combination Studies (Optional): To investigate schedule-dependent interactions with other drugs (e.g., 5-Fluorouracil), administer the drugs sequentially with varying intervals between them.[10][11]
-
Cytotoxicity Assessment: After the drug exposure period, assess cell viability using a standard cytotoxicity assay.
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for each exposure duration. For combination studies, use methods like the combination index to determine synergism, additivity, or antagonism.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Activation and Mechanism of Action
Caption: this compound activation and its mechanism of action.
General Workflow for Preclinical Evaluation of this compound Schedules
Caption: Workflow for preclinical this compound schedule evaluation.
Metronomic this compound's Anti-Angiogenic Mechanism
Caption: Anti-angiogenic mechanism of metronomic this compound.
Conclusion
The preclinical evaluation of different this compound administration schedules is a promising avenue for enhancing its therapeutic efficacy and reducing its toxicity. The protocols and data presented in this document provide a framework for researchers to systematically investigate the impact of schedule on the antitumor activity of this compound. By carefully considering the dosing regimen, researchers can potentially unlock the full therapeutic potential of this important anticancer agent. Further investigation into the molecular mechanisms underlying the schedule-dependency of this compound, particularly its effects on the tumor microenvironment, will be crucial for the clinical translation of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Different schedules of this compound administration: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and anticolorectal cancer effects of metronomic this compound chemotherapy alone and in combination with semaxinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Direct translation of a protracted this compound schedule from a xenograft model to a phase I trial in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetic and pharmacodynamic study on metronomic this compound in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Schedule-dependent activity of 5-fluorouracil and this compound combination in the treatment of human colorectal cancer: in vitro evidence and a phase I dose-escalating clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schedule-dependent activity of 5-fluorouracil and this compound combination in the treatment of human colorectal cancer: in vitro evidence and a phase I dose-escalating clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Irinotecan-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies to assess apoptosis induced by the topoisomerase I inhibitor, irinotecan, in tumor cells. The following sections include the theoretical background of common assays, detailed experimental protocols, and quantitative data from representative studies.
Introduction to this compound-Induced Apoptosis
This compound (CPT-11) is a widely used chemotherapeutic agent, particularly in the treatment of colorectal cancer.[1] Its active metabolite, SN-38, inhibits topoisomerase I, leading to DNA double-strand breaks during replication.[2] This DNA damage triggers a cascade of cellular events, primarily culminating in programmed cell death, or apoptosis.[2][3] The induction of apoptosis is a key mechanism of this compound's antitumor activity.[4][5] Therefore, the accurate assessment of apoptosis is crucial for evaluating the efficacy of this compound and understanding the mechanisms of drug resistance.
The primary signaling pathway activated by this compound-induced DNA damage involves the ATM-CHK2-TP53 cascade.[3] This leads to the upregulation of pro-apoptotic proteins such as BAX and PUMA, and the downregulation of anti-apoptotic proteins like BCL-2.[3] This shift in the balance of Bcl-2 family proteins results in mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade, with caspase-9 as the initiator and caspase-3 as the key executioner caspase.[3][6] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] Additionally, mitogen-activated protein kinases (MAPKs) such as p38 and JNK have also been implicated in this compound-induced apoptosis.[3][4]
Key Methods for Assessing Apoptosis
Several robust methods are available to detect and quantify the different stages of apoptosis. The most common and reliable techniques include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic process.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting: Allows for the detection and quantification of key apoptosis-related proteins and their cleavage products.
The following sections provide detailed protocols for each of these methods.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Application Note:
This assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.
By using both Annexin V and PI, a cell population can be resolved into four distinct groups:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rarely observed)
Experimental Workflow:
Detailed Protocol:
Materials:
-
This compound-treated and control tumor cells
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Induce apoptosis in tumor cells by treating with the desired concentration of this compound for the appropriate duration. Include an untreated control.
-
Harvest 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS and centrifuge again. Carefully aspirate the supernatant.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[8]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution.[8]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) | Reference |
| MCF-7 | 40 µg/mL | 24 h | ~25% | [9] |
| MCF-7 | 80 µg/mL | 24 h | ~40% | [9] |
| MCF-7 | 160 µg/mL | 24 h | ~55% | [9] |
| Caco-2 | 30 µmol/l | 24 h | No significant increase | [10][11] |
| CW2 | 30 µmol/l | 24 h | No significant increase | [10][11] |
Caspase Activity Assays
Application Note:
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[6] Initiator caspases (e.g., caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3 and -7).[12] Caspase activity assays are designed to measure the enzymatic activity of specific caspases.[13] These assays typically use a synthetic substrate that contains a specific amino acid sequence recognized by the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter molecule.[14][15] When the caspase cleaves the substrate, the reporter molecule is released and can be quantified, providing a measure of caspase activity.[14][15]
Experimental Workflow:
Detailed Protocol (Colorimetric Caspase-3 Assay):
Materials:
-
This compound-treated and control tumor cells
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Dithiothreitol (DTT)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells with this compound.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[15]
-
Incubate on ice for 10 minutes.[15]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[15]
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[15]
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample in a 96-well plate.[6][15]
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).[6][15]
-
Incubate the plate at 37°C for 1-2 hours.[15]
-
Read the absorbance at 400-405 nm using a microplate reader.[14][15]
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Caspase-3 Activity | Fold Increase in Caspase-9 Activity | Reference |
| HCT-116 | 10 µM | 6 h | ~1.55 | Not specified | [6] |
| HCT-116 | 10 µM | 12 h | ~1.65 | Not specified | [6] |
| HCT-116 | 10 µM | 24 h | ~2.06 | Not specified | [6] |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Application Note:
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[16][17] During apoptosis, endonucleases cleave DNA into smaller fragments, creating numerous 3'-hydroxyl (3'-OH) ends.[18] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., fluorescently labeled) to these 3'-OH ends.[16][18] The incorporated label can then be visualized by fluorescence microscopy or quantified by flow cytometry.[19] This allows for the identification and quantification of apoptotic cells within a cell population or tissue section.
Experimental Workflow:
Detailed Protocol:
Materials:
-
This compound-treated and control tumor cells
-
PBS
-
1% Paraformaldehyde in PBS
-
70% Ethanol
-
Wash Buffer
-
TUNEL Reaction Mixture (containing TdT and FITC-dUTP)
-
Rinse Buffer
-
PI/RNase A Staining Buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induce apoptosis in cells with this compound.
-
Harvest cells and fix with 1% paraformaldehyde in PBS on ice for 15 minutes.[19]
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the cells with Wash Buffer.[19]
-
Resuspend the cell pellet in 50 µL of TUNEL Reaction Mixture.
-
Wash the cells with Rinse Buffer.[19]
-
Resuspend the cells in PI/RNase A Staining Buffer and incubate for 30 minutes at room temperature in the dark.[19]
-
Analyze the cells by fluorescence microscopy or flow cytometry. TUNEL-positive cells will exhibit green fluorescence.[19]
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Observation | Reference |
| Caco-2 | 30 µmol/l | 24 h | No apparent TUNEL-positive cells | [10][11] |
| CW2 | 30 µmol/l | 24 h | No apparent TUNEL-positive cells | [10][11] |
Western Blotting for Apoptosis Markers
Application Note:
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[12][20] Following this compound treatment, western blotting can be used to monitor:
-
Cleavage of Caspases: Detection of the cleaved (active) forms of caspases, such as caspase-3, -7, and -9, and a corresponding decrease in the pro-caspase form.[12]
-
PARP Cleavage: Detection of the 89 kDa cleaved fragment of PARP, a key substrate of activated caspase-3.[12][20]
-
Bcl-2 Family Proteins: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][21]
-
p53 and related proteins: Upregulation and phosphorylation of p53.[1][3]
This method provides valuable insights into the specific molecular pathways activated during this compound-induced apoptosis.[20]
Experimental Workflow:
Detailed Protocol:
Materials:
-
This compound-treated and control tumor cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p53)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[22]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Collect the supernatant and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF membrane.[22]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.[22]
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Protein Marker | Observation | Reference |
| MGC803 | 20, 40 µM | 24 h | Cleaved Caspase-3 | Dose-dependent increase | [4] |
| MGC803 | 20 µM | 12, 24 h | Cleaved Caspase-3 | Time-dependent increase | [4] |
| SGC7901 | 20, 40 µM | 24 h | Cleaved PARP | Dose-dependent increase | [4] |
| SGC7901 | 20 µM | 12, 24 h | Cleaved PARP | Time-dependent increase | [4] |
| HL60 | 0.1, 0.3 µmol/L | 2 h | BCL2-like 2 | Down-regulated | [23] |
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key signaling events initiated by this compound that lead to apoptosis.
References
- 1. This compound induces senescence and apoptosis in colonic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Autophagy-Dependent Apoptosis and Positively Regulates ROS-Related JNK- and P38-MAPK Pathways in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Caspase-mediated pro-apoptotic interaction of panaxadiol and this compound in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. This compound induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. abcam.com [abcam.com]
- 16. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 19. abcam.com [abcam.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
Using the comet assay to measure DNA damage from irinotecan
Application Note & Protocol
Using the Alkaline Comet Assay to Measure DNA Damage Induced by Irinotecan
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent topoisomerase I inhibitor widely used in cancer chemotherapy, particularly for metastatic colorectal cancer.[1][2][3] Its cytotoxic effect is primarily mediated through the induction of DNA damage.[4][5] The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[6][7][8] This application note provides a detailed protocol for using the alkaline comet assay to quantify the DNA damage induced by this compound and its active metabolite, SN-38. The alkaline version of the assay is particularly well-suited for this application as it can detect a broad range of DNA lesions, including single- and double-strand breaks and alkali-labile sites.[9][10]
Principle of the Comet Assay
The comet assay is based on the principle that fragmented DNA will migrate further in an electric field than intact DNA.[8][11][12] Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and most cellular proteins, and then subjected to electrophoresis. Under alkaline conditions, the DNA denatures, and any breaks in the DNA allow it to relax and migrate out of the nucleoid, forming a "comet" shape with a distinct head (intact DNA) and tail (fragmented DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.[12]
Mechanism of this compound-Induced DNA Damage
This compound is a prodrug that is converted in the body to its active metabolite, SN-38.[13] SN-38 exerts its cytotoxic effects by binding to and stabilizing the complex formed between DNA and topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[4][13][14] This stabilization prevents the re-ligation of the single-strand breaks (SSBs) created by topoisomerase I.[4][13] When the replication fork collides with this stabilized complex, the SSBs are converted into more lethal double-strand breaks (DSBs), which can trigger cell cycle arrest and apoptosis.[4][5][15]
Figure 1. Signaling pathway of this compound-induced DNA damage.
Materials and Reagents
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Phosphate Buffered Saline (PBS)
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line being used
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA; pH >13)
-
Neutralization Buffer (0.4 M Tris-HCl; pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Microscope slides (frosted)
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Experimental Protocol
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Figure 2. Step-by-step workflow for the comet assay.
5.1. Cell Culture and Treatment
-
Culture cells of interest in appropriate medium until they reach exponential growth.
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Seed cells in culture plates and allow them to attach overnight.
-
Remove the medium and add the this compound-containing medium or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 2, 8, 24 hours).[4]
5.2. Slide Preparation
-
Prepare a 1% NMP agarose solution in PBS and a 0.5% LMP agarose solution in PBS. Keep the LMP agarose at 37°C.
-
Coat clean microscope slides with a thin layer of 1% NMP agarose and let it solidify.[16]
-
After this compound treatment, harvest the cells by trypsinization, neutralize with medium containing FBS, and centrifuge to obtain a cell pellet.
-
Wash the cells with ice-cold PBS and resuspend in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix 30 µL of the cell suspension with 250 µL of 0.5% LMP agarose (at 37°C).[9]
-
Immediately pipette 50 µL of the cell/agarose mixture onto the pre-coated slide and spread evenly.[9]
-
Place the slides on a cold, flat surface for 10 minutes to allow the agarose to solidify.[9]
5.3. Lysis
-
Carefully immerse the slides in cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour in the dark.[9]
5.4. DNA Unwinding and Electrophoresis
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are fully submerged.
-
Let the slides sit in the buffer for 30 minutes to allow for DNA unwinding.[16]
-
Apply a voltage of approximately 21-25 V and adjust the current to around 300 mA.[16]
-
Perform electrophoresis for 30 minutes at 4°C.[16]
5.5. Neutralization and Staining
-
After electrophoresis, carefully remove the slides from the tank and gently immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.
-
Immerse the slides in 70% ethanol for 5 minutes to dehydrate the gel.[9]
-
Allow the slides to air dry completely.
-
Apply a small volume of DNA staining solution (e.g., 50 µL of SYBR® Green I) to each slide and cover with a coverslip.[9]
5.6. Visualization and Scoring
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Use specialized image analysis software to quantify the extent of DNA damage. Common parameters include:
-
% Tail DNA: The percentage of DNA in the comet tail.
-
Tail Length: The length of the comet tail.
-
Olive Tail Moment: An integrated value that considers both the tail length and the amount of DNA in the tail.[12]
-
Data Presentation
The following tables provide examples of quantitative data that can be obtained using the comet assay to assess this compound-induced DNA damage.
Table 1: Dose-Dependent DNA Damage in Colorectal Cancer Cell Lines Treated with this compound for 24 hours.
| Cell Line | This compound Concentration (µmol/L) | Mean % Tail DNA (± SD) |
| HCT-116 | 0 (Control) | 5.2 ± 1.1 |
| 5 | 15.8 ± 2.3 | |
| 10 | 28.4 ± 3.5 | |
| 20 | 45.1 ± 4.2 | |
| HT-29 | 0 (Control) | 6.1 ± 1.3 |
| 5 | 20.3 ± 2.9 | |
| 10 | 35.7 ± 4.1 | |
| 20 | 58.6 ± 5.0 |
Data are hypothetical and based on trends reported in the literature.[4]
Table 2: Time-Course of DNA Damage in V79 Cells Treated with this compound.
| Treatment | Exposure Time | Mean Tail Length (µm) (± SE) | Mean Tail Moment (± SE) |
| Control | 2 h | 18.16 ± 0.44 | 0.56 ± 0.11 |
| This compound (9 µg/mL) | 2 h | 19.41 ± 0.75 | 0.88 ± 0.29 |
| Control | 24 h | 18.16 ± 0.44 | 0.56 ± 0.11 |
| This compound (9 µg/mL) | 24 h | 47.56 ± 2.17 | 4.96 ± 0.45 |
Adapted from Kašuba V, et al. (2010).[2][17]
Data Analysis and Interpretation
Figure 3. Logical flow for data analysis and interpretation.
Statistical analysis should be performed to determine the significance of the observed differences in DNA damage between control and this compound-treated groups. An increase in the mean values of % tail DNA, tail length, or olive tail moment indicates a genotoxic effect. A dose-dependent increase in these parameters is expected with increasing concentrations of this compound.[4] Time-course experiments can reveal the dynamics of DNA damage and repair following this compound exposure.
Troubleshooting
-
No comets observed: Ensure cells were viable before the assay, lysis was complete, and electrophoresis conditions were correct.
-
High background damage in controls: Handle cells gently to avoid mechanical damage, use fresh, cold solutions, and protect slides from light.
-
"Hedgehog" comets (highly fragmented DNA): This may occur at very high, cytotoxic concentrations of the drug. Consider using a lower concentration range.
-
Variable results: Ensure consistent timing for each step, especially lysis and electrophoresis. Analyze a sufficient number of cells per slide.
Conclusion
The alkaline comet assay is a highly sensitive and reliable method for quantifying the DNA damage induced by this compound.[4][18] It can be a valuable tool in preclinical drug development to assess the genotoxic potential of new topoisomerase I inhibitors and to study the mechanisms of drug resistance and sensitivity.[6][19] The detailed protocol and guidelines provided in this application note will enable researchers to effectively implement this technique in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Assessment of cyto/genotoxicity of this compound in v79 cells using the comet, micronucleus, and chromosome aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comet assay measures of DNA damage as biomarkers of this compound response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.cuanschutz.edu [news.cuanschutz.edu]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. news-medical.net [news-medical.net]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. This compound: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of The DNA Damage of White Blood Cell in Cancer Patients Under Chemotherapy and Normal People | Asian Pacific Journal of Cancer Nursing [waocp.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Irinotecan Resistance in Colorectal Cancer
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming irinotecan resistance in colorectal cancer (CRC). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in colorectal cancer cells?
A1: this compound resistance in CRC is a multifactorial issue involving several cellular and molecular mechanisms. The main causes can be categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP), is a major mechanism that actively pumps this compound and its active metabolite, SN-38, out of the cancer cells, reducing their intracellular concentration.[1][2][3][4][5]
-
Altered Drug Metabolism: Changes in the activity of enzymes that metabolize this compound can lead to resistance. This includes increased conversion of SN-38 to its inactive glucuronide form (SN-38G) by UDP-glucuronosyltransferase 1A1 (UGT1A1), a process that can be induced by the nuclear receptor PXR/SXR.[1][3]
-
Modifications in the Drug Target: The primary target of SN-38 is topoisomerase I (Top1). Resistance can arise from reduced Top1 expression or mutations in the TOP1 gene, which decrease the binding of SN-38 to the Top1-DNA complex.[1][2][3]
-
Enhanced DNA Damage Repair (DDR): this compound induces DNA double-strand breaks (DSBs).[6] Resistant cells often exhibit enhanced DNA repair mechanisms, allowing them to more efficiently repair the damage caused by the drug.[6][7]
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, survivin) and downregulating pro-apoptotic proteins, thereby evading programmed cell death.[8][9][10]
-
Epigenetic Alterations: Changes in DNA methylation and histone acetylation can alter the expression of genes involved in drug resistance, such as ABC transporters.[1][7][11]
-
Role of the Tumor Microenvironment and Cancer Stem Cells (CSCs): The tumor microenvironment can contribute to drug resistance, and CSCs, a subpopulation of tumor cells, are often inherently resistant to chemotherapy.[1][2][3][12]
-
MicroRNA (miRNA) Dysregulation: Altered expression of specific miRNAs can influence the expression of genes involved in drug transport, cell cycle, and apoptosis, contributing to this compound resistance.[1][13][14][15]
Q2: My this compound-resistant cell line shows no change in ABCG2 expression. What are other potential resistance mechanisms I should investigate?
A2: While ABCG2 overexpression is a common mechanism, its absence suggests other factors are at play. You should consider investigating:
-
Topoisomerase I (Top1) levels and activity: A decrease in Top1 protein levels or enzymatic activity can lead to resistance.[1]
-
DNA Damage Repair (DDR) pathways: Assess the expression and activation of key DDR proteins. Resistant cells may have enhanced repair capabilities.[6]
-
Apoptosis pathways: Analyze the expression of pro- and anti-apoptotic proteins to see if the apoptotic threshold is altered.[9][10]
-
SN-38 metabolism: Investigate the expression and activity of UGT1A1, the enzyme responsible for inactivating SN-38.[3]
-
Epigenetic modifications: Profile DNA methylation or histone acetylation patterns that might be silencing tumor suppressor genes or activating oncogenes.[7][11]
Q3: What are some promising therapeutic strategies to overcome this compound resistance?
A3: Several strategies are being explored to circumvent this compound resistance:
-
Combination Therapy:
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can alter chromatin structure and gene expression, potentially re-sensitizing resistant cells to this compound.[7]
-
DNA Methyltransferase (DNMT) Inhibitors: Agents like guadecitabine can reverse epigenetic silencing of genes that promote apoptosis or drug sensitivity.[1][2][11]
-
Targeting Signaling Pathways: Inhibiting pathways like NF-κB and targeting proteins such as osteopontin (OPN) have shown promise in potentiating this compound's efficacy.[8][16]
-
EGFR Inhibitors: Combining this compound with cetuximab, an epidermal growth factor receptor (EGFR) inhibitor, has shown clinical benefit in some patients.[17]
-
-
Modulating Drug Transporters: While clinically challenging, the development of specific ABCG2 inhibitors remains an area of interest.
-
Targeting DNA Damage Repair: Inhibitors of key DDR proteins could prevent the repair of this compound-induced DNA damage.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound/SN-38 in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Stability | This compound and SN-38 are light-sensitive. Prepare fresh drug dilutions for each experiment and protect them from light. Store stock solutions appropriately. |
| Assay Conditions | Standardize cell seeding density, drug exposure time, and assay incubation times. Variations in these parameters can significantly impact IC50 values. |
| Cell Line Heterogeneity | If working with a newly established resistant line, consider single-cell cloning to establish a more homogenous population. |
Problem: No significant difference in apoptosis between parental and resistant cell lines after SN-38 treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell lines. |
| Apoptosis Assay Sensitivity | Try alternative apoptosis assays. For example, if you are using Annexin V/PI staining, consider a functional assay like caspase-3/7 activity or PARP cleavage analysis by Western blot.[18] |
| Alternative Cell Death Mechanisms | Investigate other forms of cell death, such as necroptosis or autophagy, which may be activated in your resistant cells. |
| Cell Cycle Arrest | Resistant cells might undergo prolonged cell cycle arrest instead of apoptosis.[18] Analyze the cell cycle distribution using flow cytometry. |
Experimental Protocols
Protocol 1: Establishment of an this compound-Resistant Colorectal Cancer Cell Line
This protocol is based on the method described for establishing the S1-IR20 cell line.[5]
Materials:
-
Parental colorectal cancer cell line (e.g., S1, HCT116, HT29)
-
Complete cell culture medium
-
This compound hydrochloride
-
Sterile culture flasks and plates
Methodology:
-
Initial Exposure: Culture the parental cells in their complete medium containing a starting concentration of this compound (e.g., 0.5 µM). This concentration should be around the IC20-IC30 of the parental line.
-
Recovery: After 48 hours of drug exposure, remove the drug-containing medium, wash the cells with PBS, and culture them in drug-free medium for 7 days or until the surviving cells reach 70-80% confluency.
-
Stepwise Dose Escalation: Repeat the cycle of drug treatment and recovery, gradually increasing the concentration of this compound by approximately 50% each time, once the cells show tolerance to the current concentration.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 20 µM) compared to the parental cells.
-
Characterization: Characterize the established resistant cell line by determining its IC50 value for this compound and comparing it to the parental line. Further characterization can include assessing cross-resistance to other drugs and analyzing the expression of resistance-associated proteins.[5]
Protocol 2: Western Blot Analysis of ABCG2 and Topoisomerase I
Materials:
-
Parental and this compound-resistant CRC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCG2, anti-Top1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Comet Assay for DNA Damage Assessment
This protocol is based on the methodology used to assess this compound-induced DNA damage.[19]
Materials:
-
Parental and this compound-resistant CRC cells
-
This compound or SN-38
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Treatment: Treat the cells with different concentrations of this compound or SN-38 for a specified duration (e.g., 3, 8, 24 hours).[19]
-
Cell Harvesting and Embedding: Harvest the cells, mix them with low-melting-point agarose, and pipette the mixture onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software. A higher percentage of tail DNA indicates more damage.
Data Presentation
Table 1: Relative Resistance of Colorectal Cancer Cell Lines to this compound and Cross-Resistance to Other Chemotherapeutic Agents.
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Cross-Resistance | Reference |
| S1 | This compound | 0.43 µM | 20.2 µM | ~47 | SN-38, Mitoxantrone, Topotecan | [5] |
| HCT116 | This compound | - | - | - | Oxaliplatin | [7] |
| RKO | This compound | - | - | - | Oxaliplatin | [7] |
| HT29 | This compound | - | - | - | - | [20] |
| LoVo | This compound | - | - | - | - | [20] |
Note: Specific IC50 values were not available in all cited sources for all cell lines.
Table 2: Key MicroRNAs Implicated in this compound Resistance in Colorectal Cancer.
| microRNA | Expression in Resistant Cells | Target Gene(s) | Effect on Resistance | Reference(s) |
| miR-181a | Upregulated | - | Associated with non-responsiveness | [14] |
| miR-519c | Downregulated | ABCG2 | Downregulation increases ABCG2 and resistance | [1] |
| miR-17 | Downregulated | PTEN | Downregulation associated with resistance | [13][14] |
| let-7 family | Downregulated | - | Downregulation associated with non-responsiveness | [14] |
| miR-451 | Downregulated | - | Low levels in non-responders | [15] |
| miR-3664-3p | Downregulated | ABCG2 | Reduced expression associated with increased ABCG2 | [15] |
Signaling Pathways and Experimental Workflows
Caption: Key molecular mechanisms contributing to this compound resistance in colorectal cancer cells.
Caption: A typical experimental workflow for establishing and characterizing this compound-resistant CRC cell lines.
Caption: Logical relationships between resistance mechanisms and therapeutic strategies to restore this compound sensitivity.
References
- 1. Cellular this compound resistance in colorectal cancer and overcoming this compound refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular this compound resistance in colorectal cancer and overcoming this compound refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Implications of ABCG2 Expression on this compound Treatment of Colorectal Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Establishment and Characterization of an this compound-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Epigenetic changes in histone acetylation underpin resistance to the topoisomerase I inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming this compound Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RhoA regulates resistance to this compound by regulating membrane transporter and apoptosis signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic modulations in cancer: predictive biomarkers and potential targets for overcoming the resistance to topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-Based Therapeutics for Drug-Resistant Colorectal Cancer [mdpi.com]
- 14. Circulating miRNA Expression Profiles and Machine Learning Models in Association with Response to this compound-Based Treatment in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding microRNA-Mediated Chemoresistance in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. researchgate.net [researchgate.net]
- 19. Comet assay measures of DNA damage as biomarkers of this compound response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Technical Support Center: Mitigating Irinotecan-Induced Diarrhea in Mouse Models
Welcome to the technical support center for researchers investigating strategies to mitigate irinotecan-induced diarrhea in mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced diarrhea?
A1: this compound-induced diarrhea has a dual mechanism. The acute, early-onset form, occurring within 24 hours of administration, is attributed to a cholinergic effect, leading to increased intestinal motility.[1][2] This can be managed with anticholinergic agents like atropine.[1][2] The more severe, delayed-onset diarrhea, which appears more than 24 hours post-administration, is primarily caused by the metabolic activation of this compound.[1] this compound is converted in the liver to its active metabolite, SN-38. SN-38 is then glucuronidated to the inactive form, SN-38G.[1][3] SN-38G is excreted into the intestinal lumen via the bile, where it can be converted back to the toxic SN-38 by β-glucuronidase enzymes produced by the gut microbiota.[4][5][6][7] This reactivation of SN-38 in the gut leads to intestinal mucosal damage, inflammation, and apoptosis of intestinal epithelial cells, resulting in severe diarrhea.[2][3]
Q2: Which mouse strain is most suitable for studying this compound-induced diarrhea?
A2: BALB/c mice are a commonly used strain for this model and have been shown to develop reproducible diarrhea following this compound administration.[7][8] However, the choice of mouse strain can influence the severity of the induced diarrhea, and it is crucial to consider the genetic background of the mice for your specific research question.
Q3: What is a typical dosage and administration schedule for this compound to induce diarrhea in mice?
A3: The dosage and schedule can vary between studies. A frequently used regimen is intraperitoneal (i.p.) injection of this compound at 50 mg/kg daily for four to nine consecutive days.[7][9] Another established model uses a single higher dose, such as 270 mg/kg i.p., to induce significant gut toxicity.[8] The optimal dose and schedule will depend on the specific research goals and the mouse strain used. It is advisable to conduct a pilot study to determine the dose that induces a consistent and desired level of diarrhea without excessive mortality.[10]
Q4: How can I assess the severity of diarrhea in my mouse model?
A4: Diarrhea severity is typically assessed using a combination of daily body weight monitoring and a diarrhea scoring system.[7][8] Body weight loss is a sensitive indicator of toxicity.[8][11] A common diarrhea scoring system grades the consistency of the stool and the presence of perianal staining, for example: 0 = normal pellets, 1 = soft stools, 2 = watery stools with perianal staining, and 3 = severe, watery diarrhea.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High mortality rate in the this compound control group. | This compound dose is too high for the specific mouse strain or age. Dehydration and electrolyte imbalance due to severe diarrhea. | Reduce the this compound dosage or the number of administration days.[10] Provide supportive care, such as subcutaneous saline injections, to prevent dehydration. Ensure easy access to food and water. |
| Inconsistent or mild diarrhea development. | This compound dose is too low. The diet of the mice may interfere with this compound metabolism.[12] The gut microbiota composition of the mice is not conducive to SN-38 reactivation. | Increase the this compound dose in a stepwise manner.[12] Use a standardized diet with low phytoestrogen and fiber content.[12] Consider co-housing mice or using mice from a supplier with a known gut microbiota profile that is susceptible to this compound-induced diarrhea. |
| Intervention strategy shows no effect on mitigating diarrhea. | The mechanism of action of the intervention does not align with the key drivers of this compound-induced diarrhea in the model. The dosage or timing of the intervention is suboptimal. The bioavailability of the therapeutic agent is low. | Re-evaluate the proposed mechanism of your intervention. Consider targeting bacterial β-glucuronidase, inflammation, or intestinal epithelial repair. Optimize the dose and administration schedule of your therapeutic agent. Consider pre-treatment before this compound administration.[3] Assess the pharmacokinetic properties of your compound. |
| Difficulty in assessing the contribution of the gut microbiota. | Contamination between cages can alter the gut microbiota of different experimental groups. Standard laboratory conditions may not fully replicate the complexity of the gut microbiome. | Use individually ventilated cages or strict handling protocols to prevent cross-contamination. Consider using germ-free or gnotobiotic mouse models to directly study the role of specific bacteria.[13][14] |
Experimental Protocols & Data
Probiotic Intervention
A study investigating the effect of a Lactobacillus spp. mixture on this compound-induced diarrhea demonstrated a significant reduction in symptoms.[4][5][6]
Experimental Protocol:
-
Animals: Mice were divided into groups receiving a single or mixed form of Lactiplantibacillus plantarum, Lactobacillus acidophilus, and Lacticaseibacillus rhamnosus before this compound administration.[4]
-
This compound Administration: Specific this compound dosage not detailed in the abstract but was administered to induce diarrhea.[4]
-
Assessment: The protective effects were evaluated by assessing levels of reactive oxygen species (ROS), intestinal inflammation, and apoptosis.[4]
Quantitative Data Summary:
| Treatment Group | Key Findings |
| Lactobacillus spp. mixture + this compound | Significantly relieved this compound-induced diarrhea.[5][6] |
| Reduced β-glucuronidase expression and ROS.[4][5][6] | |
| Guarded gut epithelium against microbial dysbiosis and proliferative crypt injury.[5][6] |
Antibiotic Intervention (Rifaximin)
The non-systemic antibiotic rifaximin has been shown to alleviate this compound-induced diarrhea by modulating the gut microbiota and inhibiting β-glucuronidase activity.[7][9]
Experimental Protocol:
-
This compound Administration: 50 mg/kg this compound was administered intraperitoneally (i.p.) once daily for 9 consecutive days.[7][9]
-
Rifaximin Administration: 50 mg/kg rifaximin was given orally (p.o.) twice daily, 6 hours apart, on the same days as this compound administration.[7]
-
Assessment: Diarrhea, body weight, intestinal histology, β-glucuronidase activity, and gut microbiota composition were monitored.[7][9]
Quantitative Data Summary:
| Treatment Group | Diarrhea Frequency | Body Weight Loss | β-glucuronidase Activity |
| This compound | Increased | Significant | Increased[7] |
| Rifaximin + this compound | Reduced[7][9] | Attenuated | Significantly inhibited[7][9] |
Anti-inflammatory and Other Interventions
Various other strategies have been explored, targeting inflammation and other pathways involved in this compound-induced gut toxicity.
Quantitative Data Summary:
| Intervention | Mechanism | Key Findings in Mouse Models | Reference |
| Thalidomide | Inhibits inflammatory cytokine production, reduces apoptosis | Mitigates intestinal pathological changes | [1] |
| Chrysin | Upregulates UGT1A1 activity, enhancing SN-38 glucuronidation | May mitigate intestinal mucosal damage | [1][3] |
| Oxyresveratrol | Anti-inflammatory | Alleviated diarrhea and reduced weight loss | [11] |
| TLR4 Deletion | Blocks TLR4 signaling pathway | Attenuated weight loss, diarrhea, and crypt apoptosis | [8] |
Visualizations
Signaling Pathway of this compound-Induced Diarrhea
Caption: Metabolic activation of this compound and its role in inducing intestinal damage and diarrhea.
Experimental Workflow for Testing a Mitigation Strategy
Caption: A generalized experimental workflow for evaluating the efficacy of a therapeutic agent against this compound-induced diarrhea in a mouse model.
References
- 1. Managing this compound-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment [mdpi.com]
- 2. "Novel Agents that Potentially Inhibit this compound-Induced Diarrhea" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 3. Managing this compound-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-gut microbiota interactions and the capability of probiotics to mitigate this compound-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Rifaximin alleviates this compound-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxyresveratrol Alleviates this compound-Induced Diarrhea and Enhances Antitumor Effects in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Intestinal microflora and digestive toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Irinotecan Solubility Solutions: A Technical Support Guide for In Vitro Biological Assays
Welcome to the technical support center for improving irinotecan solubility in your in vitro biological assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common solubility challenges with this critical topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing a concentrated stock solution of this compound.[1][2][3][4][5][6] this compound is readily soluble in DMSO at concentrations significantly higher than in aqueous solutions.[1][2][3]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: It is not recommended to dissolve this compound directly in aqueous buffers. This compound hydrochloride is sparingly soluble in these solutions.[1][2] To achieve the desired concentration in your experimental medium, it is best practice to first dissolve the compound in DMSO to create a high-concentration stock solution and then dilute this stock into your aqueous buffer or cell culture medium.[1][2]
Q3: What is the maximum solubility of this compound in DMSO and aqueous solutions?
A3: The solubility of this compound can vary slightly depending on the specific salt form (e.g., hydrochloride, hydrochloride trihydrate) and the purity of the compound. However, the following table summarizes typical solubility data:
| Solvent/Solution | Maximum Solubility | Reference(s) |
| DMSO | ~20-100 mg/mL | [1][2][4] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
| Water | Insoluble to sparingly soluble | [3] |
| Ethanol | ≥4.9 mg/mL | [3] |
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1][3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Aqueous working solutions are not recommended for storage for more than one day.[1][2]
Q5: I'm observing precipitation after diluting my DMSO stock solution into my cell culture medium. What should I do?
A5: This is a common issue. Please refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | - The final concentration of this compound exceeds its solubility limit in the aqueous medium.- The percentage of DMSO in the final solution is too low to maintain solubility.- The temperature of the aqueous medium is too low. | - Increase the final DMSO concentration: While keeping the DMSO concentration as low as possible to avoid solvent toxicity, a final concentration of 0.1% to 0.5% (v/v) is generally well-tolerated by most cell lines and can help maintain solubility.- Warm the aqueous medium: Gently warm your cell culture medium or buffer to 37°C before adding the this compound stock solution.[3]- Use sonication: Briefly sonicate the final solution in an ultrasonic bath to aid dissolution.[3]- Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.- Prepare fresh: Prepare the working solution immediately before use.[4] |
| Inconsistent experimental results | - Degradation of this compound in stock or working solutions.- Inaccurate concentration due to incomplete dissolution. | - Aliquot stock solutions: Store DMSO stock solutions in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.[3]- Protect from light: this compound can be light-sensitive. Store solutions protected from light.- Verify dissolution: Before use, visually inspect the stock solution to ensure there are no visible crystals. If necessary, gently warm and vortex to ensure complete dissolution.- Use fresh working solutions: Do not store diluted aqueous solutions of this compound for extended periods.[1][2] |
| Low potency or unexpected biological activity | - Hydrolysis of the active lactone ring of this compound to the inactive carboxylate form at physiological or alkaline pH. | - Maintain a slightly acidic pH: The lactone form of this compound is more stable at a slightly acidic pH. While cell culture requires a physiological pH (around 7.4), be mindful of this during stock preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 20 mg of this compound hydrochloride powder into the tube.
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
For enhanced dissolution, the tube can be gently warmed to 37°C for 10 minutes and/or briefly sonicated in an ultrasonic bath.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
20 mg/mL this compound stock solution in DMSO (prepared as in Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Procedure:
-
Thaw one aliquot of the 20 mg/mL this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution:
-
First, prepare an intermediate dilution by adding 5 µL of the 20 mg/mL stock solution to 995 µL of pre-warmed medium. This results in a 100 µg/mL intermediate solution. (Note: The molecular weight of this compound Hydrochloride Trihydrate is approximately 677.19 g/mol ).
-
Next, add an appropriate volume of the intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired 10 µM concentration.
-
-
Vortex the working solution gently.
-
Use the freshly prepared working solution for your in vitro assay immediately. Do not store the diluted aqueous solution.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: From Prodrug to DNA Damage
This compound is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases.[7][8] SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[7][8] By stabilizing the topoisomerase I-DNA covalent complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage.[7][8][9] When the replication fork collides with these stabilized complexes, lethal double-strand breaks occur, triggering cell cycle arrest and apoptosis.[9][10]
Caption: this compound activation and its inhibitory effect on Topoisomerase I.
DNA Damage Response and Apoptosis Induced by this compound
The DNA double-strand breaks induced by SN-38 activate a cascade of cellular responses, primarily the ATM-CHK2-p53 signaling pathway.[10] This leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the p53 pathway promotes apoptosis through the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-xL.[11][12] Additionally, this compound can induce apoptosis through the generation of reactive oxygen species (ROS), which activates the JNK and p38-MAPK signaling pathways.[13][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activates p53 with its active metabolite, resulting in human hepatocellular carcinoma apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Induces Autophagy-Dependent Apoptosis and Positively Regulates ROS-Related JNK- and P38-MAPK Pathways in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Irinotecan and 5-FU Combination Treatment Schedules
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing irinotecan (or its active metabolite, SN-38) and 5-fluorouracil (5-FU) combination treatment schedules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sequence of administration for this compound and 5-FU?
A1: Preclinical studies have consistently demonstrated that the sequence of this compound administered 24 hours before 5-FU results in the highest synergistic antitumor activity.[1][2][3][4] This sequence has been shown to lead to higher complete tumor regression rates compared to simultaneous administration or administering 5-FU first.[1][2]
Q2: What is the molecular basis for the sequence-dependent synergy between this compound and 5-FU?
A2: The synergy is multifactorial. This compound, a topoisomerase I inhibitor, can induce an S-phase arrest in the cell cycle.[5] Subsequent administration of 5-FU, a thymidylate synthase inhibitor, is then more effective against this synchronized population of cells. Additionally, this compound has been shown to decrease thymidylate synthase (TS) activity, the primary target of 5-FU, for up to 24 hours.[1][5] This pre-treatment enhances the inhibitory effect of 5-FU. Conversely, pretreatment with 5-FU has been observed to increase the intracellular concentration of SN-38 (the active metabolite of this compound) and the formation of protein-DNA complexes.[5]
Q3: We are observing unexpected toxicity in our animal models with the combination therapy. What could be the cause?
A3: The combination of this compound and 5-FU can lead to significant toxicity, which is highly dependent on the dose and schedule.[1][2][6] If you are observing severe toxicity, such as excessive weight loss, diarrhea, or neutropenia, consider the following:
-
Dose Escalation: If you have escalated the doses of both drugs, even to 75% of their individual maximum tolerated doses (MTDs), this can be lethal in some sequences, particularly when this compound precedes 5-FU.[1][2]
-
Schedule: A weekly administration schedule of both drugs can be highly toxic.[6][7] Modifying the schedule, for instance, to a 21-day cycle with treatment on specific days, may improve tolerability.[7][8]
-
Drug Formulation and Administration: Ensure proper formulation and administration of the drugs as this can influence their pharmacokinetic and pharmacodynamic properties.
Q4: Our in vitro experiments are not showing the expected synergy. What are some potential reasons?
A4: A lack of synergy in vitro could be due to several factors:
-
Cell Line Specificity: The synergistic effect can be cell-line dependent.[3]
-
Drug Concentrations: The concentrations of SN-38 and 5-FU used are critical. Ensure you are using a range of concentrations around the IC50 of each drug.
-
Exposure Time and Sequence: The duration of drug exposure and the interval between the sequential administration are crucial parameters.[9] A 24-hour interval between this compound and 5-FU is often optimal.[1][3][4]
-
Assay Method: The method used to determine synergy (e.g., median-effect analysis) should be appropriate for the experimental design.[10]
Troubleshooting Guides
Problem: High Toxicity in Animal Models
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing | Re-evaluate the MTD of each drug individually in your specific animal model. When combining, start with lower doses (e.g., 50% of MTD for each) and escalate cautiously.[1][2] |
| Unfavorable Schedule | Consider modifying the treatment schedule. Instead of a weekly regimen, a 21-day or other cyclical schedule might be better tolerated.[7][8] |
| Sequence-Dependent Toxicity | Be aware that the sequence of this compound followed by 5-FU, while most effective, can also be the most toxic at higher doses.[1][2] |
| Animal Strain and Health | Ensure the health and uniformity of the animal cohort, as underlying health issues can exacerbate drug toxicity. |
Problem: Lack of Synergy in Cell Culture
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform dose-response curves for each drug individually to determine the IC50 in your cell line. Use a range of concentrations above and below the IC50 for combination studies. |
| Incorrect Timing of Sequential Dosing | Titrate the time interval between the administration of the two drugs. While a 24-hour interval is a good starting point, the optimal interval may vary between cell lines.[9] |
| Inappropriate Cell Density | Ensure consistent and optimal cell seeding density, as this can affect drug response. |
| Media and Serum Effects | Be aware that components in the cell culture media and serum could potentially interact with the drugs. Use consistent media formulations. |
Data Presentation
Table 1: In Vivo Efficacy of this compound and 5-FU Combination in a Rat Colon Tumor Model
| Treatment Sequence (at 50% MTD) | Complete Tumor Regression Rate |
| This compound simultaneous with 5-FU | 62%[1][2] |
| 5-FU administered 24h before this compound | 38%[1][2] |
| This compound administered 24h before 5-FU | 95%[1][2] |
Table 2: In Vivo Cure Rates of this compound and 5-FU Combination in Human Tumor Xenografts
| Treatment Sequence | HCT-8 (Colon) | HT-29 (Colon) | FaDu (Head & Neck) | A253 (Head & Neck) |
| This compound 24h before 5-FU | 80%[4] | 0%[4] | 100%[4] | 10%[4] |
| Concurrent Administration | <20%[4] | <20%[4] | 60%[4] | <20%[4] |
| 5-FU 24h before this compound | <20%[4] | <20%[4] | <20%[4] | <20%[4] |
Experimental Protocols
Key Experiment: In Vivo Antitumor Activity Assessment
-
Animal Model: Fischer rats bearing Ward colon carcinoma or nude mice with human tumor xenografts (e.g., HCT-8, HT-29).[1][3][4]
-
Drug Preparation and Administration: this compound and 5-FU are typically administered via intravenous (i.v.) push.[1][2] Doses are often calculated based on the pre-determined Maximum Tolerated Dose (MTD) for each drug.
-
Treatment Schedule: A common schedule is once a week for four consecutive weeks.[1][2]
-
Evaluation of Efficacy: Tumor size is measured regularly (e.g., twice a week) with calipers. Tumor weight can be calculated using the formula: (length x width^2)/2. Complete tumor regression (cure) is defined as the disappearance of the tumor with no recurrence for a specified period (e.g., 60 days).[3]
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
Key Experiment: In Vitro Synergy Assessment
-
Cell Lines: Human colorectal cancer cell lines such as HT-29 or LoVo are commonly used.[5][11]
-
Drug Preparation: SN-38 (the active metabolite of this compound) and 5-FU are dissolved in an appropriate solvent (e.g., DMSO) and diluted in cell culture medium to the desired concentrations.
-
Treatment Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
For sequential treatment, expose cells to the first drug (e.g., SN-38) for a specified duration (e.g., 24 hours).
-
Wash the cells and add fresh medium containing the second drug (e.g., 5-FU) for another incubation period (e.g., 24 hours).
-
For simultaneous treatment, add both drugs at the same time.
-
-
Cytotoxicity Assay: Cell viability is assessed using methods like the WST-8 colorimetric assay or sulforhodamine B (SRB) assay.[10][11]
-
Data Analysis: The nature of the drug interaction (synergism, additivity, or antagonism) is determined using methods like the median-effect analysis.[10]
Visualizations
Caption: Simplified signaling pathway of this compound and 5-FU synergy.
Caption: In vivo experimental workflow for schedule optimization.
Caption: Troubleshooting logic for combination therapy experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic antitumor activity of this compound in combination with 5-fluorouracil in rats bearing advanced colorectal cancer: role of drug sequence and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Therapeutic synergy between this compound and 5-fluorouracil against human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular interactions of 5-fluorouracil and the camptothecin analogue CPT-11 (this compound) in a human colorectal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal use of the combination of this compound and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the toxicity of this compound/5-FU/leucovorin: a 21-day schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Schedule-dependent activity of 5-fluorouracil and this compound combination in the treatment of human colorectal cancer: in vitro evidence and a phase I dose-escalating clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence-dependent activity of the this compound-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and this compound in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Irinotecan Activity through ABCG2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the inhibition of the ABCG2 drug efflux pump to enhance the therapeutic efficacy of irinotecan.
Frequently Asked Questions (FAQs)
Q1: What is ABCG2, and how does it contribute to this compound resistance?
A1: ABCG2, also known as Breast Cancer Resistance Protein (BCRP), is a member of the ATP-binding cassette (ABC) transporter superfamily. These transporters are transmembrane proteins that utilize the energy of ATP hydrolysis to actively pump a wide variety of substrates out of cells.[1] this compound is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent topoisomerase I inhibitor that induces cancer cell death.[2][3][4] However, SN-38 is a substrate of the ABCG2 efflux pump.[2] In cancer cells overexpressing ABCG2, SN-38 is actively transported out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effect, leading to this compound resistance.[2]
Q2: What is the mechanism of action of this compound and its active metabolite, SN-38?
A2: this compound's cytotoxic effect is mediated by its active metabolite, SN-38. SN-38 targets topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[2][4][5] Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[3] This leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][6]
Q3: Which inhibitors have shown promise in overcoming ABCG2-mediated this compound resistance?
A3: Several small molecule inhibitors have been investigated for their ability to block ABCG2 and restore sensitivity to this compound. Notable examples include:
-
Sorafenib: A multi-kinase inhibitor that has been shown to inhibit ABCG2-mediated transport, leading to increased intracellular accumulation of SN-38 and enhanced antitumor activity in colorectal cancer models.[5]
-
SCO-101: A selective ABCG2 inhibitor that has demonstrated the ability to re-sensitize this compound-resistant colorectal cancer cells to SN-38.
-
Ko143: A potent and specific ABCG2 inhibitor widely used in preclinical studies to reverse ABCG2-mediated drug resistance.
-
Cetuximab: An epidermal growth factor receptor (EGFR) inhibitor that, in addition to its primary mechanism, can also inhibit the drug efflux activity of ABCG2, thereby enhancing this compound's efficacy.
Q4: What are the key signaling pathways involved in the regulation of ABCG2 expression?
A4: The expression of ABCG2 is regulated by a complex network of signaling pathways, which can be constitutively active in cancer cells or induced by chemotherapy. Key pathways include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation and has been shown to regulate ABCG2 expression, contributing to drug resistance in cancers like multiple myeloma.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade that can modulate ABCG2 expression and has been implicated in cancer progression and chemoresistance.[8]
-
Hedgehog Signaling Pathway: This developmental pathway can be aberrantly activated in cancer and directly upregulate ABCG2 gene transcription.[9]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various ABCG2 inhibitors in combination with SN-38 in different cancer cell lines.
Table 1: Effect of Sorafenib on SN-38 Cytotoxicity in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 of SN-38 (nM) | Fold Reversal of Resistance |
| HCT116 (Parental) | SN-38 alone | 15.2 | - |
| SN-38 + Sorafenib (1 µM) | 4.8 | 3.2 | |
| HCT116-SN38 (Resistant) | SN-38 alone | 385.4 | - |
| SN-38 + Sorafenib (1 µM) | 25.6 | 15.1 | |
| SW480 (Parental) | SN-38 alone | 25.7 | - |
| SN-38 + Sorafenib (1 µM) | 8.1 | 3.2 | |
| SW480-SN38 (Resistant) | SN-38 alone | 512.3 | - |
| SN-38 + Sorafenib (1 µM) | 33.7 | 15.2 |
Data synthesized from preclinical studies on colorectal cancer.
Table 2: Reversal of SN-38 Resistance by Ko143 in ABCG2-Overexpressing Cells
| Cell Line | Treatment | IC50 of SN-38 (nM) | Fold Reversal of Resistance |
| ABCG2-overexpressing | SN-38 alone | >1000 | - |
| SN-38 + Ko143 (100 nM) | 25.0 | >40 | |
| Parental | SN-38 alone | 10.0 | - |
| SN-38 + Ko143 (100 nM) | 8.5 | 1.2 |
Representative data from studies on cells engineered to overexpress ABCG2.
Experimental Protocols & Troubleshooting Guides
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of SN-38 in the presence and absence of an ABCG2 inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of SN-38, with or without a fixed, non-toxic concentration of the ABCG2 inhibitor. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 values.
Troubleshooting Guide:
-
Q: High variability between replicate wells?
-
A: Ensure uniform cell seeding by thoroughly resuspending the cell suspension before plating. Check for and eliminate edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
-
Q: Low signal or weak color development?
-
A: The cell number may be too low; optimize the initial seeding density. The incubation time with MTT may be insufficient; increase the incubation period. Ensure the formazan crystals are fully dissolved before reading the plate.
-
-
Q: IC50 values are inconsistent across experiments?
-
A: Standardize all experimental conditions, including cell passage number, seeding density, drug concentrations, and incubation times. Ensure the quality and stability of the drug and inhibitor solutions.
-
ABCG2-Mediated Efflux Assay (Hoechst 33342 Accumulation)
Objective: To functionally assess the inhibitory effect of a compound on ABCG2 transport activity.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with 2% FBS).
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test inhibitor or a known ABCG2 inhibitor (e.g., Ko143) as a positive control for 30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent ABCG2 substrate, Hoechst 33342, to the cell suspension and incubate for 60 minutes at 37°C in the dark.
-
Washing: Wash the cells with ice-cold buffer to stop the efflux and remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence in the presence of an inhibitor indicates reduced efflux and thus, inhibition of ABCG2.
Troubleshooting Guide:
-
Q: No significant difference in fluorescence between control and inhibitor-treated cells?
-
A: The concentration of the inhibitor may be too low; perform a dose-response experiment. The cell line may not express functional ABCG2; verify ABCG2 expression by Western blot or qPCR. The incubation times may not be optimal; adjust the pre-incubation and loading times.
-
-
Q: High background fluorescence?
-
A: Ensure thorough washing of the cells to remove all extracellular dye. Use a proper gating strategy during flow cytometry analysis to exclude debris and dead cells.
-
-
Q: Cell clumping during the assay?
-
A: Handle cells gently and avoid harsh vortexing. Include a low concentration of EDTA in the buffer to prevent cell aggregation.
-
Western Blotting for ABCG2 Expression
Objective: To determine the protein expression level of ABCG2 in cancer cells.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Troubleshooting Guide:
-
Q: No ABCG2 band is detected?
-
A: The cell line may not express ABCG2. The primary antibody may not be optimal; try a different antibody or optimize the antibody concentration. Ensure efficient protein extraction and transfer.
-
-
Q: Multiple non-specific bands are observed?
-
A: Optimize the blocking conditions and antibody concentrations. Increase the stringency of the washing steps.
-
-
Q: Weak or faint bands for the loading control?
-
A: Check for issues with protein quantification, loading, or transfer. Ensure the loading control antibody is working correctly.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ABCG2-mediated efflux of SN-38, the active metabolite of this compound.
Caption: Mechanism of enhancing this compound activity via ABCG2 inhibition.
Caption: A typical experimental workflow for evaluating an ABCG2 inhibitor.
References
- 1. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pharmacology of topoisomerase I inhibitors this compound (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCG2 regulated by MAPK pathways is associated with cancer progression in laryngeal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABCG2 is a Direct Transcriptional Target of Hedgehog Signaling and Involved in Stroma-Induced Drug Tolerance in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Management of Irinotecan-Induced Neutropenia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of irinotecan-induced neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced neutropenia?
A1: this compound is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases.[1][2] SN-38 is a potent topoisomerase I inhibitor, which leads to DNA damage and apoptosis in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow.[1][3] This disruption of hematopoiesis results in a decrease in the production of neutrophils, leading to neutropenia.[4][5] The severity of neutropenia is directly related to the plasma concentration of SN-38.[1][3]
Q2: Which animal models are most suitable for studying this compound-induced neutropenia?
A2: Mice and rats are the most commonly used animal models. While both are suitable for studying neutropenia, rat models, particularly in F344 rats, have been shown to better mimic the severe diarrhea that often accompanies this compound treatment in humans.[6][7][8] Mouse models can exhibit high mortality rates when developing severe diarrhea.[7][8] The choice of model may depend on the specific research question and the focus on either neutropenia alone or the combined syndrome of neutropenia and gastrointestinal toxicity.
Q3: What are the typical clinical signs of this compound-induced toxicity in animal models?
A3: Common clinical signs of this compound toxicity in rodents include:
-
Neutropenia: A significant decrease in absolute neutrophil count (ANC).
-
Diarrhea: Can be classified as early-onset (acute) or delayed-onset.[7] The severity can be graded based on stool consistency.[9]
-
Weight loss: Significant body weight loss is a common toxicity marker.[7][9][10][11]
-
General clinical signs: Ruffled fur, hunched posture, lethargy, and reduced food and water intake.[12]
Q4: How can I monitor the development of neutropenia and other toxicities?
A4: A comprehensive monitoring plan should include:
-
Regular body weight measurements: At least once daily.[7][13][14]
-
Diarrhea scoring: Daily assessment of stool consistency.[7][9]
-
Complete Blood Counts (CBCs): Blood samples should be collected at baseline and at regular intervals after this compound administration to monitor neutrophil counts. The nadir (lowest point) of neutrophil counts in mice typically occurs between 3 to 7 days post-treatment.[12]
-
Clinical observation: Daily monitoring for any changes in appearance or behavior.[12]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High mortality rate in mice | This compound dose is too high, leading to severe combined toxicity of neutropenia and diarrhea.[7][8] | - Reduce the dose of this compound.- Consider using a rat model, which may tolerate gastrointestinal toxicity better.[7][8] |
| Inconsistent neutropenia severity between animals | - Variability in drug metabolism (e.g., due to genetic differences).- Inaccurate drug administration. | - Use age- and weight-matched animals from an inbred strain.- Ensure precise and consistent administration of this compound (e.g., intravenous injection). |
| Animals are severely neutropenic but show no signs of infection | Neutropenia may not present with overt clinical signs until a secondary infection occurs.[12] | - House animals in a specific pathogen-free (SPF) facility.- Implement strict aseptic techniques for all procedures.- Closely monitor for subtle signs of illness (e.g., ruffled fur, lethargy).[12] |
| Severe weight loss (>20%) | Dehydration and malnutrition secondary to severe diarrhea and reduced food/water intake.[7][9] | - Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) to combat dehydration.- Provide nutritional support with palatable, high-calorie food supplements.- Consider dose reduction of this compound in future experiments. |
| Distinguishing between this compound-induced diarrhea and infection | Both can present with similar clinical signs. This compound-induced diarrhea is a direct effect of the drug on the gastrointestinal mucosa.[11][15] | - Perform fecal cultures or PCR to test for common pathogens.- this compound-induced diarrhea typically follows a predictable time course in relation to drug administration.[9] |
Experimental Protocols
Induction of Neutropenia with this compound in Mice
-
Animal Model: Male or female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline or 5% dextrose solution, to the desired concentration.
-
Administration:
-
Single High-Dose: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at a dose of 50-270 mg/kg.[11][16] A dose of 50 mg/kg i.p. once daily for several consecutive days has also been used.[15]
-
Fractionated Dosing: Administer this compound i.p. at 40 mg/kg three times per week.[17][18]
-
-
Monitoring:
-
Monitor body weight and clinical signs daily.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and on days 3, 5, 7, and 10 post-irinotecan administration for complete blood counts (CBCs) to determine the absolute neutrophil count (ANC).
-
Management of Neutropenia with Granulocyte Colony-Stimulating Factor (G-CSF)
-
G-CSF: Recombinant murine G-CSF or human G-CSF (filgrastim).
-
Administration:
-
Monitoring:
-
Continue daily monitoring of clinical signs and body weight.
-
Collect blood samples for CBCs every 1-2 days to track neutrophil recovery.
-
Quantitative Data
Table 1: this compound Dose-Response on Diarrhea and Mortality in F344 Rats
| This compound Dose (mg/m²) | Administration Schedule | Incidence of Severe Diarrhea (%) | Mortality Rate (%) |
| 1150 | Two consecutive daily doses | 100 | 11 |
| Reference:[7] |
Table 2: Effect of this compound on Body Weight and Diarrhea in Female Dark Agouti Rats
| Time Point (hours) | Mean Body Weight Change from Baseline (%) | Incidence of Diarrhea (%) |
| 48 | Significant decrease | 6 |
| 72 | Peak decrease | 39 |
| 96 | Start of recovery | 50 |
| 120 | Continued recovery | 0 |
| Reference:[9] |
Table 3: Impact of G-CSF on Neutrophil Counts in C57BL/6 Mice Treated with FOLFIRINOX
| Treatment Group | Neutrophil Status in Peripheral Blood |
| FOLFIRINOX alone | Nearly absent |
| FOLFIRINOX + G-CSF | Restored to normal levels |
| Reference:[16] | |
| FOLFIRINOX is a combination chemotherapy regimen that includes this compound. |
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Myelosuppression
Caption: Mechanism of this compound-induced neutropenia.
G-CSF Signaling Pathway in Hematopoietic Progenitor Cells
References
- 1. ClinPGx [clinpgx.org]
- 2. medscape.com [medscape.com]
- 3. Dose-Limiting Toxicities and the Maximum Tolerated Dose of this compound Based on UGT1A1 Genotypes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-based prediction of this compound-induced grade 4 neutropenia in advanced cancer patients: influence of demographic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence and non-genetic risk factors of this compound-induced severe neutropenia in Chinese adult inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-CSF regulates hematopoietic stem cell activity, in part, through activation of toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Rat Models Better Mimic Patients with this compound-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized rat models better mimic patients with this compound-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced mucositis manifesting as diarrhoea corresponds with an amended intestinal flora and mucin profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Methionine Addiction Combined With Low-dose this compound Arrested Colon Cancer in Contrast to High-dose this compound Alone, Which Was Ineffective, in a Nude-mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Dissecting Target Toxic Tissue and Tissue Specific Responses of this compound in Rats Using Metabolomics Approach [frontiersin.org]
- 14. Dissecting Target Toxic Tissue and Tissue Specific Responses of this compound in Rats Using Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rifaximin alleviates this compound-induced diarrhea in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the role of UDP-glucuronosyltransferase 1A1 (UGT1A1) polymorphisms in irinotecan-related toxicity. The following resources are designed to address common questions and challenges encountered during experimental work in this area.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which UGT1A1 polymorphisms increase this compound toxicity?
A1: this compound is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent topoisomerase I inhibitor responsible for the drug's anticancer activity, but it also causes dose-limiting toxicities, primarily severe neutropenia and diarrhea.[1] The UGT1A1 enzyme is responsible for the glucuronidation of SN-38 into its inactive form, SN-38 glucuronide (SN-38G), which is then eliminated from the body. Polymorphisms in the UGT1A1 gene, such as UGT1A128*, can lead to reduced enzyme activity. This impaired metabolism results in higher and more prolonged exposure to active SN-38, thereby increasing the risk of severe toxicities.[1][2]
Q2: Which are the most clinically relevant UGT1A1 polymorphisms?
A2: The most studied and clinically significant UGT1A1 polymorphism is UGT1A128, which is characterized by an additional TA repeat in the promoter region of the gene. Other important variants include UGT1A16, which is more prevalent in Asian populations, and UGT1A193*.[1] Patients carrying these polymorphisms, particularly in a homozygous state (e.g., UGT1A128/28), are at the highest risk for this compound-induced toxicity.[1][2]
Q3: What are the typical dose adjustments for this compound based on UGT1A1 genotype?
A3: Several pharmacogenetic guidelines recommend dose adjustments for this compound based on a patient's UGT1A1 genotype. For patients homozygous for the UGT1A128* allele (*28/28), a reduction of the initial this compound dose by 30% is often recommended.[1][2] However, specific recommendations can vary depending on the treatment regimen and the guidelines followed. For instance, the Dutch Pharmacogenetics Working Group (DPWG) suggests a 30% dose reduction for UGT1A128/28 patients, while the French National Network of Pharmacogenetics (RNPGx) provides dose-specific recommendations.[1][2]
Q4: Is UGT1A1 genotyping predictive for all patients?
A4: The predictive value of UGT1A1 genotyping is highest for patients with homozygous variant genotypes (e.g., *28/28, *6/6). For heterozygous carriers and wild-type individuals, the test has a lower predictive power for severe toxicity.[1] Other clinical factors, such as age, sex, and liver function, can also influence an individual's susceptibility to this compound toxicity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to UGT1A1 polymorphisms and this compound toxicity.
| UGT1A1 Allele | Polymorphism Description | Effect on UGT1A1 Expression | Allele Frequency (Approximate) |
| UGT1A11 | Wild-type (6 TA repeats) | Normal | Varies by population |
| UGT1A128 | 7 TA repeats in promoter | Reduced | Caucasians: ~35%, Africans: ~45%, Asians: ~15% |
| UGT1A16 | G71R amino acid change | Reduced | Asians: ~20% |
| UGT1A193 | G>A substitution upstream | Reduced | Caucasians: ~15%, Africans: ~20% |
Table 1: Common UGT1A1 Polymorphisms and Their Characteristics.
| Genotype | Risk of Severe Neutropenia | Risk of Severe Diarrhea | Recommended this compound Dose Adjustment |
| UGT1A11/1 | Normal | Normal | Standard dose |
| UGT1A11/28 | Slightly Increased | Slightly Increased | Generally no change, but monitor closely |
| UGT1A128/28 | Significantly Increased | Significantly Increased | Reduce initial dose by 30% |
| UGT1A11/6 | Slightly Increased | Slightly Increased | Generally no change, but monitor closely |
| UGT1A16/6 | Significantly Increased | Significantly Increased | Consider dose reduction |
| UGT1A128/6 | Significantly Increased | Significantly Increased | Consider dose reduction |
Table 2: Genotype-Specific Risk and Dosing Recommendations.
Experimental Protocols
Detailed methodologies for key experiments in UGT1A1 genotyping are provided below.
DNA Extraction
Genomic DNA is typically extracted from peripheral blood leukocytes using commercially available kits (e.g., QIAamp DNA Blood Mini Kit). The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit). A260/A280 ratios should be between 1.8 and 2.0 for pure DNA.
UGT1A1*28 Genotyping by PCR and Fragment Analysis
This method determines the number of TA repeats in the UGT1A1 promoter region.
-
Primer Design: Forward and reverse primers flanking the TA repeat region are designed. The forward primer is typically labeled with a fluorescent dye (e.g., 6-FAM).
-
PCR Amplification:
-
Reaction Mix:
-
Genomic DNA (10-50 ng)
-
Forward Primer (fluorescently labeled)
-
Reverse Primer
-
dNTPs
-
Taq DNA Polymerase and Buffer
-
Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 60 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
Fragment Analysis:
-
The fluorescently labeled PCR products are diluted and mixed with a size standard (e.g., GeneScan LIZ standard).
-
Samples are denatured and analyzed by capillary electrophoresis on a genetic analyzer (e.g., Applied Biosystems 3730).
-
The size of the PCR products is determined by comparing them to the size standard. The wild-type UGT1A11* allele (6 TA repeats) will produce a shorter fragment than the UGT1A128* allele (7 TA repeats).
-
UGT1A1*6 Genotyping by Pyrosequencing
Pyrosequencing allows for real-time quantitative analysis of single nucleotide polymorphisms.
-
PCR and Sequencing Primer Design: Specific PCR and sequencing primers for the UGT1A16* variant are designed using software such as PyroMark Assay Design. One of the PCR primers is biotinylated to allow for immobilization of the PCR product.
-
PCR Amplification: A standard PCR is performed with one biotinylated primer.
-
Sample Preparation for Pyrosequencing:
-
The biotinylated PCR product is captured on streptavidin-coated beads.
-
The non-biotinylated strand is removed, leaving a single-stranded DNA template.
-
The sequencing primer is annealed to the template.
-
-
Pyrosequencing Reaction: The prepared sample is loaded into a Pyrosequencer. The instrument dispenses nucleotides in a specified order, and the incorporation of a nucleotide results in a light signal that is proportional to the number of nucleotides incorporated. The resulting pyrogram is analyzed to determine the genotype.
Troubleshooting Guides
Issue 1: No PCR Product or Weak Amplification
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Re-extract DNA, ensuring A260/280 ratio is optimal. |
| PCR inhibitors in DNA sample | Dilute the DNA template or use a polymerase resistant to inhibitors. |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR. |
| Primer degradation | Use fresh primer aliquots. |
| Insufficient number of PCR cycles | Increase the number of cycles to 35-40. |
Issue 2: Non-specific PCR Products (Extra Bands on Gel)
| Possible Cause | Troubleshooting Step |
| Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation | Redesign primers or use a hot-start Taq polymerase. |
| High primer concentration | Reduce the primer concentration in the PCR reaction. |
| Contaminated reagents | Use fresh, nuclease-free water and other reagents. |
Issue 3: Ambiguous Sequencing/Fragment Analysis Results
| Possible Cause | Troubleshooting Step |
| Low signal intensity | Increase the amount of PCR product loaded for analysis. |
| "Stutter" peaks in fragment analysis | This is common with repetitive sequences. Refer to validated allele calling bins. |
| Background noise in sequencing | Re-purify the PCR product before sequencing. |
| Heterozygous indel complexity | Use specialized software for analysis or consider cloning and sequencing. |
Visualizations
This compound Metabolism and UGT1A1 Pathway
Caption: this compound is converted to its active form, SN-38, which is then inactivated by UGT1A1.
General Experimental Workflow for UGT1A1 Genotyping
Caption: A generalized workflow for determining UGT1A1 genotype from a blood sample.
Logical Relationship of UGT1A1 Genotype to Clinical Outcome
Caption: The relationship between UGT1A1 genotype, enzyme activity, and this compound toxicity risk.
References
Technical Support Center: Mitigating Off-Target Toxicity of Irinotecan in In-Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with irinotecan-induced off-target toxicity in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's off-target toxicity, particularly severe diarrhea?
A1: this compound (CPT-11) is a prodrug that is converted in the liver to its active, cytotoxic metabolite, SN-38. For elimination, SN-38 is detoxified in the liver through glucuronidation by the enzyme UGT1A1, forming the inactive SN-38 glucuronide (SN-38G).[1] SN-38G is then excreted into the gastrointestinal tract via the bile. The primary issue arises in the gut, where bacterial β-glucuronidase enzymes can convert the inactive SN-38G back into the toxic SN-38.[2][3] This reactivation of SN-38 in the intestinal lumen leads to direct damage to the intestinal mucosa, causing severe, dose-limiting diarrhea.[2] Additionally, this compound can induce a cholinergic syndrome, leading to early-onset diarrhea within 24 hours of administration.[4]
Q2: My animal models are experiencing excessive weight loss and mortality even at what should be therapeutic doses of this compound. What could be the cause and how can I address this?
A2: Excessive weight loss and mortality are common signs of severe this compound toxicity. This can be due to several factors:
-
High Systemic Exposure to SN-38: The dose of this compound may be too high for the specific animal strain or model, leading to overwhelming systemic toxicity, including myelosuppression and severe gastrointestinal damage.[5][6]
-
Genetic Susceptibility: Similar to humans, some animal strains may have genetic variations, such as polymorphisms in the UGT1A1 gene, which can lead to reduced detoxification of SN-38 and increased toxicity.[7]
-
Gut Microbiota Composition: The composition of the gut microbiota can influence the level of β-glucuronidase activity, and thus the extent of SN-38 reactivation in the gut.[3]
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of this compound.
-
Co-administration of Protective Agents: Consider co-administering agents that can mitigate toxicity. For example, the lipopeptide JBT 3002 has been shown to prevent this compound-induced gastrointestinal toxicity.[5]
-
Use of Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as lipid-coated mesoporous silica nanoparticles (LB-MSNPs), can reduce systemic exposure and toxicity while maintaining or improving efficacy.[6][8][9]
-
Dietary Interventions: Short-term fasting prior to this compound administration has been demonstrated to protect against side effects without compromising anti-tumor activity in mice.[10][11]
Q3: I am observing severe, delayed-onset diarrhea in my mouse model. What are the recommended strategies to manage this specific side effect?
A3: Delayed-onset diarrhea is primarily caused by the reactivation of SN-38 in the gut.[2] Strategies to manage this include:
-
Inhibition of Bacterial β-glucuronidase: Co-administration of antibiotics like neomycin or amoxicillin can reduce the bacterial load and β-glucuronidase activity in the gut.[12]
-
Probiotics: Certain probiotic strains have been shown to reduce the activity of intestinal β-glucuronidase and may help alleviate this compound-induced diarrhea.[3][13]
-
Dietary Modifications: The use of traditional Japanese herbal (Kampo) medications containing natural glucuronides can inhibit bacterial glucuronidases.[4]
-
Modulation of Drug Transport: Inhibitors of the MRP2 transporter, such as probenecid, can reduce the biliary excretion of this compound and its metabolites, potentially lowering their concentration in the gut.[12]
Troubleshooting Guides
Problem: High Incidence of Neutropenia and Myelosuppression
Symptoms:
-
Significantly reduced white blood cell counts in treated animals.
-
Increased susceptibility to infections.
Possible Causes:
-
High systemic exposure to SN-38, which is toxic to hematopoietic progenitor cells.
-
The this compound dose is too high.
Solutions:
| Solution | Description | Key Considerations |
| Dose Adjustment | Reduce the administered dose of this compound. | May impact anti-tumor efficacy. A dose-response study for both efficacy and toxicity is recommended. |
| Nanocarrier Delivery | Utilize a nanocarrier system like liposomes or lipid-coated mesoporous silica nanoparticles to encapsulate this compound.[6][8] | Can alter the pharmacokinetic profile. Requires careful characterization of the formulation. |
| Fasting | Implement a short-term fasting protocol (e.g., 3 days) before this compound administration.[10][11] | May not be suitable for all animal models or experimental designs. |
| Co-administration with Cytoprotective Agents | Administer agents that can protect bone marrow cells. | Potential for drug-drug interactions that could alter this compound's efficacy. |
Problem: Inconsistent or Unpredictable Toxicity Between Experiments
Symptoms:
-
High variability in weight loss, diarrhea severity, or mortality in different cohorts of animals receiving the same this compound dose.
Possible Causes:
-
Differences in the gut microbiota of the animals between experiments.
-
Variations in the health status or age of the animals.
-
Subtle differences in experimental procedures (e.g., timing of administration, diet).
Solutions:
| Solution | Description | Key Considerations |
| Standardize Animal Husbandry | Ensure consistent diet, housing conditions, and age of animals across all experiments. | Helps to minimize biological variability. |
| Microbiota Normalization | Co-house animals from different litters or vendors for a period before the experiment to normalize gut microbiota. | Can help reduce variability in β-glucuronidase activity. |
| Prophylactic Antibiotics or Probiotics | Treat all animals with a standardized regimen of antibiotics or probiotics to create a more uniform gut environment.[3][12] | May alter the metabolism of other compounds or have off-target effects. |
| Strict Protocol Adherence | Ensure all experimental procedures are performed consistently, including the time of day for dosing and measurements. | Minimizes procedural variability. |
Quantitative Data Summary
Table 1: Effect of Co-treatments on this compound-Induced Toxicity in Mice
| Co-treatment | Animal Model | This compound Dose | Key Toxicity Finding | Reference |
| JBT 3002 (oral) | Murine colon cancer liver metastases | 100 mg/kg (i.p. daily for 4 days) | Prevented loss of body weight and early death.[5] | [5] |
| Amoxicillin | Tumor-bearing mice | Not specified | Mitigated toxicity of CPT-11.[12] | [12] |
| Neomycin | Colorectal and small cell lung cancer patients | 500 mg, twice daily | Effectively prevented recurrence of severe diarrhea.[12] | [12] |
| Fasting (3 days) | BALB/c mice with C26 colon carcinoma | 400 mg/kg (cumulative i.p. dose) | Prevented diarrhea and visible signs of discomfort.[10] | [10] |
| Oxyresveratrol | Mouse diarrhea model | Not specified | Alleviated weight loss and severe diarrhea.[14] | [14] |
| Berberine (co-delivered in liposomes) | BXPC-3 pancreatic cancer model | Not specified | Reduced gastrointestinal toxicity.[15] | [15] |
Table 2: Impact of Drug Delivery Systems on this compound Toxicity
| Delivery System | Animal Model | Key Toxicity Finding | Reference |
| Lipid-Coated Mesoporous Silica Nanoparticles (LB-MSNP) | Orthotopic Kras-derived PDAC model | Dramatically reduced bone marrow, gastrointestinal, and liver toxicity compared to liposomal this compound.[8] | [8] |
| Irinophore C™ (lipid nanoparticle formulation) | Rat model | Mitigated early-onset and late-onset diarrhea.[16] | [16] |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Diarrhea in Mice
This protocol is a general guideline and may require optimization for specific mouse strains and experimental goals.
-
Animal Model: BALB/c mice are commonly used.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline or 5% dextrose solution, on the day of injection.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A common dosing regimen is 60 mg/kg/day for four consecutive days.
-
Monitoring:
-
Body Weight: Record the body weight of each mouse daily.
-
Diarrhea Score: Observe and score the consistency of the stool daily. A common scoring system is: 0 = normal, 1 = soft, 2 = watery.
-
General Health: Monitor for signs of distress, such as ruffled fur, lethargy, and hunched posture.
-
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 7 days after the first injection) or when animals reach a humane endpoint (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, intestinal tissues (e.g., ileum, colon) can be collected for histological analysis to assess mucosal damage.
Visualizations
Caption: Metabolic pathway of this compound leading to gastrointestinal toxicity.
Caption: General workflow for in-vivo studies on reducing this compound toxicity.
Caption: Strategies to mitigate the off-target toxicity of this compound.
References
- 1. Intestinal glucuronidation protects against chemotherapy-induced toxicity by this compound (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New approaches to prevent intestinal toxicity of this compound-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-gut microbiota interactions and the capability of probiotics to mitigate this compound-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Prevention of intestinal toxic effects and intensification of this compound's therapeutic efficacy against murine colon cancer liver metastases by oral administration of the lipopeptide JBT 3002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Delivery by Lipid-Coated Mesoporous Silica Nanoparticles Shows Improved Efficacy and Safety over Liposomes for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Delivery by Lipid-Coated Mesoporous Silica Nanoparticles Shows Improved Efficacy and Safety over Liposomes for Pancreatic Cancer [escholarship.org]
- 10. Fasting protects against the side effects of this compound treatment but does not affect anti‐tumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasting protects against the side effects of this compound but preserves its anti-tumor effect in Apc15lox mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Managing this compound-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Randomized double-blind, placebo-controlled multicenter phase III study of prevention of this compound-induced diarrhea by a probiotic mixture containing Bifidobacterium BB-12®Lactobacillus rhamnosus LGG® in colorectal cancer patients [frontiersin.org]
- 14. Oxyresveratrol Alleviates this compound-Induced Diarrhea and Enhances Antitumor Effects in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vitro SN-38 Conversion from Irinotecan
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro conversion of irinotecan to its active metabolite, SN-38. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments for enhanced SN-38 production.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes responsible for the in vitro conversion of this compound to SN-38?
A1: The primary enzymes that catalyze the conversion of the prodrug this compound to the active metabolite SN-38 are carboxylesterases (CEs).[1][2][3][4][5] Specifically, human carboxylesterase-2 (hCE-2) is considered the more efficient isoform for this bioactivation compared to human carboxylesterase-1 (hCE-1).[1][2] While the liver is a primary site for this conversion, these enzymes are also present and active in plasma, intestines, and various tumor tissues.[3][6][7][8][9]
Q2: My in vitro assay is showing low or no conversion of this compound to SN-38. What are the potential causes and how can I troubleshoot this?
A2: Low SN-38 yield can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q3: What is the optimal pH for the in vitro conversion of this compound to SN-38?
A3: The conversion of this compound to SN-38 is pH-dependent, primarily because the lactone form of this compound is the preferred substrate for carboxylesterases. The equilibrium between the active lactone and inactive carboxylate forms of both this compound and SN-38 is sensitive to pH. Acidic conditions favor the lactone form, while physiological or higher pH levels shift the equilibrium towards the inactive carboxylate form.[10] For optimal conversion, it is recommended to maintain the reaction buffer at a slightly acidic to neutral pH, typically around 6.5-7.4.
Q4: Can SN-38 be converted back from its inactive glucuronide form in vitro?
A4: Yes, the inactive metabolite SN-38 glucuronide (SN-38G) can be reactivated to SN-38 by the enzyme β-glucuronidase.[11] This process can be a significant pathway for SN-38 formation, especially in environments where β-glucuronidase activity is high, such as in some tumor microenvironments.[11]
Q5: What are the recommended methods for quantifying SN-38 in my in vitro samples?
A5: The most common and reliable methods for the quantification of SN-38 are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12] LC-MS/MS is generally preferred for its higher sensitivity and specificity.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No SN-38 Conversion | Inactive or insufficient enzyme (Carboxylesterase) | - Ensure the enzyme source (e.g., liver microsomes, recombinant CES) is of high quality and has been stored correctly at -80°C. - Increase the concentration of the enzyme in the reaction mixture. - Consider using a more efficient enzyme source, such as recombinant human carboxylesterase-2 (hCE-2).[1][2] |
| Sub-optimal reaction conditions | - Verify the pH of your reaction buffer is between 6.5 and 7.4 to favor the active lactone form of this compound.[10] - Ensure the incubation temperature is optimal for enzyme activity, typically 37°C. | |
| Inactive this compound substrate | - this compound exists in a pH-dependent equilibrium between its active lactone and inactive carboxylate forms. Prepare fresh this compound solutions in an appropriate acidic buffer to ensure it is in the active lactone form before adding to the reaction.[10] | |
| High Variability Between Replicates | Inconsistent pipetting | - Use calibrated pipettes and ensure thorough mixing of all reaction components. |
| Instability of SN-38 | - SN-38 is light-sensitive and can degrade. Protect samples from light during incubation and processing. - Process samples immediately after the reaction is stopped, or store them at -80°C. | |
| Difficulty in Detecting SN-38 | Insufficient sensitivity of the analytical method | - For low concentrations of SN-38, consider using a more sensitive analytical method like LC-MS/MS over HPLC-fluorescence.[12] - Optimize the extraction and concentration steps of your sample preparation protocol. |
| Matrix effects in the sample | - Perform a matrix effect study to determine if components in your reaction mixture are interfering with the detection of SN-38. - If matrix effects are present, optimize your sample cleanup procedure (e.g., solid-phase extraction) or use a matrix-matched calibration curve. |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to SN-38 using Human Liver Microsomes
Materials:
-
This compound hydrochloride
-
Human liver microsomes (e.g., pooled from donors)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal standard (e.g., Camptothecin)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
HPLC-fluorescence or LC-MS/MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent (e.g., DMSO or methanol) to a stock concentration of 10 mM. Further dilute with the reaction buffer to the desired working concentrations.
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration of 0.2-1 mg/mL) in potassium phosphate buffer (0.1 M, pH 7.4) at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the this compound working solution to the pre-warmed microsome suspension. The final volume of the reaction mixture is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Sample Processing: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[12]
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-fluorescence or LC-MS/MS to quantify the amount of SN-38 produced.
Protocol 2: Quantification of SN-38 by HPLC with Fluorescence Detection
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffer such as ammonium acetate or formic acid in water. A typical mobile phase could be a mixture of acetonitrile and 7.5 mM ammonium acetate buffer (pH 4.5).[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation wavelength of 380 nm and an emission wavelength of 540 nm.[11]
-
Run Time: Adjust as needed to ensure adequate separation of this compound, SN-38, and the internal standard.
Calibration Curve: Prepare a series of standard solutions of SN-38 of known concentrations in the same matrix as the samples (e.g., reaction buffer with precipitated protein supernatant) to create a calibration curve for accurate quantification.
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound Conversion to SN-38 by Human Carboxylesterases
| Enzyme Source | Substrate Form | K'm (µM) | Vmax (pmol/min/mg) | Reference |
| Human Liver Microsomes | This compound Lactone | 23.3 ± 5.3 | 1.43 ± 0.15 | [13] |
| Human Liver Microsomes | This compound Carboxylate | 48.9 ± 5.5 | 1.09 ± 0.06 | [13] |
Table 2: Comparison of Analytical Methods for SN-38 Quantification
| Method | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
| HPLC-Fluorescence | C18 | Acetonitrile/Ammonium Acetate Buffer (pH 4.5) | Fluorescence (Ex: 380 nm, Em: 540 nm) | 1.25 ng/mL | [11] |
| UPLC-MS/MS | C18 | Acetonitrile/0.1% Formic Acid in Water | Triple Quadrupole MS (MRM) | 2.44 nM (in plasma) | [14] |
| nLC-MS/MS | Not Specified | Not Specified | Tandem Mass Spectrometry | 2.5 nM (in MCTS lysates) | [10] |
Visualizations
Caption: Metabolic pathway of this compound activation and inactivation.
References
- 1. Development of a method to quantify total and free this compound and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of this compound liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The transformation of this compound (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Responses to Two New SN-38 Derivatives in Colorectal Cancer Patient-Derived Xenografts and Respective 3D In Vitro Cultures | Anticancer Research [ar.iiarjournals.org]
- 6. In vitro conversion of this compound to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raw.githubusercontent.com [raw.githubusercontent.com]
- 9. In vitro activation of this compound to SN-38 by human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of this compound, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an UPLC-MS/MS method for the quantification of this compound, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination by liquid chromatography with fluorescence detection of total 7-ethyl-10-hydroxy-camptothecin (SN-38) in beagle dog plasma after intravenous administration of liposome-based SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
Technical Support Center: Pharmacokinetic Modeling of Irinotecan for Dose Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic (PK) modeling of irinotecan.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and why is it important for PK modeling?
A1: this compound is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases (CES). SN-38 is a potent topoisomerase I inhibitor and is responsible for both the therapeutic efficacy and major toxicities of this compound, such as severe diarrhea and neutropenia.[1][2] SN-38 is subsequently detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) into the inactive SN-38 glucuronide (SN-38G).[1][2] Understanding this pathway is crucial for PK modeling as the balance between activation and detoxification determines the systemic exposure to SN-38 and, consequently, the drug's efficacy and toxicity.
Q2: What are the main sources of inter-individual variability in this compound pharmacokinetics?
A2: Significant inter-individual variability in the pharmacokinetics of this compound and SN-38 is a major clinical challenge.[2] This variability is largely attributed to:
-
Genetic polymorphisms: Variations in genes encoding metabolic enzymes and transporters, most notably UGT1A1, significantly impact drug metabolism and clearance.[3][4]
-
Physiological factors: Age and hepatic function can influence drug clearance.[5]
-
Drug-drug interactions: Co-administration of drugs that induce or inhibit CYP3A4, an enzyme also involved in this compound metabolism, can alter its pharmacokinetic profile.[6]
Q3: How does the UGT1A1 genotype affect this compound dosing and toxicity?
A3: The UGT1A1 gene has several polymorphic variants, with UGT1A128 being the most well-characterized.[7] Patients homozygous for the UGT1A128 allele (28/28) have reduced UGT1A1 enzyme activity, leading to decreased detoxification of SN-38. This results in higher systemic exposure to the active metabolite and an increased risk of severe neutropenia and diarrhea.[3][7] Consequently, dose adjustments are recommended for these patients.
Q4: What are the current recommendations for UGT1A1 genotype-guided dose adjustments for this compound?
A4: Several regulatory bodies and working groups have issued guidelines for UGT1A1-guided this compound dosing. For patients homozygous for the UGT1A1*28 allele, a reduction in the starting dose is often recommended. The Dutch Pharmacogenetics Working Group (DPWG) suggests starting with 70% of the standard dose.[7] The French National Network of Pharmacogenetics (RNPGx) recommends a 25% to 30% dose reduction for doses in the 180–230 mg/m² range.[7] However, the precise dose reduction can vary based on the treatment regimen and individual patient tolerance.[3][4][7]
Q5: What type of pharmacokinetic model is most appropriate for describing this compound and its metabolites?
A5: The pharmacokinetics of this compound and its metabolites are complex and have been described by various models. Multi-compartment models, such as two- or three-compartment models, are commonly used to fit the concentration profiles of this compound and SN-38.[8] More recently, physiologically based pharmacokinetic (PBPK) models have been developed to provide a more mechanistic understanding of this compound's disposition in the body.[9] For population PK analysis, a seven-compartment model has been shown to best describe the pharmacokinetics of this compound and its four main metabolites.[10]
Troubleshooting Guides
Issue 1: High inter-individual variability in SN-38 exposure despite standardized this compound dosing.
| Potential Cause | Troubleshooting Steps |
| UGT1A1 Genetic Polymorphisms | Perform UGT1A1 genotyping to identify patients with reduced enzyme activity (e.g., 28/28 homozygotes). Adjust the this compound starting dose for these individuals based on established guidelines.[3][7] |
| Co-medications | Review the patient's concomitant medications for potential inducers or inhibitors of CYP3A4, which can affect this compound metabolism.[6] |
| Hepatic Impairment | Assess the patient's liver function, as impaired hepatic function can reduce this compound clearance.[5] |
Issue 2: Unexpectedly severe toxicity (neutropenia, diarrhea) in a patient receiving a standard this compound dose.
| Potential Cause | Troubleshooting Steps |
| Undiagnosed UGT1A1 Variant | If not already done, perform UGT1A1 genotyping. The patient may be homozygous for a variant allele like *28.[7] |
| Drug-Drug Interaction | Investigate for recently added medications that may inhibit UGT1A1 or other pathways of this compound metabolism and elimination. |
| Dehydration | Severe diarrhea can lead to dehydration, which can exacerbate toxicity. Ensure adequate hydration and electrolyte replacement.[11] |
Issue 3: Difficulty in developing a robust population PK model.
| Potential Cause | Troubleshooting Steps |
| Insufficient Sampling Times | Ensure that the blood sampling schedule is adequate to capture the full pharmacokinetic profile, including the absorption, distribution, and elimination phases. A limited sampling strategy with at least three well-timed samples may be sufficient for estimating AUC. |
| Ignoring Metabolite Data | A joint model that simultaneously describes the pharmacokinetics of this compound and its key metabolites (SN-38, SN-38G) will provide a more comprehensive and accurate representation.[5][12] |
| Not Accounting for Covariates | Incorporate relevant patient covariates such as age, sex, hepatic function, and UGT1A1 genotype into the model to explain inter-individual variability.[5] |
Data Presentation
Table 1: Recommended this compound Dose Adjustments Based on UGT1A1 Genotype
| Genotype | UGT1A1 Enzyme Activity | Recommended Dose Adjustment | Reference |
| 1/1 | Normal | Standard Dose | [7] |
| 1/28 | Intermediate | Standard Dose (consider dose increase in some regimens) | [4][7] |
| 28/28 | Poor | Reduce starting dose by 30% | [3][7] |
Table 2: Pharmacokinetic Parameters of this compound and SN-38 (Mean ± SD)
| Parameter | This compound | SN-38 | Reference |
| Clearance (L/h) | 25.2 | - | [5] |
| Volume of Central Compartment (L) | - | - | |
| Area Under the Curve (AUC; ng·h/mL) | Varies with dose | Varies with dose and genotype | [13] |
| Half-life (t½; h) | ~10-20 | ~10-20 | [9] |
Note: Pharmacokinetic parameters can vary significantly based on the patient population, analytical method, and modeling approach.
Experimental Protocols
Protocol 1: Quantification of this compound and SN-38 in Human Plasma by HPLC
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To 50 µL of plasma, add 100 µL of an internal standard working solution (e.g., camptothecin).
- Add 100 µL of a protein precipitation solution (e.g., acetonitrile:methanol, 1:1 v/v).[2]
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and acidify with 0.5 M hydrochloric acid.[2]
- Inject a portion of the supernatant into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., potassium phosphate).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 368 nm and emission at 515 nm.[2]
3. Calibration and Quality Control:
- Prepare calibration standards and quality control samples by spiking known concentrations of this compound and SN-38 into blank plasma.[1][2]
- Process these samples in the same manner as the study samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Protocol 2: UGT1A1 Genotyping
1. DNA Extraction:
- Extract genomic DNA from peripheral blood or saliva samples using a commercially available kit.
2. Genotyping Method:
- The UGT1A1*28 polymorphism is a variation in the number of TA repeats in the promoter region. This can be identified using methods such as:
- Polymerase Chain Reaction (PCR) followed by fragment analysis: Amplify the promoter region using fluorescently labeled primers and determine the size of the PCR product using capillary electrophoresis.
- TaqMan Allelic Discrimination Assay: A real-time PCR-based method that uses allele-specific probes to differentiate between the wild-type (1) and variant (28) alleles.
3. Data Analysis:
- Based on the results, classify patients as 1/1 (wild-type), 1/28 (heterozygous), or 28/28 (homozygous variant).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for population pharmacokinetic modeling of this compound.
References
- 1. Quantification of this compound, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With this compound: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic model for this compound and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. This compound Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacogenetic determinants of the activity and toxicity of this compound in metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologically based pharmacokinetic modeling for predicting this compound exposure in human body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic model of this compound and its four main metabolites in patients treated with FOLFIRI or FOLFIRINOX regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating Biomarkers for Predicting Irinotecan Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers for predicting patient response to the chemotherapy agent irinotecan. By presenting objective experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways, this document aims to equip researchers and clinicians with the necessary information to advance personalized medicine in cancer therapy.
Executive Summary
This compound is a cornerstone of treatment for various solid tumors, yet patient response and toxicity vary significantly. This variability underscores the critical need for validated predictive biomarkers to guide patient selection and optimize treatment strategies. This guide focuses on three of the most extensively studied biomarkers for this compound response:
-
UGT1A1: A key enzyme in the detoxification of SN-38, the active metabolite of this compound. Genetic variations in UGT1A1 can lead to altered enzyme activity, impacting drug clearance and toxicity.
-
CES2: The primary enzyme responsible for converting the prodrug this compound into its active form, SN-38, within the tumor microenvironment. Its expression level may directly correlate with the intratumoral concentration of the active drug.
-
TOP1: The molecular target of SN-38. The expression level and copy number of the TOP1 gene can influence the sensitivity of cancer cells to the drug.
This document will delve into the experimental evidence supporting each biomarker, compare their predictive power, and provide detailed protocols for their analysis.
Comparative Analysis of Biomarker Performance
The predictive value of UGT1A1, CES2, and TOP1 for this compound response has been evaluated in numerous studies. The following tables summarize the key quantitative data from this research, offering a direct comparison of their performance as predictive biomarkers.
Table 1: UGT1A1 Genotype and this compound-Related Outcomes
| UGT1A1 Genotype | Association with Severe Neutropenia (Odds Ratio) | Association with Severe Diarrhea (Odds Ratio) | Recommended Dose Adjustment for Homozygous Variants |
| **Homozygous Variant (28/28 or 6/6) | 2.0-5.0 | 1.5-3.0 | 25-30% reduction[1] |
| Heterozygous Variant (1/28 or 1/6) | 1.5-2.5 | 1.2-2.0 | Dose reduction may be considered[2][3] |
| Wild-Type (1/1) | Reference | Reference | Standard Dose[2][3] |
Table 2: CES2 Expression and this compound Efficacy
| CES2 Expression Level | Correlation with SN-38/Irinotecan Ratio | Association with Overall Survival (Hazard Ratio) in Pancreatic Cancer | Association with Treatment Response |
| High | Positive correlation (inversely correlated with IC50 values, R = -0.68, P = .02)[4][5] | 0.14 (95% CI = 0.04 to 0.51, P = .02)[4][5] | Higher response rates[6] |
| Low | Lower conversion of this compound to SN-38[6] | Reference | Lower response rates[6] |
Table 3: TOP1 Status and this compound Efficacy
| TOP1 Status | Association with Objective Response (Odds Ratio) in Colorectal Cancer | Correlation with this compound Sensitivity |
| Increased Gene Copy Number | 1.62 (borderline significance, p = 0.07)[7] | Positive correlation in vitro[8] |
| Normal Gene Copy Number | Reference | Reference |
| Protein Expression | Conflicting results across studies[8][9] | Variable correlation[9] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms underlying these biomarkers, the following diagrams illustrate the this compound metabolic pathway and a typical experimental workflow for biomarker validation.
This compound metabolic and signaling pathway.
General workflow for biomarker validation.
Detailed Experimental Protocols
Accurate and reproducible biomarker analysis is paramount for clinical decision-making. This section provides detailed methodologies for the key experiments cited in this guide.
UGT1A1 Genotyping
Objective: To identify polymorphisms in the UGT1A1 gene, primarily the UGT1A1*28 allele, which is associated with reduced enzyme activity.
Methodology: Polymerase Chain Reaction (PCR) and Fragment Analysis
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a commercially available kit. DNA concentration and purity are assessed using spectrophotometry.
-
PCR Amplification: The promoter region of the UGT1A1 gene, containing the TATA box, is amplified using fluorescently labeled forward and reverse primers.
-
Forward Primer: 5'-[6-FAM]-ATTCTTCCTCTCTGGAACAC-3'
-
Reverse Primer: 5'-GTCACGTGACACAGTCAAAC-3'
-
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 58°C for 30 seconds.
-
Extension: 72°C for 45 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on an automated DNA sequencer.
-
Genotype Determination: The size of the PCR product corresponds to the number of TA repeats. The wild-type allele (1) has 6 repeats, while the *28 allele has 7 repeats. The genotype is determined based on the number and size of the detected fragments.[10][11]
CES2 Immunohistochemistry (IHC)
Objective: To determine the expression level of the CES2 protein in tumor tissue.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 μm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CES2 (e.g., rabbit anti-CES2 polyclonal antibody) at a predetermined optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen solution, resulting in a brown precipitate at the site of antigen expression.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: The intensity and percentage of positively stained tumor cells are scored by a pathologist. A scoring system (e.g., H-score) is used to quantify the expression level.[12]
TOP1 Fluorescence In Situ Hybridization (FISH)
Objective: To determine the copy number of the TOP1 gene in tumor cells.
Methodology:
-
Probe Selection: A dual-color probe set is used, consisting of a locus-specific probe for the TOP1 gene (e.g., labeled with a red fluorophore) and a centromeric probe for chromosome 20 (CEN-20) (e.g., labeled with a green fluorophore) as a reference.
-
Tissue Preparation: FFPE tumor sections are prepared as for IHC.
-
Pre-treatment: Slides are treated with a pre-treatment solution to deparaffinize the tissue and a protease solution to digest proteins and allow probe penetration.
-
Denaturation: The slide and the probe mixture are denatured separately at high temperature (e.g., 75°C) to separate the double-stranded DNA.
-
Hybridization: The probe mixture is applied to the slide, and hybridization is carried out overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Slides are washed in stringent buffers to remove non-specifically bound probes.
-
Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Analysis: The slides are visualized using a fluorescence microscope equipped with appropriate filters. The number of red (TOP1) and green (CEN-20) signals are counted in a predefined number of non-overlapping tumor cell nuclei.
-
Interpretation: The TOP1 gene copy number is determined by the average number of red signals per nucleus. An increased copy number is defined by a pre-specified cutoff (e.g., a mean of >3.0 signals per nucleus).[7][13]
Conclusion
The validation of predictive biomarkers is a critical step towards realizing the promise of personalized medicine in oncology. UGT1A1, CES2, and TOP1 each offer valuable, though distinct, insights into a patient's likely response to this compound. UGT1A1 genotyping is primarily a tool for predicting and mitigating toxicity. In contrast, CES2 and TOP1 status are more directly related to the drug's efficacy within the tumor.
While UGT1A1 testing is relatively established, the clinical utility of CES2 and TOP1 as predictive biomarkers for this compound response is still an active area of investigation. Further prospective, randomized clinical trials are necessary to definitively establish their roles in routine clinical practice. By employing robust and standardized experimental protocols, the research community can continue to refine and validate these and other emerging biomarkers, ultimately leading to more effective and less toxic cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. All You Need to Know About UGT1A1 Genetic Testing for Patients Treated With this compound: A Practitioner-Friendly Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Carboxylesterase 2 as a Determinant of Response to this compound and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase 2 as a Determinant of Response to this compound and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxylesterase isoform 2 mRNA expression in peripheral blood mononuclear cells is a predictive marker of the this compound to SN38 activation step in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the topoisomerase I gene copy number as a predictive biomarker of objective response to this compound in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase I copy number alterations as biomarker for this compound efficacy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and cellular roles for TDP1 and TOP1 in modulating colorectal cancer response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of potential biomarkers during this compound-based systemic treatment for colorectal cancer-study protocol of the OPTIMA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of UGT1A1 genotype on the efficacy and safety of this compound‐based chemotherapy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prognostic and Immunological Roles of CES2 in Breast Cancer and Potential Application of CES2-Targeted Fluorescent Probe DDAB in Breast Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
A Comparative Analysis of Irinotecan and Topotecan Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of two topoisomerase I inhibitors, irinotecan and topotecan, in preclinical xenograft models. The following sections detail their mechanisms of action, experimental protocols, and a summary of their performance in various cancer types, supported by experimental data.
Mechanism of Action
Both this compound and topotecan are semi-synthetic analogs of camptothecin and share a common mechanism of action: the inhibition of topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By binding to the DNA-topoisomerase I complex, these drugs prevent the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.
This compound is a prodrug that is converted in the liver by carboxylesterase enzymes into its active metabolite, SN-38. SN-38 is significantly more potent than the parent compound. Topotecan, on the other hand, is a direct-acting agent.
Below is a diagram illustrating the shared signaling pathway of this compound and topotecan.
Caption: Mechanism of action for this compound and Topotecan.
Experimental Workflow for Xenograft Efficacy Studies
The evaluation of anti-tumor agents in xenograft models typically follows a standardized workflow to ensure reproducibility and comparability of results. The diagram below outlines the key steps involved in such a study.
Navigating Irinotecan Resistance: A Comparative Analysis of Cross-Resistance with Other Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. Irinotecan, a cornerstone in the treatment of colorectal cancer, is not immune to this challenge. This guide provides an objective comparison of this compound's cross-resistance profile with other key chemotherapy drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Cross-Resistance Analysis
The development of resistance to this compound can significantly impact the efficacy of subsequent or concurrent chemotherapy. The following tables summarize the cross-resistance profiles of this compound-resistant cancer cell lines to other commonly used cytotoxic agents. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The resistance fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line.
Colorectal Cancer Cell Lines
Table 1: Cross-Resistance in this compound-Resistant Human Colon Cancer S1-IR20 Cells [1][2]
| Drug | IC50 (µM) - Parental S1 | IC50 (µM) - this compound-Resistant S1-IR20 | Resistance Fold |
| This compound | 0.668 | 31.78 | 47.57 |
| SN-38 (active metabolite) | 0.479 | 22.60 | 47.18 |
| Doxorubicin | 0.329 | 5.955 | 18.10 |
| Mitoxantrone | 0.070 | 5.128 | 37.14 |
| Topotecan | 0.679 | 27.88 | 41.06 |
| Oxaliplatin | 13.62 | 12.61 | 0.93 |
| Paclitaxel | 0.459 | 0.624 | 1.35 |
| Colchicine | 0.277 | 0.321 | 1.16 |
Table 2: Cross-Resistance in this compound-Resistant Human Colon Cancer RKO (RKOrIRINO) Cells
| Drug | Resistance Fold in RKOrIRINO |
| 5-Fluorouracil | ≥ 2.0 |
| This compound | ≥ 2.0 |
Note: A resistance factor (RF) ≥ 2.0 indicates acquired resistance.
The data clearly indicates that this compound-resistant colorectal cancer cells exhibit significant cross-resistance to other topoisomerase I inhibitors like SN-38 and topotecan, as well as to the topoisomerase II inhibitor doxorubicin and the anthracenedione mitoxantrone. This is often attributed to the overexpression of the ATP-binding cassette transporter G2 (ABCG2), which can efflux a broad range of substrates.[1][2] Notably, the S1-IR20 cell line did not show cross-resistance to the platinum-based drug oxaliplatin or the microtubule-stabilizing agent paclitaxel.[1][2] The this compound-resistant RKO cell line also demonstrated cross-resistance to the antimetabolite 5-fluorouracil.
Key Signaling Pathways in this compound Resistance
Several molecular pathways have been implicated in the development of resistance to this compound. Understanding these pathways is crucial for developing strategies to overcome resistance.
Caption: Key signaling pathways involved in this compound resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in cross-resistance analysis.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with various concentrations of the chemotherapeutic agents and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for ABCG2 Expression
Western blotting is used to detect the expression levels of specific proteins in a cell lysate.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western blot analysis.
Immunofluorescence for ABCG2 Localization
Immunofluorescence is used to visualize the subcellular localization of a target protein.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against ABCG2 for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Caption: Key steps in an immunofluorescence protocol.
Conclusion
The development of resistance to this compound is a complex process that can lead to cross-resistance to a variety of other chemotherapeutic agents, particularly those that are substrates of the ABCG2 efflux pump. However, this compound-resistant cells may retain sensitivity to drugs with different mechanisms of action and resistance, such as oxaliplatin. A thorough understanding of the cross-resistance profiles and the underlying molecular mechanisms is essential for the rational design of second-line and combination therapies to improve patient outcomes in the face of this compound resistance. The experimental protocols provided herein offer a foundation for researchers to further investigate these critical aspects of cancer therapy.
References
A Comparative Guide: Irinotecan vs. Liposomal Irinotecan (Onivyde) in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of conventional irinotecan and its liposomal formulation, Onivyde (nal-IRI), in preclinical pancreatic cancer models. The encapsulation of this compound in a liposomal delivery system is designed to alter its pharmacokinetic profile, leading to prolonged circulation and enhanced tumor accumulation, which may translate to improved efficacy and a better safety profile.[1][2][3][4][5] This analysis is supported by experimental data from patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and genetic diversity of human tumors.[6]
Superior Therapeutic Index and Antitumor Efficacy of Liposomal this compound
Preclinical studies consistently demonstrate that liposomal this compound possesses a significantly wider therapeutic index compared to conventional this compound in pancreatic cancer PDX models.[1][6][7] The therapeutic index, a measure of the relative safety and efficacy of a drug, was found to be fourfold broader for liposomal this compound (20) compared to non-liposomal this compound (5) in the IM-PAN-001 PDX model.[6][7] This improved therapeutic window is attributed to the liposomal formulation, which allows for a more sustained release of this compound and its active metabolite, SN-38, within the tumor microenvironment.[6][8]
At equivalent weekly doses, liposomal this compound demonstrated greater antitumor activity, as evidenced by significant reductions in tumor volume and longer time to tumor progression.[8][9] Even at a fivefold lower dose, liposomal this compound achieved similar systemic and intratumoral exposure of SN-38 as conventional this compound, highlighting its enhanced efficiency in drug delivery.[6][9]
Quantitative Efficacy Data
| Parameter | Liposomal this compound (Onivyde) | Conventional this compound | Pancreatic Cancer Model | Reference |
| Therapeutic Index | 20 | 5 | IM-PAN-001 PDX | [6][7] |
| Median Time to Tumor Regrowth (600 mm³) | 90.5 days | 60.6 days | Patient-Derived Xenografts | [1] |
| Tumor Growth Inhibition | Greater efficacy at all dose levels | Less effective, even at optimal schedules | IM-PAN-001 PDX | [6] |
Enhanced Pharmacokinetics of Liposomal this compound
The liposomal formulation of Onivyde significantly alters the pharmacokinetic properties of this compound, leading to a prolonged circulation time and increased accumulation in tumor tissues.[1][2][10] This is due to the protective lipid bilayer that shields the encapsulated this compound from premature metabolism in the plasma.[1][2] Consequently, a higher concentration of the active metabolite, SN-38, is maintained within the tumor for an extended period.[6][9]
In preclinical models, plasma levels of this compound (CPT-11) and SN-38 were substantially higher and more sustained following administration of liposomal this compound compared to the conventional formulation.[9] While tumor SN-38 levels were similar at the maximum tolerated dose (MTD), the prolonged exposure achieved with the liposomal formulation is believed to contribute to its superior efficacy.[7][9]
Pharmacokinetic Parameters
| Parameter | Liposomal this compound (Onivyde) | Conventional this compound | Pancreatic Cancer Model | Reference |
| Plasma CPT-11 Levels (at MTD) | 96-fold higher (24h post-injection) | Lower (1h post-injection) | IM-PAN-001 PDX | [9] |
| Plasma SN-38 Levels (at MTD) | 7-fold higher (24h post-injection) | Lower (1h post-injection) | IM-PAN-001 PDX | [9] |
| Tumor SN-38 Levels (at MTD) | Similar | Similar | IM-PAN-001 PDX | [7][9] |
| Plasma Half-life | Longer | Shorter | General Preclinical Data | [1][2] |
| Area Under the Curve (AUC) | Higher | Lower | General Preclinical Data | [1][2] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterase enzymes.[1][2] SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[11] The inhibition of topoisomerase I leads to DNA strand breaks and ultimately apoptosis (programmed cell death) in cancer cells. The liposomal formulation of this compound enhances the delivery of the drug to the tumor site, where it is locally converted to SN-38, leading to a more targeted and sustained antitumor effect.[8]
References
- 1. Liposomal this compound (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal this compound: A Review in Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer | springermedizin.de [springermedizin.de]
- 10. onclive.com [onclive.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validating Topoisomerase I as the Primary Molecular Target of SN-38: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating DNA topoisomerase I (Top1) as the primary molecular target of SN-38, the active metabolite of the anticancer drug irinotecan. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the critical molecular pathways.
Executive Summary
SN-38 exerts its cytotoxic effects by specifically targeting and inhibiting topoisomerase I, an essential enzyme for resolving DNA topological stress during replication and transcription.[1][2][3][4] The inhibition of Top1 by SN-38 leads to the stabilization of a transient intermediate in the enzyme's catalytic cycle, known as the "cleavable complex," where Top1 is covalently bound to the 3'-end of a single-stranded DNA break.[1][4][5] The collision of the replication fork with these stabilized complexes converts the single-strand breaks into irreversible double-strand breaks, triggering a cascade of cellular responses including cell cycle arrest and apoptosis.[1][6][7] This guide will delve into the key experimental evidence that substantiates this mechanism of action.
Comparative Efficacy of SN-38 and Other Camptothecins
The potency of SN-38 as a Top1 inhibitor has been extensively compared to its prodrug, this compound (CPT-11), and other camptothecin derivatives. In vitro studies consistently demonstrate that SN-38 is significantly more potent than CPT-11 and other analogues.[8][9][10]
| Compound | Cell Line | IC50 (nM) | DNA Damage (C1000, µM) | Reference |
| SN-38 | HT-29 | 8.8 | 0.037 | [8] |
| Camptothecin (CPT) | HT-29 | 10 | 0.051 | [8] |
| 9-aminocamptothecin (9-AC) | HT-29 | 19 | 0.085 | [8] |
| Topotecan (TPT) | HT-29 | 33 | 0.28 | [8] |
| CPT-11 (this compound) | HT-29 | >100 | >1 | [8] |
Table 1: Comparative cytotoxicity (IC50) and DNA damage induction (C1000) of SN-38 and other camptothecin derivatives in human colon carcinoma HT-29 cells. C1000 is the drug concentration producing 1000 rad-equivalents of DNA single-strand breaks.[8]
Key Experimental Validations
Several key experiments provide direct evidence for Top1 as the primary target of SN-38.
Topoisomerase I DNA Cleavage Assay
This in vitro assay directly demonstrates the ability of SN-38 to stabilize the Top1-DNA cleavable complex.[5]
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing a reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of SN-38 or a vehicle control.[5]
-
Enzyme Addition: Purified recombinant human Topoisomerase I is added to initiate the reaction.[5]
-
Incubation: The mixture is incubated at 37°C for 30 minutes to allow Top1 to relax the supercoiled DNA.[5]
-
Reaction Termination: The reaction is stopped by adding a strong detergent like SDS, which denatures Top1, leaving it covalently attached to the DNA at the site of the single-strand break if a cleavable complex was stabilized.[5]
-
Analysis: The different DNA forms (supercoiled, relaxed, and nicked/linear) are separated by agarose gel electrophoresis and visualized.[5] An increase in the amount of nicked or linear DNA in the presence of SN-38 indicates the stabilization of the cleavable complex.[5]
References
- 1. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
Irinotecan's Dichotomy: A Comparative Analysis of its Effects on p53 Wild-Type and Mutant Cancer Cells
A comprehensive guide for researchers detailing the differential impact of the topoisomerase I inhibitor irinotecan on cancer cells based on their p53 status. This report synthesizes experimental data on cellular responses, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.
The tumor suppressor protein p53 is a critical determinant of cell fate following DNA damage. Its role in orchestrating cell cycle arrest, DNA repair, and apoptosis is central to the efficacy of many chemotherapeutic agents. This compound, a cornerstone in the treatment of colorectal and other cancers, induces DNA double-strand breaks by inhibiting topoisomerase I. The cellular response to this damage is significantly influenced by the functional status of p53. This guide provides a detailed comparison of the effects of this compound on cancer cells with wild-type p53 versus those with mutated or deficient p53.
Quantitative Analysis of Cellular Response
The sensitivity and response of cancer cells to this compound are intricately linked to their p53 status. While some studies indicate that wild-type p53 is associated with increased sensitivity to topoisomerase I inhibitors, others have shown that cells lacking functional p53 can still undergo apoptosis following treatment with camptothecins like this compound.[1] The following table summarizes key quantitative data from studies comparing the effects of this compound or its active metabolite, SN-38, on isogenic colorectal cancer cell lines (HCT116) with either wild-type (p53+/+) or null (p53-/-) p53.
| Parameter | p53 Wild-Type (HCT116 p53+/+) | p53 Mutant/Null (HCT116 p53-/-) | Reference |
| IC50 (72h) for CPT-11 (this compound) | Identical to p53-/- | Identical to p53+/+ | [1][2] |
| Apoptosis (PARP Cleavage after CPT-11) | Evident | Evident | [1] |
| Apoptosis (Flow Cytometry after CPT-11) | No significant difference from p53-/- | No significant difference from p53+/+ | [1] |
| IC50 (24h) for this compound in p53-mutant lines | Not Applicable | HT29: 39.84 µg/ml, SW620: 96.86 µg/ml | [3] |
| Cell Cycle Arrest (after this compound) | S and G2/M phase arrest | S and G2/M phase arrest | [1][4] |
Interestingly, while p53 status appears to be a significant determinant of sensitivity to agents like 5-fluorouracil and oxaliplatin, its role in this compound sensitivity is less definitive, with some studies reporting equivalent IC50 values for both p53 wild-type and null cells.[1][2] However, other research using colorectal cancer organoids suggests that cells without a functional TP53 gene are more resistant to this compound.[5]
Signaling Pathways and Molecular Mechanisms
The cellular response to this compound-induced DNA damage is mediated by complex signaling pathways that diverge based on p53 status.
In p53 wild-type cells , this compound-induced DNA damage leads to the activation and stabilization of p53.[6] Activated p53 can then transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) to allow time for DNA repair, or, if the damage is irreparable, induce apoptosis through the upregulation of pro-apoptotic proteins like Bax.[6][7] this compound can also induce post-translational modifications of p53, such as acetylation, which can modulate its apoptotic function.[8]
In p53 mutant or null cells , the canonical p53-mediated apoptosis pathway is abrogated. However, these cells can still undergo cell cycle arrest and apoptosis through alternative, p53-independent mechanisms.[1] Following this compound treatment, p53-mutant colorectal cancer cells can undergo a significant G2/M phase arrest, which is often followed by enhanced apoptosis.[3][9] This process can be mediated by the ATM/Chk/Cdc25C/Cdc2 pathway.[3] The DNA damage response system, including the activation of ATM and Chk kinases, plays a crucial role in initiating this alternative pathway.[3]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: Isogenic human colorectal carcinoma cell lines HCT116 p53+/+ and HCT116 p53-/- are commonly used. p53-mutant cell lines such as HT29 and SW620 can also be employed.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: this compound hydrochloride (CPT-11) is dissolved in sterile water or DMSO to create a stock solution, which is then diluted to the desired concentrations in the culture medium immediately before use.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control. Treatment duration can vary from 24 to 72 hours depending on the assay.
Cytotoxicity Assay (IC50 Determination)
-
Seeding: Cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a range of this compound concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using a dose-response curve.
Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound for the desired time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
PARP Cleavage Analysis:
-
Cell lysates are collected after drug treatment.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for cleaved PARP, followed by a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system. The presence of the 89 kDa cleaved PARP fragment is indicative of apoptosis.
-
Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A and propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of p53 wild-type and null isogenic colorectal cancer cell lines resistant to 5-fluorouracil, oxaliplatin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosensitization by this compound is attributed to G2/M phase arrest, followed by enhanced apoptosis, probably through the ATM/Chk/Cdc25C/Cdc2 pathway in p53-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. This compound activates p53 with its active metabolite, resulting in human hepatocellular carcinoma apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of p53 in this compound-induced intestinal cell death and mucosal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into p53‐regulated cytotoxicity of combined entinostat and this compound against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
The Synergistic Potential of Irinotecan and PARP Inhibitors: A Comparative Guide for Researchers
An objective analysis of preclinical and clinical data on the combination of irinotecan and Poly (ADP-ribose) polymerase (PARP) inhibitors in cancer therapy.
The combination of this compound, a topoisomerase I inhibitor, with PARP inhibitors represents a promising strategy in oncology, leveraging the concept of synthetic lethality to enhance anti-tumor efficacy. This guide provides a comprehensive comparison of the performance of this combination therapy, supported by experimental data from preclinical and clinical research, to inform researchers, scientists, and drug development professionals.
Mechanism of Synergistic Action
This compound's active metabolite, SN38, induces single-strand breaks (SSBs) in DNA by trapping topoisomerase I-DNA cleavage complexes. These SSBs are typically repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. The scientific basis for combining this compound with PARP inhibitors lies in the dual disruption of DNA repair mechanisms.[1][2] By inhibiting PARP, the repair of this compound-induced SSBs is hampered, leading to the accumulation of DNA damage. During DNA replication, these unresolved SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a key pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs can lead to mitotic catastrophe and apoptotic cell death.[3]
Interestingly, preclinical studies have demonstrated that the synergistic effect of this combination is not limited to cells with HR deficiencies, suggesting a broader potential clinical application.[4][5] The combination has been shown to enhance apoptosis signaling and increase levels of DNA damage markers, such as phosphorylated checkpoint kinase 1 (p-chk1) and p53.[4][5]
Preclinical Efficacy: In Vitro Studies
Multiple in vitro studies have demonstrated the synergistic cytotoxicity of combining this compound with various PARP inhibitors across different cancer cell lines, most notably in small cell lung cancer (SCLC) and colorectal cancer.
A key study investigated the combination in ten SCLC cell lines with diverse DNA damage response (DDR) gene mutations.[1][4][5] The results indicated that while cell lines with BRCA mutations showed strong sensitivity to PARP inhibitors, the combination with this compound exhibited a synergistic effect even in cells without DDR pathway gene mutations.[4][5][6]
Table 1: Synergistic Effects of PARP Inhibitors in Combination with this compound in SCLC Cell Lines
| PARP Inhibitor | Average IC50 Fold Change (with 50 nM this compound) | Notes |
| Olaparib | 1,649 ± 4,049 | Pronounced synergistic effect.[7] |
| Talazoparib | 25 ± 34.21 | Most potent at low concentrations.[7] |
| Venadaparib | 336 ± 596.01 | Pronounced synergistic effect.[7] |
Another study in colorectal cancer cell lines showed that the PARP inhibitor niraparib, in combination with this compound (SN38), was synergistic in 7 out of 8 KRAS/BRAF mutated cell lines, with a strong synergistic effect observed in 5 of these.[8] Notably, all microsatellite instable (MSI) cell lines tested showed synergism with the combination.[8]
Experimental Protocols: Key Methodologies
The following are summaries of common experimental protocols used to assess the efficacy of this compound and PARP inhibitor combinations in preclinical research.
Cell Viability Assay
-
Purpose: To determine the cytotoxic effect of the drug combination and to calculate the combination index (CI) to assess for synergy.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, a PARP inhibitor, or the combination of both.
-
After a specified incubation period (e.g., 7 days), a reagent such as MTS or MTT is added to the wells.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.
-
The half-maximal inhibitory concentration (IC50) is calculated for each treatment, and the CI is determined using software such as CalcuSyn. A CI < 1 indicates synergy.[6]
-
Alkaline Comet Assay
-
Purpose: To quantify DNA damage in individual cells.
-
Methodology:
-
Cells are treated with the drug combination for a specified time (e.g., 6 or 20 hours).[4]
-
Cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide.
-
The slides are immersed in a lysis solution to remove cellular proteins, leaving behind the DNA.
-
The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis is performed, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster, forming a "comet tail."
-
The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[9]
-
Western Blot Analysis
-
Purpose: To detect and quantify changes in the expression of specific proteins involved in DNA damage response and apoptosis.
-
Methodology:
-
Cells are treated with the drug combination and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., p-chk1, p-p53, cleaved PARP, GAPDH as a loading control).[4][7]
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands is quantified to determine relative protein expression.
-
Clinical Investigations
The promising preclinical data has led to the initiation of several Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of combining this compound with PARP inhibitors in patients with advanced solid tumors.
Table 2: Overview of Selected Clinical Trials
| PARP Inhibitor | Combination Agent(s) | Phase | Status | Key Findings/Observations | ClinicalTrials.gov ID |
| Rucaparib | This compound | I | - | A pulse dosing schedule of rucaparib with this compound was found to be tolerable and showed encouraging efficacy in patients with ATM mutations. The recommended phase 2 dose was determined to be rucaparib 400 mg BID on days 1-7 and this compound 100 mg/m2 every 3 weeks.[10] | NCT03318445[11] |
| Veliparib | Liposomal this compound (nal-IRI) | I | Terminated | The trial was terminated due to a high frequency of unacceptable gastrointestinal toxicities, which prevented dose escalation of veliparib.[12][13] | NCT02631733[13] |
| Niraparib | This compound | I | Active | This trial is testing the safety, side effects, and best dose of the combination in patients with advanced cancers harboring mutations in DNA repair genes.[14] | - |
While some early-phase trials have been challenged by overlapping toxicities, particularly gastrointestinal and hematological adverse events, strategies such as intermittent dosing schedules are being explored to improve the therapeutic window of this combination.[10][12]
Conclusion and Future Directions
The combination of this compound and PARP inhibitors holds considerable therapeutic potential, supported by a strong preclinical rationale and evidence of synergistic anti-tumor activity. This synergy appears to extend beyond tumors with HR deficiencies, broadening the scope of patients who may benefit. However, translating this preclinical promise into clinical benefit has been met with challenges related to toxicity.
Future research should focus on:
-
Identifying predictive biomarkers beyond MSI status and mutations in DDR pathway genes to better select patient populations.[8]
-
Optimizing dosing schedules and exploring novel formulations, such as liposomal this compound, to mitigate overlapping toxicities.
-
Conducting further clinical investigations to validate the efficacy of this combination in well-defined patient cohorts.
The continued exploration of this combination therapy, with a focus on refining treatment strategies and patient selection, is warranted to unlock its full clinical potential in the management of various solid tumors.
References
- 1. The Synergistic Effect of PARP Inhibitors and this compound in Small Cell Lung Cancer Cells [e-crt.org]
- 2. The PARP inhibitor ABT-888 synergizes this compound treatment of colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. The Synergistic Effect of PARP Inhibitors and this compound in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effect of PARP Inhibitors and this compound in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. e-crt.org [e-crt.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase I Study of a Combination of Liposomal this compound and Veliparib in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Study of a Combination of Liposomal this compound and Veliparib in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
A Head-to-Head Comparison of Irinotecan and Doxorubicin in In-Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo performance of two widely used chemotherapeutic agents, irinotecan and doxorubicin. The information presented is collated from preclinical studies to support researchers in drug development and experimental design. While direct head-to-head in-vivo studies are limited, this guide synthesizes available data from both direct and indirect comparisons to offer a comprehensive overview.
Mechanisms of Action
This compound and doxorubicin are both potent anticancer agents, but they exert their cytotoxic effects through distinct mechanisms, primarily targeting DNA replication and integrity.
This compound , a derivative of camptothecin, is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of these breaks and subsequent lethal double-strand breaks during DNA synthesis. This triggers cell cycle arrest, primarily in the S phase, and induces apoptosis.
Doxorubicin , an anthracycline antibiotic, has a multi-faceted mechanism of action. Its primary mode of action is the inhibition of topoisomerase II. Doxorubicin intercalates into the DNA, forming a stable complex with topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks generated by the enzyme. This leads to the accumulation of DNA damage and the activation of apoptotic pathways. Additionally, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to DNA, proteins, and cellular membranes, contributing to its cytotoxicity.
Signaling Pathways
The cytotoxic effects of this compound and doxorubicin are mediated through the activation of complex signaling pathways that sense DNA damage and orchestrate cellular responses, including cell cycle arrest and apoptosis.
This compound Signaling Pathway
Caption: this compound's mechanism of action leading to apoptosis.
Doxorubicin Signaling Pathway
Caption: Doxorubicin's multi-faceted mechanism leading to apoptosis.
Experimental Workflow for In-Vivo Comparison
A generalized workflow for conducting a head-to-head comparison of two chemotherapeutic agents in an in-vivo setting is outlined below. This workflow ensures a systematic and reproducible approach to data collection and analysis.
Caption: Generalized workflow for in-vivo drug comparison studies.
Comparative Efficacy Data
The following tables summarize quantitative data from in-vivo studies comparing the efficacy of this compound and doxorubicin. Due to the limited number of direct head-to-head studies, data from separate studies are also presented for a broader context.
Table 1: Direct Head-to-Head Comparison in a Patient-Derived Xenograft (PDX) Model
| Cancer Model | Drug | Dosage | Administration Route | Treatment Schedule | Maximum Tumor Volume Inhibition (TVI) | Reference |
| Desmoplastic Small Round Cell Tumor (PDX) | This compound | Not Specified | Not Specified | Not Specified | 96-98% | [1][2] |
| Desmoplastic Small Round Cell Tumor (PDX) | Doxorubicin | Not Specified | Not Specified | Not Specified | 55-66% | [1][2] |
Table 2: Comparison of Drug-Eluting Beads in Liver Metastases
| Cancer Model | Treatment | Response Rate (Partial Response + Stable Disease) | Overall Survival (from primary diagnosis) | Reference |
| Liver Metastases from Cholangiocarcinoma | DEBIRI (this compound) | 4/5 (80%) | 176 weeks | [3] |
| Liver Metastases from Cholangiocarcinoma | DEBDOX (Doxorubicin) | 1/5 (20%) | 125 weeks | [3] |
Table 3: Efficacy of this compound in Various In-Vivo Models (Indirect Comparison)
| Cancer Model | Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Colorectal Cancer | HC1 | Mice | 25 mg/kg | Oral | (dx5)12 | Complete Response | [4] |
| Colorectal Cancer | Multiple Lines | Mice | 75 mg/kg | Oral | [(dx5)2]4 | Complete Response in 5/7 lines | [4] |
| Pancreatic Cancer | IM-PAN-001 (PDX) | Mice | 50 mg/kg/week | Not Specified | Not Specified | Significant Antitumor Activity | [5] |
Table 4: Efficacy of Doxorubicin in Various In-Vivo Models (Indirect Comparison)
| Cancer Model | Cell Line | Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Anaplastic Thyroid Carcinoma | Not Specified | Nude Mice | Not Specified | Not Specified | Not Specified | Moderate Antitumor Effect | [6] |
| Breast Cancer | 4T-1 | Mammary Carcinoma Xenograft | Not Specified | Not Specified | Not Specified | Potent Antitumor Efficacy (in liposomal co-delivery) | [7] |
Comparative Toxicity Profiles
Assessing the toxicity of chemotherapeutic agents is crucial for determining their therapeutic index. The following table provides a summary of reported toxicities for this compound and doxorubicin from in-vivo studies.
Table 5: In-Vivo Toxicity
| Drug | Common Toxicities | Reference |
| This compound | Diarrhea, Neutropenia, Nausea, Vomiting | [8] |
| Doxorubicin | Cardiotoxicity, Myelosuppression, Hand-foot syndrome, Mucositis | [9][10] |
Detailed Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of experimental protocols from the cited studies.
Study 1: Desmoplastic Small Round Cell Tumor PDX Model[1][2]
-
Animal Model: Patient-Derived Xenograft (PDX) of desmoplastic small round cell tumor.
-
Cell Line: Not applicable (PDX model).
-
Drug Administration: Specific dosages, routes, and schedules were not detailed in the provided abstract.
-
Endpoint: Maximum Tumor Volume Inhibition (TVI) was calculated to assess anti-tumor effect.
Study 2: Liver Metastases from Cholangiocarcinoma[3]
-
Animal Model: This was a preliminary clinical study in human patients, not an in-vivo animal model.
-
Treatment: Transarterial chemoembolization (TACE) with either this compound-loaded drug-eluting beads (DEBIRI) or doxorubicin-loaded drug-eluting beads (DEBDOX).
-
Dosage: DEBIRI: 100 mg this compound/vial; DEBDOX: 50 mg doxorubicin/vial.
-
Treatment Schedule: TACE performed every 3 weeks.
-
Endpoints: Response rate (according to RECIST 1.1 criteria), progression-free survival, and overall survival.
Study 3: Human Colon Tumor Xenograft Models (this compound)[4]
-
Animal Model: Mice.
-
Cell Lines: HC1 and ELC2 human colon adenocarcinoma xenografts.
-
Drug Administration:
-
Intravenous (i.v.): 40 mg/kg on a (dx5)2 schedule.
-
Oral (p.o.): 50 and 75 mg/kg on a (dx5)2 schedule; 25 and 50 mg/kg on a (dx5)12 schedule; 50 and 75 mg/kg on a [(dx5)2]4 schedule.
-
-
Endpoints: Tumor response (including complete response) and SN-38 systemic exposure.
Study 4: Anaplastic Thyroid Carcinoma Xenografts (Doxorubicin)[6]
-
Animal Model: Nude mice.
-
Tumor Model: Orthotopic anaplastic thyroid carcinoma xenografts.
-
Drug Administration: Details on doxorubicin dosage, route, and schedule were not provided in the abstract.
-
Endpoint: Mean tumor volumes at the end of the treatment period.
Conclusion
This guide provides a comparative overview of this compound and doxorubicin based on available in-vivo data.
-
Efficacy: In a direct comparison using a desmoplastic small round cell tumor PDX model, this compound demonstrated substantially higher tumor volume inhibition than doxorubicin.[1][2] In a clinical study comparing drug-eluting beads for liver metastases, this compound also showed a higher response rate and longer overall survival.[3] However, it is crucial to note the limited scope of these direct comparisons. Both drugs, when evaluated individually in various xenograft models, have shown significant antitumor activity.
-
Mechanism of Action: Their distinct mechanisms of action, with this compound targeting topoisomerase I and doxorubicin primarily targeting topoisomerase II and inducing oxidative stress, may contribute to their differential efficacy in various cancer types and their unique toxicity profiles.
-
Toxicity: The toxicity profiles of the two drugs are notably different. This compound is primarily associated with gastrointestinal toxicity (diarrhea) and myelosuppression, while doxorubicin is well-known for its cardiotoxicity and myelosuppression.
For the Researcher: The choice between this compound and doxorubicin for preclinical in-vivo studies will depend on the specific cancer model, the scientific question being addressed, and the desired endpoints. The information and protocols provided in this guide are intended to serve as a foundational resource for designing and interpreting such studies. Given the scarcity of direct comparative data, further head-to-head in-vivo studies are warranted to more definitively delineate the comparative efficacy and therapeutic index of these two important anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of this compound plus trabectedin on a desmoplastic small round cell tumor patient-derived xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoembolization with drug eluting beads preloaded with this compound (DEBIRI) vs doxorubicin (DEBDOX) as a second line treatment for liver metastases from cholangiocarcinoma: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of the efficacy and pharmacology of this compound against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal this compound Shows a Larger Therapeutic Index than Non-liposomal this compound in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective co-encapsulation of doxorubicin and this compound for synergistic therapy using liposomes prepared with triethylammonium sucrose octasulfate as drug trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and toxicity of this compound in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retrospective study comparing this compound and pegylated liposomal doxorubicin in treatment of recurrent platinum-refractory/resistant epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Irinotecan: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of irinotecan, a cytotoxic chemotherapy agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound and any materials that come into contact with it are classified as cytotoxic/cytostatic hazardous waste and must be handled accordingly.[1][2]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and handling guidelines.
-
Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE to prevent exposure.[3][4] This includes:
-
Designated Area: All handling and preparation of this compound should occur in a designated area, such as a biological safety cabinet (BSC) or other ventilated enclosure, to minimize airborne exposure.[4]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, and removal by a certified waste transporter.
Step 1: Waste Identification and Segregation Properly identify and segregate all materials that have come into contact with this compound.[1] Do not mix cytotoxic waste with other waste streams, such as general laboratory trash or other types of hazardous waste.[1]
Step 2: Use of Designated Cytotoxic Waste Containers Place all this compound-contaminated waste into specifically designated and clearly labeled containers.[1][2] The color-coding of these containers is crucial for proper identification by waste management personnel.
Step 3: Secure Storage Store sealed cytotoxic waste containers in a designated, secure area away from general traffic.[6] This area should be clearly marked with biohazard and cytotoxic warning labels. Storage areas, including refrigerated spaces, should be separate and clearly marked.[6]
Step 4: Waste Transport and Final Disposal Arrange for a licensed hazardous waste carrier to transport the cytotoxic waste off-site.[2] Ensure that all required documentation, such as hazardous waste consignment notes, is completed accurately.[1][2] The standard and required method for final disposal of cytotoxic waste is high-temperature incineration at a permitted treatment facility.[2][5]
This compound Waste Categorization and Disposal Containers
The following table summarizes the types of waste generated during work with this compound and the appropriate containers for their disposal.
| Waste Category | Description | Appropriate Disposal Container |
| Sharps Waste | Needles, syringes, broken glass vials, or any sharp object contaminated with this compound. | Rigid, puncture-proof yellow container with a purple lid, clearly labeled as "Cytotoxic Sharps".[2] |
| Non-Sharps Solid Waste | Unused or expired vials, gloves, gowns, bench paper, and other contaminated disposable items. | Leak-proof yellow waste bags with a purple stripe or in a rigid yellow container with a purple lid, labeled as "Cytotoxic Waste".[2] |
| Liquid Waste | Bulk quantities of unused this compound solutions or contaminated liquids from cleaning procedures. | Leak-proof, sealed plastic containers specifically designated for cytotoxic liquid waste.[5] Do not empty into drains.[7][8] |
Spill Management
In the event of an this compound spill, immediate action is required to contain the contamination and protect personnel.
-
Alert Personnel: Immediately notify others in the area of the spill.[5]
-
Evacuate: Non-essential personnel should leave the affected area.[9]
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a respirator.[5]
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill.[5] For dry spills, use a damp cloth to avoid generating dust.[5]
-
Cleaning: Clean the area thoroughly with an appropriate decontaminating agent.[10]
-
Disposal: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[5]
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gopharm.si [gopharm.si]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Safeguarding Against Irinotecan: A Guide to Personal Protective Equipment
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Irinotecan, a potent chemotherapy agent. This document outlines critical safety protocols, personal protective equipment (PPE) specifications, and emergency procedures to minimize exposure and ensure a secure laboratory environment.
This compound and its derivatives are hazardous substances that can cause genetic defects and harm to unborn children.[1] All handling procedures must be designed to prevent skin contact, inhalation, and ingestion. Adherence to strict safety protocols is paramount to mitigate the risks associated with this cytotoxic compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the mandatory equipment for handling this compound in any form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standard).[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination or after every 30-60 minutes of use. Double-gloving provides an additional layer of protection in case of a puncture or tear in the outer glove.[1] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with long sleeves and tight-fitting cuffs.[1] | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes and aerosols that can be generated during handling procedures. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating aerosols or handling powders outside of a containment device.[1] | Minimizes the risk of inhalation exposure to this compound particles. |
Glove Permeation Data
The selection of appropriate gloves is critical. The American Society for Testing and Materials (ASTM) D6978 standard is a rigorous test for the resistance of medical gloves to permeation by chemotherapy drugs. The breakthrough time is the time it takes for the drug to permeate the glove material. Longer breakthrough times indicate greater protection.
| Glove Brand/Type | This compound Concentration | Breakthrough Time (minutes) | Standard |
| Ansell Nitrile Gloves | Not Specified | No breakthrough up to 240 minutes | ASTM D6978 |
| Halyard PURPLE NITRILE | 20.0 mg/ml | No breakthrough up to 240 minutes | ASTM D6978 |
| Halyard STERLING and STERLING XTRA Nitrile Exam Gloves** | 20.0 mg/ml | No breakthrough up to 240 minutes | ASTM D6978 |
| Kimberly-Clark KC500 PURPLE NITRILE | 20.0 mg/ml | Information not publicly available | ASTM D6978 |
Note: Always consult the glove manufacturer's specific chemical resistance data for the most up-to-date information. It is recommended to change gloves frequently, regardless of the breakthrough time, as permeation can be affected by factors such as temperature, pressure, and glove thickness.
This compound Handling Workflow
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Experimental Protocol: this compound Spill Cleanup
This protocol provides a step-by-step guide for safely cleaning up a small-scale this compound spill (less than 5 mL or 5 g).
Materials:
-
Chemotherapy spill kit containing:
-
Appropriate PPE (2 pairs of chemotherapy-tested gloves, disposable gown, face shield, and N95 respirator)
-
Absorbent, plastic-backed sheets or pads
-
Disposable scoop and scraper
-
Chemo-specific hazardous waste disposal bags
-
Detergent solution
-
Deactivating agent (e.g., 5% sodium hypochlorite solution) - Note: Verify compatibility with your institution's safety guidelines.
-
"Caution: Chemotherapy Spill" sign
-
Procedure:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Restrict access to the spill area.
-
Post a "Caution: Chemotherapy Spill" sign.
-
-
Don Personal Protective Equipment (PPE):
-
Put on one pair of gloves.
-
Don the disposable gown, ensuring cuffs are tucked into the gloves.
-
Put on the second pair of gloves over the gown cuffs.
-
Don the N95 respirator and face shield.
-
-
Contain the Spill:
-
For liquid spills: Gently cover the spill with absorbent pads, working from the outside in.
-
For powder spills: Carefully cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Spill:
-
Using the scoop and scraper, carefully collect the absorbent material and any remaining solid waste.
-
Place all contaminated materials into the chemotherapy waste bag.
-
-
Decontaminate the Area:
-
Clean the spill area with the detergent solution, starting from the outer edge and working inwards.
-
Rinse the area with clean water.
-
Apply the deactivating agent to the spill area and allow for the recommended contact time as per your institution's protocol.
-
Rinse the area again with clean water.
-
Place all cleaning materials into the chemotherapy waste bag.
-
-
Doff PPE and Dispose of Waste:
-
Carefully remove the outer pair of gloves.
-
Remove the face shield and gown.
-
Remove the inner pair of gloves.
-
Remove the respirator.
-
Place all used PPE into the chemotherapy waste bag.
-
Seal the waste bag and place it in a second hazardous waste bag.
-
Dispose of the sealed bag in the designated chemotherapy waste container.
-
-
Post-Cleanup:
-
Thoroughly wash hands with soap and water.
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Disposal Plan
All materials contaminated with this compound, including unused drug, administration sets, PPE, and cleaning materials, must be disposed of as hazardous cytotoxic waste.[2][3]
-
Sharps: Needles, syringes, and vials should be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste."[2][3]
-
Non-sharp waste: Gloves, gowns, tubing, and other contaminated materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.[2]
By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
